molecular formula C13H10FNO2 B572452 6-(5-Fluoro-2-methylphenyl)picolinic acid CAS No. 1261896-76-7

6-(5-Fluoro-2-methylphenyl)picolinic acid

Katalognummer: B572452
CAS-Nummer: 1261896-76-7
Molekulargewicht: 231.226
InChI-Schlüssel: FEALANGWKJAJPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(5-Fluoro-2-methylphenyl)picolinic acid is a chemical compound of significant interest in agricultural chemistry research, particularly in the discovery and development of novel synthetic auxin herbicides . It belongs to the 6-aryl-2-picolinic acid structural class, which has been established as a privileged scaffold for creating highly effective herbicides such as halauxifen-methyl and florpyrauxifen-benzyl . These commercial herbicides are noted for their broad-spectrum weed control, excellent efficacy against resistant weeds, and favorable environmental profiles . The incorporation of a fluorine atom and a methyl group on the phenyl ring is a strategic modification, as such substitutions are known to profoundly influence the physicochemical properties and biological activity of molecules, potentially leading to enhanced herbicidal potency and selectivity . Researchers utilize this compound as a key intermediate or a lead structure for designing new 6-heteroaryl-2-picolinic acid derivatives. These novel molecules are investigated for their inhibitory effects on plant root growth and their ability to bind auxin-signaling F-box (AFB) proteins, such as AFB5, which is a recognized mode of action for this chemical class . The ongoing exploration of 6-aryl- and 6-heteroaryl-2-picolinic acids represents a promising frontier for addressing the global challenge of weed resistance and developing the next generation of sustainable crop protection solutions .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-5-6-9(14)7-10(8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALANGWKJAJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687214
Record name 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-76-7
Record name 2-Pyridinecarboxylic acid, 6-(5-fluoro-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(5-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(5-Fluoro-2-methylphenyl)picolinic Acid: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a specialized chemical intermediate with significant potential in research and development. Addressed to researchers, scientists, and professionals in drug discovery and agrochemical synthesis, this document synthesizes the available chemical data and contextualizes its potential applications based on established principles of medicinal and process chemistry.

Introduction: Unveiling a Niche Chemical Entity

6-(5-Fluoro-2-methylphenyl)picolinic acid (CAS No. 1261896-76-7) is a substituted aromatic carboxylic acid belonging to the pyridine family. While extensive biological studies on this specific molecule are not yet prevalent in public literature, its structural motifs—a fluorinated phenyl group attached to a picolinic acid core—position it as a high-value building block. Such compounds are instrumental in the synthesis of complex molecules designed for specific biological activities. The strategic placement of the fluoro and methyl groups on the phenyl ring, combined with the chelating ability of the picolinic acid moiety, offers a unique combination of steric and electronic properties for molecular design. One supplier has categorized it as a "Protein Degrader Building Block," suggesting its potential utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities.[1]

The pyridine core is a well-established scaffold in numerous pharmaceuticals, and the inclusion of fluorine can substantially enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target.[2] This guide will delve into the known chemical profile of 6-(5-Fluoro-2-methylphenyl)picolinic acid, propose a theoretical synthetic route, and explore its prospective applications based on the functional significance of its constituent parts.

Chemical and Physical Profile

A precise understanding of a compound's properties is fundamental to its application in synthesis and research. The key identifiers and physicochemical properties of 6-(5-Fluoro-2-methylphenyl)picolinic acid are summarized below.

PropertyValueSource
CAS Number 1261896-76-7[1]
Molecular Formula C13H10FNO2[1]
Molecular Weight 231.22 g/mol
Purity ≥96%[1]
SMILES Code O=C(O)C1=NC(C2=CC(F)=CC=C2C)=CC=C1
Storage Sealed in dry, 2-8°C or Room temperature[3]
Physical Form Solid
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501

Note: Hazard and precautionary statements are based on GHS classifications and should be consulted in detail from the supplier's safety data sheet (SDS).

Proposed Synthesis Pathway

A hypothetical retrosynthetic analysis is depicted below:

Retrosynthesis Target 6-(5-Fluoro-2-methylphenyl)picolinic acid Intermediate1 6-Halopicolinic acid ester Target->Intermediate1 Ester Hydrolysis Intermediate2 (5-Fluoro-2-methylphenyl)boronic acid or Stannane derivative Target->Intermediate2 Suzuki/Stille Coupling Precursor1 Picolinic acid Intermediate1->Precursor1 Halogenation & Esterification Precursor2 1-Bromo-5-fluoro-2-methylbenzene Intermediate2->Precursor2 Borylation or Stannylation

Caption: Retrosynthetic analysis of the target molecule.

A plausible forward synthesis could be as follows:

  • Protection and Halogenation of Picolinic Acid: Picolinic acid would first be esterified (e.g., to its methyl or ethyl ester) to protect the carboxylic acid functionality. The resulting picolinate ester would then undergo selective halogenation (e.g., bromination or chlorination) at the 6-position.

  • Preparation of the Organometallic Reagent: Concurrently, 1-bromo-5-fluoro-2-methylbenzene would be converted into its corresponding boronic acid or stannane derivative. For the boronic acid, this typically involves reaction with a diboron ester in the presence of a palladium catalyst.

  • Cross-Coupling Reaction: The 6-halopicolinate ester and the (5-fluoro-2-methylphenyl)boronic acid (or stannane) would then be reacted under Suzuki (or Stille) cross-coupling conditions. This reaction is typically catalyzed by a palladium complex with a suitable ligand and base.

  • Deprotection: The final step would involve the hydrolysis of the ester group to yield the desired 6-(5-Fluoro-2-methylphenyl)picolinic acid.

This proposed pathway is illustrative and would require empirical optimization of reaction conditions, catalysts, and purification methods.

Potential Applications in Research and Development

The utility of 6-(5-Fluoro-2-methylphenyl)picolinic acid can be inferred from the functional roles of its constituent moieties in established chemical and biological contexts.

Pharmaceutical Research

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[2] The picolinic acid functionality, in particular, is a bidentate chelating agent, which can be crucial for interacting with metalloenzymes.

  • Protein Degradation: As suggested by its classification as a "Protein Degrader Building Block," this molecule is likely intended for the synthesis of PROTACs.[1] In a PROTAC, a ligand for a target protein is connected via a linker to a ligand for an E3 ubiquitin ligase. The picolinic acid moiety could be a precursor to a ligand for either the target protein or the E3 ligase, or it could be part of the linker itself.

  • Enzyme Inhibition: The structural features of this molecule are reminiscent of scaffolds used in the development of kinase inhibitors and other enzyme-targeted therapeutics. The fluorinated phenyl group can form specific interactions within an enzyme's active site, potentially enhancing potency and selectivity.

  • Antimicrobial and Antiviral Agents: Picolinic acid itself is an endogenous metabolite of tryptophan with known anti-infective and immunomodulatory properties.[4] Derivatives of nicotinic acid have shown promise as antimicrobial agents.[4][5] It is plausible that 6-(5-Fluoro-2-methylphenyl)picolinic acid could serve as a starting point for novel anti-infective drugs.

Agrochemical Synthesis

Substituted picolinic acids are also important in the agrochemical industry. They form the basis of certain herbicides and fungicides. The introduction of a fluorinated phenyl group can modulate the compound's spectrum of activity, environmental persistence, and metabolic profile in plants and soil.[2]

The workflow for utilizing this building block in a drug discovery or agrochemical development pipeline is visualized below:

Workflow Start 6-(5-Fluoro-2-methylphenyl)picolinic acid Step1 Amide Coupling / Esterification Start->Step1 Step2 Further Functionalization Step1->Step2 Step3 Library Synthesis Step2->Step3 Step4 Biological Screening Step3->Step4 Step5 Lead Optimization Step4->Step5 End Candidate Molecule Step5->End

Caption: High-level workflow for library synthesis.

Experimental Protocols for Quality Control

For any application, verifying the identity and purity of the starting material is paramount. The following are standard protocols for the quality control of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure.

  • Protocol:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected ¹H NMR signals: Aromatic protons on both the pyridine and phenyl rings, a methyl singlet, and a carboxylic acid proton (which may be broad or exchangeable).

    • Expected ¹³C NMR signals: Carbons of the two aromatic rings, the methyl group, and the carboxyl group.

    • Expected ¹⁹F NMR signal: A single resonance corresponding to the fluorine atom, likely showing coupling to adjacent protons.

  • Causality: Each unique proton, carbon, and fluorine atom in the molecule will produce a distinct signal in the respective NMR spectrum, and their chemical shifts and coupling patterns provide a fingerprint of the molecular structure.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

    • Expected Result: In positive ion mode, a peak corresponding to [M+H]⁺ at m/z 232.22. In negative ion mode, a peak for [M-H]⁻ at m/z 230.22. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Causality: MS provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule, which directly corresponds to its molecular weight and elemental formula.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Protocol:

    • Develop a suitable reversed-phase HPLC method (e.g., using a C18 column).

    • The mobile phase will typically be a gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.

    • Detection is typically performed using a UV detector, monitoring at a wavelength where the aromatic rings absorb (e.g., 254 nm).

    • Expected Result: A single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Causality: HPLC separates components of a mixture based on their differential partitioning between the stationary and mobile phases. This allows for the quantification of the main compound relative to any impurities.

Conclusion and Future Perspectives

6-(5-Fluoro-2-methylphenyl)picolinic acid represents a promising, albeit understudied, chemical entity. Its structural features suggest significant potential as a versatile building block in the synthesis of novel pharmaceuticals, particularly in the burgeoning field of targeted protein degradation, as well as in the development of new agrochemicals.

The lack of extensive public data on its biological activities underscores the opportunity for further research. Future investigations should focus on its synthesis and subsequent incorporation into libraries of diverse compounds for screening in various biological assays. Elucidating the biological profile of derivatives of this scaffold could unlock new avenues for therapeutic intervention and crop protection. As with any research chemical, its handling and use should be guided by a thorough review of the supplier's safety data sheet and adherence to laboratory safety protocols.

References

  • PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2024. [Link]

  • MDPI. Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Molecules. 2021. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. 2022. [Link]

  • Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • PubMed. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. [Link]

  • PubMed. Substituted 2-Phenyl Imidazolidines: Synthetic Strategies, Biological Activities, Mechanistic Insights, and Nanocarrier-Based Advancements. [Link]

  • Google Patents. US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).
  • Google Patents. CN101418005B - Novel method for synthesizing prulifloxacin.
  • National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]nih.gov/pmc/articles/PMC11721005/)

Sources

An In-depth Technical Guide to 6-(5-Fluoro-2-methylphenyl)picolinic Acid: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

6-(5-Fluoro-2-methylphenyl)picolinic acid is a specialized heterocyclic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, combining a picolinic acid scaffold with a substituted phenyl ring, make it a key intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning role in innovative therapeutic modalities, particularly in the realm of targeted protein degradation.

The picolinic acid core is a well-established pharmacophore found in numerous therapeutic agents, valued for its chelating properties and its ability to act as a bioisostere for other functional groups. The strategic incorporation of a 5-fluoro-2-methylphenyl substituent introduces specific steric and electronic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide a handle for further functionalization or create specific steric interactions within a biological target.

Notably, 6-(5-Fluoro-2-methylphenyl)picolinic acid has been identified as a Protein Degrader Building Block [1]. This classification places it at the forefront of the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic strategy that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins[2][3].

Chemical Structure and Properties

The fundamental characteristics of 6-(5-Fluoro-2-methylphenyl)picolinic acid are summarized below. While exhaustive experimental data for this specific molecule is not widely published, the provided information is based on data from chemical suppliers and established chemical principles.

Chemical Structure:

Caption: Chemical structure of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Physicochemical Properties

PropertyValueSource
CAS Number 1261896-76-7[1][4]
Molecular Formula C13H10FNO2[1][4]
Molecular Weight 231.22 g/mol [1][4]
Purity ≥96%[1]
Storage Sealed in dry, 2-8°C[4]

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for 6-(5-fluoro-2-methylphenyl)picolinic acid is not extensively documented in publicly available literature, a plausible and widely utilized synthetic strategy for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl compounds.

A general, logical workflow for the synthesis is outlined below. This protocol is based on established methodologies for the synthesis of 6-aryl-picolinates[5].

Proposed Synthetic Workflow:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis A Starting Material 1: 6-halopicolinic acid ester F Coupled Product: 6-(5-Fluoro-2-methylphenyl)picolinate ester A->F Reaction B Starting Material 2: (5-Fluoro-2-methylphenyl)boronic acid B->F Reaction C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Reaction D Base (e.g., K2CO3, Cs2CO3) D->F Reaction E Solvent (e.g., Dioxane/Water) E->F Reaction G Starting Material: 6-(5-Fluoro-2-methylphenyl)picolinate ester F->G J Acidic Workup (e.g., HCl) G->J Reaction H Base (e.g., NaOH, LiOH) H->J Reaction I Solvent (e.g., THF/Water) I->J Reaction K Final Product: 6-(5-Fluoro-2-methylphenyl)picolinic acid J->K Purification

Caption: Proposed two-step synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Experimental Protocol (Hypothetical):

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add a 6-halopicolinic acid ester (e.g., methyl 6-chloropicolinate), (5-fluoro-2-methylphenyl)boronic acid (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Degas the chosen solvent system (e.g., a mixture of 1,4-dioxane and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(5-fluoro-2-methylphenyl)picolinate ester.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2.0 equivalents).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl).

  • The product, 6-(5-fluoro-2-methylphenyl)picolinic acid, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the Suzuki-Miyaura coupling. The subsequent hydrolysis under basic conditions is a standard and reliable method for converting esters to carboxylic acids.

Pharmacological Profile and Applications in Drug Discovery

The primary interest in 6-(5-fluoro-2-methylphenyl)picolinic acid within the drug discovery landscape stems from its role as a building block for PROTACs[1].

Targeted Protein Degradation (TPD) and PROTACs

Targeted protein degradation is a therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins[2]. PROTACs are heterobifunctional molecules that facilitate this process. They consist of three key components:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand[3][6].

By bringing the POI and an E3 ligase into close proximity, the PROTAC induces the ubiquitination of the POI, marking it for degradation by the proteasome[7].

Role of 6-(5-Fluoro-2-methylphenyl)picolinic acid in PROTACs

6-(5-Fluoro-2-methylphenyl)picolinic acid can be incorporated into the "warhead" portion of a PROTAC. The carboxylic acid group provides a convenient attachment point for a linker, which would then be connected to an E3 ligase ligand. The 6-(5-fluoro-2-methylphenyl) moiety would be responsible for binding to the target protein. The specific structural features of this group can be tailored to achieve high affinity and selectivity for a particular protein of interest.

Logical Relationship in PROTAC Assembly:

G cluster_0 PROTAC Components cluster_1 PROTAC Assembly A 6-(5-Fluoro-2-methylphenyl) picolinic acid (Warhead Precursor) D PROTAC Molecule A->D Provides Target Binding Moiety B Linker B->D Connects the Two Ligands C E3 Ligase Ligand C->D Recruits E3 Ligase

Caption: Assembly of a PROTAC molecule utilizing 6-(5-Fluoro-2-methylphenyl)picolinic acid.

The development of libraries of such building blocks is crucial for the rapid and efficient synthesis and screening of numerous PROTAC candidates to identify those with optimal degradation activity for a specific target.

Safety and Handling

Given the limited publicly available, specific toxicological data for 6-(5-fluoro-2-methylphenyl)picolinic acid, it is imperative to handle this compound with the appropriate precautions for a research chemical of unknown toxicity. The following safety information is based on the GHS hazard statements provided by chemical suppliers[4].

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Store in a tightly sealed container in a dry, cool place (2-8°C) as recommended[4].

Conclusion

6-(5-Fluoro-2-methylphenyl)picolinic acid represents a significant building block for the advancement of modern drug discovery. Its well-defined structure, combined with the strategic placement of fluoro and methyl substituents, offers medicinal chemists a versatile tool for the synthesis of novel therapeutic agents. Its primary application as a precursor for the "warhead" component of PROTACs underscores its importance in the rapidly evolving field of targeted protein degradation. While comprehensive experimental data on its properties and biological activity are still emerging, the foundational information and logical synthetic pathways outlined in this guide provide a solid framework for researchers and scientists to effectively utilize this compound in their quest for next-generation therapeutics. As the landscape of "undruggable" targets continues to be challenged by innovative approaches like TPD, the demand for and understanding of such specialized chemical building blocks will undoubtedly continue to grow.

References

  • Al-Horani RA. Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opin Ther Patents. 2020;30:39–55. [Link]

  • American Elements. 6-(5-Fluoro-2-methylphenyl)picolinic acid, min 96%, 5 grams. [Link]

  • Corteva Agriscience LLC. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.
  • Kim, H., et al. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. Bioorganic & Medicinal Chemistry Letters. 2016;26(2):568-572. [Link]

  • Mishra, A., et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals. 2022;12(5):699. [Link]

  • Nikitjina, L. S., et al. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. 2022;27(23):8283. [Link]

  • PrepChem.com. Synthesis of picolinic acid. [Link]

  • Raza, A., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. 2022;16:185-218. [Link]

  • Vazquez, E., et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Supramolecular Chemistry. 2013;25(9-11):626-635. [Link]

  • Verras, A., et al. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. International Journal of Molecular Sciences. 2021;22(3):1129. [Link]

  • Wang, Y., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023;28(3):1413. [Link]

  • Janssen Pharmaceutica NV. WO2021076681A1 - Process for synthesis of picolinamides.

Sources

An In-Depth Technical Guide to 6-(5-Fluoro-2-methylphenyl)picolinic acid (CAS Number: 1261896-76-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(5-Fluoro-2-methylphenyl)picolinic acid, identified by CAS number 1261896-76-7, is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring a fluorinated phenyl ring attached to a picolinic acid moiety, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties and emerging applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 6-(5-Fluoro-2-methylphenyl)picolinic acid is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 1261896-76-7[1][2][3]
Molecular Formula C13H10FNO2[1][2][3]
Molecular Weight 231.22 g/mol [1][3]
Purity Typically ≥96%[2]
Appearance Solid (form may vary)
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[3]

Applications in Drug Discovery and Development

The primary application of 6-(5-Fluoro-2-methylphenyl)picolinic acid lies in its utility as a versatile building block in organic synthesis. It is particularly noted for its use in the creation of pharmaceutical intermediates and functional materials.[1]

Protein Degrader Building Block

A significant area of interest for this compound is its classification as a "Protein Degrader Building Block".[2] This suggests its potential incorporation into proteolysis-targeting chimeras (PROTACs) or similar molecules designed to induce the degradation of specific proteins within a cell. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

While specific examples of PROTACs incorporating 6-(5-Fluoro-2-methylphenyl)picolinic acid are not yet widely reported in peer-reviewed literature, its structural motifs are amenable to the synthetic strategies used to create these complex molecules. The picolinic acid portion can serve as a handle for linking to other molecular fragments, while the substituted phenyl ring can be modified to interact with specific protein targets.

Synthesis and Further Reactions

6-(5-Fluoro-2-methylphenyl)picolinic acid is available for purchase from various chemical suppliers, enabling its direct use in research and development projects.[1] For researchers interested in its synthesis, it is typically prepared through multi-step organic synthesis routes, likely involving cross-coupling reactions to form the biaryl scaffold.

Its chemical structure allows for a variety of subsequent chemical transformations:

  • Amide Coupling: The carboxylic acid group of the picolinic acid moiety is readily activated for amide bond formation, a key reaction in the synthesis of many pharmaceutical agents and the linkage of different components in PROTACs.

  • Esterification: The carboxylic acid can also be converted to an ester, which can be useful for modifying the compound's solubility or for use as a protecting group during a multi-step synthesis.

  • Further Functionalization: The aromatic rings can potentially be further functionalized, although this may require specific reaction conditions to control regioselectivity.

Safety and Handling

Based on available safety data sheets, 6-(5-Fluoro-2-methylphenyl)picolinic acid should be handled with care in a laboratory setting.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-(5-Fluoro-2-methylphenyl)picolinic acid is a valuable chemical intermediate with promising applications in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its availability and versatile chemical nature make it an attractive starting material for the synthesis of novel therapeutic agents. As research in this area continues, the utility of this and similar building blocks is expected to grow, potentially leading to the development of new treatments for a range of diseases. Further investigation into its incorporation into functional molecules and the biological activities of its derivatives is warranted.

References

Sources

Synthesis pathways for 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(5-Fluoro-2-methylphenyl)picolinic acid is a substituted heteroaromatic carboxylic acid with significant potential as a key building block in the development of novel pharmaceuticals and functional materials. Its structure, which combines a picolinic acid moiety with a fluorinated phenyl group, offers a unique combination of chelating properties, metabolic stability, and opportunities for diverse chemical modifications. The picolinic acid scaffold is a prevalent feature in numerous biologically active molecules, while the inclusion of fluorine can enhance pharmacokinetic properties such as lipophilicity and binding affinity.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 6-(5-Fluoro-2-methylphenyl)picolinic acid primarily involves the disconnection of the carbon-carbon bond between the pyridine and phenyl rings. This approach points towards transition metal-catalyzed cross-coupling reactions as the most efficient and versatile strategies for its construction. Two prominent pathways emerge from this analysis: the Suzuki-Miyaura coupling and the Negishi coupling. Both methods offer reliable ways to form the target C-C bond, with the choice often depending on the availability of starting materials and desired reaction conditions.

Primary Synthetic Pathway: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely utilized method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid reagents.[3] This makes it a preferred method for the synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Causality Behind Experimental Choices

The choice of the Suzuki-Miyaura pathway is dictated by the high efficiency and reliability of palladium-catalyzed cross-coupling of a 6-halopicolinate with an arylboronic acid. The ester functionality on the picolinic acid is crucial as it prevents the free carboxylic acid from interfering with the basic conditions of the reaction. The subsequent hydrolysis to the final product is typically a high-yielding and straightforward step.

Synthesis of Key Intermediates

1. 6-Halopicolinate (Ester)

A suitable starting material for the coupling is a 6-halopicolinate, such as methyl 6-bromopicolinate or methyl 6-chloropicolinate. 2-Bromo-6-chloropyridine is a commercially available and versatile precursor for such intermediates.[4] The bromine atom is generally more reactive in palladium-catalyzed couplings than the chlorine atom, allowing for selective reactions.[5]

2. (5-Fluoro-2-methylphenyl)boronic Acid

This key reagent is commercially available from various suppliers.[6][7][8] Its use is central to the Suzuki-Miyaura approach, serving as the source of the 5-fluoro-2-methylphenyl moiety.[6][9] This boronic acid derivative is a stable, crystalline solid, making it convenient to handle in the laboratory.[7]

The Suzuki-Miyaura Coupling Reaction

The core of this synthetic route is the palladium-catalyzed cross-coupling of a 6-halopicolinate with (5-fluoro-2-methylphenyl)boronic acid.

Suzuki_Miyaura_Coupling Halopicolinate Methyl 6-bromopicolinate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Halopicolinate->Catalyst BoronicAcid (5-Fluoro-2-methylphenyl)boronic acid BoronicAcid->Catalyst CoupledProduct Methyl 6-(5-fluoro-2-methylphenyl)picolinate Catalyst->CoupledProduct Coupling

Caption: Suzuki-Miyaura coupling of key intermediates.

Final Step: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is commonly employed and typically proceeds with high yield.[10]

Hydrolysis CoupledEster Methyl 6-(5-fluoro-2-methylphenyl)picolinate Reagents Base (e.g., NaOH or LiOH) Solvent (e.g., H₂O/THF) CoupledEster->Reagents FinalProduct 6-(5-Fluoro-2-methylphenyl)picolinic acid Reagents->FinalProduct Hydrolysis

Caption: Final hydrolysis step to the target molecule.

Alternative Synthetic Pathway: The Negishi Coupling

The Negishi coupling offers a powerful alternative for the synthesis, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[11] This method is particularly useful for coupling sp2-sp2 centers and is known for its high functional group tolerance.[11][12]

Synthesis of Key Intermediates

1. 6-Halopicolinate (Ester)

The same 6-halopicolinate used in the Suzuki-Miyaura pathway serves as the electrophilic partner in the Negishi coupling.

2. (5-Fluoro-2-methylphenyl)zinc Halide

The organozinc reagent can be prepared from the corresponding aryl bromide (1-bromo-5-fluoro-2-methylbenzene) via transmetalation with an organolithium reagent followed by the addition of a zinc salt (e.g., ZnCl₂), or by direct insertion of zinc metal.

The Negishi Coupling Reaction

The reaction couples the 6-halopicolinate with the pre-formed organozinc reagent.

Negishi_Coupling Halopicolinate Methyl 6-chloropicolinate Catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) Halopicolinate->Catalyst Organozinc (5-Fluoro-2-methylphenyl)zinc chloride Organozinc->Catalyst CoupledProduct Methyl 6-(5-fluoro-2-methylphenyl)picolinate Catalyst->CoupledProduct Coupling

Caption: Negishi coupling of key intermediates.

The subsequent hydrolysis of the ester to the final product follows the same procedure as in the Suzuki-Miyaura pathway.

Data Summary of Synthetic Pathways

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Key Reagents 6-Halopicolinate, Arylboronic acid6-Halopicolinate, Arylzinc halide
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium or Nickel (e.g., Pd(PPh₃)₄, Ni(acac)₂)[11]
Base Required (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)Not always required
Advantages Stability and commercial availability of boronic acids; good functional group tolerance.[3]High reactivity of organozinc reagents; tolerance to a wide range of functional groups.
Disadvantages Potential for protodeboronation of the boronic acid under basic conditions.Organozinc reagents are moisture and air-sensitive and often need to be prepared in situ.

Detailed Experimental Protocol: Suzuki-Miyaura Pathway

This protocol provides a detailed, step-by-step methodology for the synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid via the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_coupling Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Ester Hydrolysis A Combine Methyl 6-bromopicolinate, (5-Fluoro-2-methylphenyl)boronic acid, and K₂CO₃ in a reaction vessel. B Add Toluene/H₂O solvent mixture. A->B C Degas the mixture with an inert gas (N₂ or Ar). B->C D Add Pd(PPh₃)₄ catalyst. C->D E Heat the reaction mixture (e.g., 90-100 °C) and monitor by TLC or LC-MS. D->E F Upon completion, cool to room temperature, perform aqueous workup, and extract with an organic solvent (e.g., Ethyl Acetate). E->F G Dry the organic layer, concentrate, and purify by column chromatography to obtain the ester intermediate. F->G H Dissolve the purified ester intermediate in a mixture of THF and water. G->H I Add an excess of NaOH or LiOH. H->I J Stir at room temperature or with gentle heating until hydrolysis is complete (monitored by TLC). I->J K Remove THF under reduced pressure. J->K L Acidify the aqueous solution with HCl to precipitate the product. K->L M Filter the solid, wash with cold water, and dry under vacuum to yield the final product. L->M

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established, high-yielding chemical transformations that are staples in modern organic synthesis. The progress of each reaction can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and High-Performance Liquid Chromatography (HPLC). This multi-faceted analytical approach ensures the integrity of the synthesized compound.

References

  • MDPI. (2023). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Available at: [Link]

  • Gesynthem. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. Available at: [Link]

  • National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

  • Chemdad. (n.d.). 5-Fluoro-2-methylphenylboronic acid. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available at: [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Available at: [Link]

  • ACS Publications. (n.d.). Recent Developments in Negishi Cross-Coupling Reactions. Available at: [Link]

  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Picolinate Metal Complexes. Available at: [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • ACS Publications. (n.d.). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Available at: [Link]

  • OCW. (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-FLUORO-5-METHYLPHENYLBORONIC ACID. Available at: [Link]

  • National Institutes of Health. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Available at: [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. Available at: [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Available at: [Link]

  • Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Available at: [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • National Institutes of Health. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Available at: [Link]

  • J&K Scientific. (n.d.). 2-Bromo-6-chloropyridine. Available at: [Link]

  • American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. Available at: [Link]

  • Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

Sources

The Molecular Hijacking of Plant Growth: A Technical Guide to the Mechanism of Action of Fluorinated Picolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Generation of Auxin Mimics

Fluorinated picolinic acids represent a significant advancement in the chemical control of broadleaf weeds. As a subclass of synthetic auxin herbicides, they leverage the plant's own growth-regulating machinery to induce a state of uncontrolled, lethal growth.[1][2] The incorporation of fluorine into the picolinic acid scaffold has been shown to enhance the herbicidal efficacy of these compounds, making them potent tools in modern agriculture.[2][3] This guide provides an in-depth exploration of the molecular mechanism by which these herbicides exert their phytotoxic effects, intended for researchers, scientists, and professionals in the field of drug and herbicide development. We will delve into the specific molecular interactions, the downstream signaling consequences, and the experimental methodologies used to elucidate this intricate process.

The Core Mechanism: Usurping the Auxin Signaling Pathway

The central mechanism of action of fluorinated picolinic acids is the hijacking of the plant's natural auxin perception and signaling pathway. Natural auxins, such as indole-3-acetic acid (IAA), are crucial hormones that regulate nearly every aspect of plant growth and development.[4] Synthetic auxins like the fluorinated picolinic acids mimic IAA, but their enhanced stability and persistence within the plant lead to a sustained and overwhelming hormonal signal, ultimately resulting in catastrophic developmental abnormalities and death.[5]

The key players in this molecular drama are the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of co-receptors and the Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressors .[4][6] In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes. This keeps the auxin signaling pathway in an "off" state.

When a natural auxin or a synthetic mimic like a fluorinated picolinic acid is present, it acts as a "molecular glue," facilitating the interaction between a TIR1/AFB receptor and an Aux/IAA repressor.[7][8][9] This binding event earmarks the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, and subsequent degradation by the 26S proteasome.[4][10] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of a host of downstream genes that lead to uncontrolled cell division, elongation, and ultimately, plant death.

Molecular Specificity: The Preferential Binding to AFB5

A critical aspect of the mechanism of action of fluorinated picolinic acids is their preferential binding to a specific member of the TIR1/AFB co-receptor family. While the TIR1/AFB family in the model plant Arabidopsis thaliana consists of six members, studies have shown that picolinate auxins, including fluorinated derivatives, exhibit a significantly higher affinity for AFB5 .[4][8][11][12] This specificity is a key determinant of their herbicidal activity and selectivity.

Molecular docking studies have provided insights into this preferential binding. Although a crystal structure of AFB5 with a fluorinated picolinic acid is not yet available, homology modeling based on the known structure of TIR1 suggests that the binding pocket of AFB5 is more accommodating to the structure of picolinic acid-based herbicides.[13] This preferential interaction is crucial for initiating the downstream signaling cascade that leads to phytotoxicity.

dot

Fig. 1: A diagram illustrating the molecular mechanism of action of fluorinated picolinic acids.

Quantitative Binding Affinities

The strength of the interaction between a synthetic auxin and its receptor is a key determinant of its herbicidal potency. While extensive quantitative structure-activity relationship (QSAR) studies have been conducted, specific dissociation constants (Kd) for fluorinated picolinic acids with purified AFB5 are not widely published in the public domain. However, comparative studies consistently demonstrate a higher affinity of picolinate herbicides for AFB5 compared to other TIR1/AFB family members.[11] For instance, picloram, a closely related picolinic acid herbicide, shows a clear preference for AFB5 in in vitro binding assays.[11] The development of novel fluorinated picolinates has been guided by molecular docking simulations that predict enhanced interaction with the AFB5 binding pocket.[13]

Compound Receptor Preference Relative Binding Strength Reference
PicloramAFB5 > TIR1/AFB2High[11]
AminopyralidAFB5 > TIR1/AFB2High[11]
Halauxifen-methylAFB5High[11]
Florpyrauxifen-benzylAFB5High[11]

Table 1: Receptor preference and relative binding strength of picolinic acid herbicides.

Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of action of fluorinated picolinic acids relies on a suite of molecular and biochemical assays. Below are outlines of key experimental protocols.

In Vitro Pull-Down Assay to Assess Receptor-Ligand Interaction

This assay is fundamental for demonstrating the auxin-dependent interaction between the TIR1/AFB receptor and Aux/IAA proteins.

Objective: To determine if a fluorinated picolinic acid promotes the interaction between a specific TIR1/AFB receptor (e.g., AFB5) and an Aux/IAA protein.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1/AFB protein (e.g., His-tagged AFB5) from E. coli or insect cells.

    • Express and purify a recombinant Aux/IAA protein (e.g., GST-tagged IAA7) from E. coli.

  • Immobilization:

    • Immobilize the GST-tagged Aux/IAA protein on glutathione-agarose beads.

  • Binding Reaction:

    • Incubate the immobilized Aux/IAA protein with the purified TIR1/AFB protein in a binding buffer.

    • Perform parallel incubations in the presence of the fluorinated picolinic acid, a control auxin (e.g., IAA), and a no-auxin control.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the tag on the TIR1/AFB protein (e.g., anti-His antibody).

Expected Outcome: A stronger band for the TIR1/AFB protein will be observed in the lanes corresponding to the incubations with the fluorinated picolinic acid and the positive control auxin, compared to the no-auxin control, demonstrating an auxin-dependent interaction.[9][14][15]

dot

In Vitro Pull-Down Assay Workflow Purify_Proteins 1. Purify Recombinant GST-Aux/IAA and His-TIR1/AFB5 Immobilize 2. Immobilize GST-Aux/IAA on Glutathione Beads Purify_Proteins->Immobilize Incubate 3. Incubate Beads with His-TIR1/AFB5 +/- Auxin Immobilize->Incubate Wash 4. Wash Beads to Remove Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute Analyze 6. Analyze by Western Blot (anti-His) Elute->Analyze Result Result: Enhanced TIR1/AFB5 binding in the presence of auxin Analyze->Result caption Fig. 2: Workflow for an in vitro pull-down assay.

Fig. 2: A flowchart outlining the key steps of an in vitro pull-down assay to investigate auxin-dependent protein-protein interactions.

Auxin-Responsive Gene Expression Analysis using RT-qPCR

This method quantifies the transcriptional changes induced by the herbicide, confirming the activation of the auxin signaling pathway.

Objective: To measure the relative expression levels of known auxin-responsive genes in plant tissues treated with a fluorinated picolinic acid.

Methodology:

  • Plant Treatment:

    • Treat seedlings or plant tissues with the fluorinated picolinic acid at various concentrations and for different durations. Include a mock-treated control.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated and control tissues.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for target auxin-responsive genes (e.g., GH3, SAUR family genes) and a reference gene for normalization (e.g., Actin).

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the delta-delta Ct method.

Expected Outcome: A significant upregulation of auxin-responsive genes in the herbicide-treated samples compared to the control, confirming the activation of the auxin signaling pathway.

The Basis of Selectivity and Herbicide Resistance

Selectivity: Why Broadleaf Weeds Succumb

The selectivity of fluorinated picolinic acids for broadleaf weeds (dicots) over grasses (monocots) is a complex phenomenon attributed to several factors, including differences in metabolism, translocation, and potentially, the auxin co-receptor machinery. While there is no definitive evidence of major structural differences in the TIR1/AFB receptors between monocots and dicots that would solely account for selectivity, subtle variations in receptor affinity and the downstream response network likely play a role. Furthermore, differences in vascular architecture and the ability to metabolize and detoxify the herbicide are thought to be significant contributors to the observed selectivity.

Herbicide Resistance: A Growing Challenge

The evolution of resistance to synthetic auxin herbicides is a growing concern. Resistance can arise through several mechanisms:

  • Target-Site Mutations: Mutations in the gene encoding the primary target, AFB5, can reduce the binding affinity of the herbicide, rendering the plant less sensitive. Specific mutations in AFB5 have been identified in resistant weed populations.[4][16]

  • Enhanced Metabolism: Increased activity of metabolic enzymes, such as cytochrome P450 monooxygenases, can lead to faster detoxification of the herbicide.

  • Altered Translocation: Changes in the plant's ability to transport the herbicide to its site of action can also contribute to resistance.

Understanding these resistance mechanisms at the molecular level is crucial for developing sustainable weed management strategies.

Conclusion: A Double-Edged Sword

Fluorinated picolinic acids are highly effective herbicides that exploit a fundamental plant growth pathway with remarkable precision. Their mechanism of action, centered on the high-affinity binding to the AFB5 auxin co-receptor, provides a clear example of how a deep understanding of molecular biology can be leveraged for agricultural innovation. However, the emergence of resistance underscores the importance of continued research to ensure the long-term efficacy of these valuable tools. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate interactions between synthetic auxins and the plant's hormonal signaling network.

References

  • Feng, L., Qu, R., Liu, Y., Zhang, Y., Wang, M., Yang, S., & Li, Y. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Busi, R., Goggin, D. E., Onofri, A., Boutsalis, P., Preston, C., & Powles, S. B. (2018). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 69(2), 235-245. [Link]

  • Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]

  • Walsh, T. A., Mag-isa, A. A., Gaponenko, A. V., & Paliy, O. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. Plant physiology, 142(2), 542-552. [Link]

  • Li, Y., Feng, L., Qu, R., Liu, Y., Zhang, Y., Wang, M., & Yang, S. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Qu, R., Feng, L., Liu, Y., Zhang, Y., Wang, M., Yang, S., & Li, Y. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(4), 892. [Link]

  • Konduri, S., Bhargavi, D., Prashanth, J., & Koya, P. R. (2021). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. ACS Omega, 6(1), 549-556. [Link]

  • Jeschke, P. (2011). Modern Crop Protection Compounds. Scribd. [Link]

  • Pierre-Jerome, E., Sgorbissa, A., & Trivedi, P. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS chemical biology, 9(3), 640-645. [Link]

  • Zenser, N., Dreher, K., & Callis, J. (2003). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 100(20), 11795-11800. [Link]

  • Al-Zain, A., Al-Wahaibi, L. H., & Al-Salim, N. I. (2022). The Phytotoxin Myrigalone A Triggers a Phased Detoxification Programme and Inhibits Lepidium sativum Seed Germination via Multiple Mechanisms including Interference with Auxin Homeostasis. International journal of molecular sciences, 23(8), 4417. [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Li, Y., & Xu, Z. (2022). Auxin-Glucose Conjugation Protects the Rice (Oryza sativa L.) Seedlings Against Hydroxyurea-Induced Phytotoxicity by Activating UDP-Glucosyltransferase Enzyme. Frontiers in plant science, 13, 828414. [Link]

  • Yesbolatova, A., Saito, Y., & Kanemaki, M. T. (2026). Systematic evaluation of tools for auxin-inducible protein degradation in budding yeast. bioRxiv. [Link]

  • Ozga, J. A., Reinecke, D. M., & Ayele, B. T. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of experimental botany, 70(5), 1613-1625. [Link]

  • Walsh, T. A., Mag-isa, A. A., Gaponenko, A. V., & Paliy, O. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. PubMed. [Link]

  • Yu, H., Li, C., & Estelle, M. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant physiology, 162(2), 927-936. [Link]

  • Van den Berg, T., Stroobants, E., & Vissenberg, K. (2024). Spearmint targets microtubules by (−)-carvone. Horticulture Research. [Link]

  • Dharmasiri, N., Dharmasiri, S., Weijers, D., & Estelle, M. (2004). Auxin-induced SCFTIR1–Aux/IAA interaction involves stable modification of the SCFTIR1 complex. Proceedings of the National Academy of Sciences, 101(34), 12649-12654. [Link]

  • Gebreab, K. B., Wang, J., & Zhang, H. (2023). Computational Modeling of Human Serum Albumin Binding of Per- and Polyfluoroalkyl Substances Employing QSAR, Read-Across, and Docking. Environmental Science & Technology, 57(29), 10636-10647. [Link]

  • Yang, S., Liu, Y., Zhang, Y., Qu, R., Feng, L., & Li, Y. (2021). Structures of various picolinic acid auxin herbicides and... ResearchGate. [Link]

  • Bresolin, L., & Tiritan, M. E. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformitional Flexibility. Crystals, 11(11), 1362. [Link]

  • Li, Y., & Mizumoto, K. (2025). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. ResearchGate. [Link]

  • Prigge, M. J., Greenham, K., Zhang, Y., Santner, A., & Estelle, M. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1391-1400. [Link]

  • Purdue University. (n.d.). Herbicide Mode-of-Action Summary. Purdue Extension. [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Li, Y., & Xu, Z. (2025). Synthesis, crystal structure, and BSA interaction with a new Co(II) complex based on 5-(trifluoromethyl)pyridine-2-carboxylic acid. ResearchGate. [Link]

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link]

  • Pierre-Jerome, E., Sgorbissa, A., & Trivedi, P. (2015). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS chemical biology, 10(5), 1345-1352. [Link]

  • Li, H., Liu, Y., & Chen, S. (2021). Molecular insights into the jasmonate signaling and associated defense responses against wilt caused by Fusarium oxysporum. OUCI. [Link]

  • Prigge, M. J., Greenham, K., Zhang, Y., Santner, A., & Estelle, M. (2015). The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic A. bioRxiv. [Link]

  • Li, Y., & Mizumoto, K. (2024). Protocol for auxin-inducible protein degradation in C. elegans using different auxins and TIR1-expressing strains. STAR protocols, 5(3), 103133. [Link]

  • Tikhonova, M. A., & Salomatina, O. V. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Plants, 12(1), 234. [Link]

  • Parry, G., Calderon-Villalobos, L. I., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Current opinion in plant biology, 12(5), 555-561. [Link]

  • Pierre-Jerome, E., Sgorbissa, A., & Trivedi, P. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications. [Link]

  • Feng, L., Qu, R., Liu, Y., Zhang, Y., Wang, M., Yang, S., & Li, Y. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. DRUG DISCOVERY. [Link]

  • Moss, W. N., & Nemhauser, J. L. (2015). Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics. Plant physiology, 169(1), 723-734. [Link]

  • Busi, R., Goggin, D. E., Onofri, A., Boutsalis, P., Preston, C., & Powles, S. B. (2017). Weed Resistance to Synthetic Auxin Herbicides:. Weed Science, 66(1), 1-10. [Link]

  • National Research Council (US) Committee on the Health Effects of Agent Orange: Update 2010. (2011). Chapter 4: Biologic Mechanisms. In Veterans and Agent Orange: Update 2010. National Academies Press (US). [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 6-(5-Fluoro-2-methylphenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

To my fellow researchers, scientists, and drug development professionals,

The relentless pursuit of novel therapeutic agents is the cornerstone of progress in medicine. It is in this spirit that we delve into the burgeoning landscape of 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives. While this specific chemical scaffold is in the nascent stages of exploration, the foundational principles of medicinal chemistry and the wealth of knowledge surrounding its constituent parts—the picolinic acid core, the fluorinated phenyl ring, and the strategic methyl group—provide a compelling rationale for its investigation.

This technical guide is crafted not as a mere recitation of established facts, but as a forward-looking exploration of potential. As a Senior Application Scientist, my experience has taught me that true innovation often lies in the extrapolation of existing knowledge to novel chemical spaces. Herein, we will dissect the synthesis, explore the predicted biological activities, and detail the rigorous experimental methodologies required to unlock the therapeutic promise of 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives. This document is intended to be a practical and intellectually stimulating resource, empowering you to embark on your own investigations into this exciting new class of compounds.

The Architectural Logic: Deconstructing the 6-(5-Fluoro-2-methylphenyl)picolinic Acid Scaffold

The therapeutic potential of a molecule is intrinsically linked to its structure. The 6-(5-fluoro-2-methylphenyl)picolinic acid scaffold is a deliberate convergence of functionalities, each contributing to its potential pharmacokinetic and pharmacodynamic profile.

  • The Picolinic Acid Core: A Substituted Pyridine Carboxylic Acid Picolinic acid, a simple isomer of nicotinic acid, has a rich history in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its ability to chelate metal ions is also a key feature that can be exploited in the design of enzyme inhibitors.[1] The carboxylic acid group provides a handle for the synthesis of a diverse library of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties.

  • The 6-Aryl Substitution: Introducing the Phenyl Ring The introduction of an aryl group at the 6-position of the picolinic acid ring is a common strategy in drug design to enhance biological activity. This substitution can introduce favorable π-π stacking interactions with biological targets and modulate the overall lipophilicity of the molecule.

  • Strategic Functionalization: The Fluoro and Methyl Groups:

    • Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the molecule, influencing its pKa, dipole moment, and metabolic stability. Fluorine substitution can also lead to enhanced binding affinity with target proteins through the formation of favorable orthogonal multipolar interactions.

    • Methyl Group: The methyl group, while seemingly simple, plays a crucial role in providing steric bulk and increasing lipophilicity. Its placement at the 2-position of the phenyl ring can influence the dihedral angle between the phenyl and picolinic acid rings, thereby affecting the overall conformation of the molecule and its interaction with a binding site.

Synthetic Pathways: From Core to Diversified Library

The synthesis of 6-(5-fluoro-2-methylphenyl)picolinic acid and its derivatives is achievable through established organic chemistry methodologies. A general and adaptable synthetic strategy is paramount for creating a diverse library of compounds for biological screening.

Synthesis of the Core Scaffold: 6-(5-Fluoro-2-methylphenyl)picolinic Acid

A plausible and efficient route to the core scaffold involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Synthesis_Core A 6-Chloropicolinic acid C Pd Catalyst Base A->C B (5-Fluoro-2-methylphenyl)boronic acid B->C D 6-(5-Fluoro-2-methylphenyl)picolinic acid C->D Suzuki-Miyaura Coupling

General synthetic scheme for the core scaffold.
Diversification Strategy: Amide and Ester Derivatives

With the core scaffold in hand, a library of derivatives can be readily synthesized to explore the structure-activity relationship (SAR). Amide and ester functionalities are commonly introduced to modulate properties such as solubility, cell permeability, and metabolic stability.

2.2.1. Amide Synthesis

Standard amide coupling conditions can be employed to react the carboxylic acid of the core scaffold with a variety of primary and secondary amines.

Amide_Synthesis Core 6-(5-Fluoro-2-methylphenyl) picolinic acid Coupling Coupling Agent (e.g., HATU, EDCI) Core->Coupling Amine R1R2NH Amine->Coupling Amide Amide Derivative Coupling->Amide Amide Coupling

Synthesis of amide derivatives.

2.2.2. Ester Synthesis

Esterification can be achieved through Fischer esterification under acidic conditions or by reacting the acid chloride of the core scaffold with an alcohol.

Ester_Synthesis Core 6-(5-Fluoro-2-methylphenyl) picolinic acid Acid_Catalyst Acid Catalyst (e.g., H2SO4) Core->Acid_Catalyst Alcohol R-OH Alcohol->Acid_Catalyst Ester Ester Derivative Acid_Catalyst->Ester Fischer Esterification

Synthesis of ester derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, we can hypothesize several promising avenues for the biological evaluation of 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives.

Anticancer Activity: A Primary Focus

The pyridine and picolinamide moieties are present in numerous approved and investigational anticancer agents. The potential for these derivatives to exhibit anticancer activity is therefore a primary hypothesis.

3.1.1. Potential Mechanisms of Action

  • Kinase Inhibition: Many small molecule anticancer drugs function by inhibiting protein kinases that are aberrantly activated in cancer cells. The 6-aryl-picolinamide scaffold could potentially bind to the ATP-binding pocket of various kinases. The fluorine and methyl substitutions on the phenyl ring could be critical for achieving selectivity and potency.

  • Disruption of Protein-Protein Interactions: The rigidified conformation imparted by the 6-aryl substitution may allow these molecules to act as inhibitors of protein-protein interactions that are crucial for cancer cell survival and proliferation.

  • Induction of Apoptosis: Ultimately, an effective anticancer agent should induce programmed cell death (apoptosis) in cancer cells.

Anticancer_MoA Compound 6-(5-Fluoro-2-methylphenyl) picolinic acid derivative Kinase Aberrantly Active Kinase Compound->Kinase Inhibition PPI Oncogenic Protein-Protein Interaction Compound->PPI Disruption Apoptosis Induction of Apoptosis Kinase->Apoptosis PPI->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Antiviral_MoA Compound 6-(5-Fluoro-2-methylphenyl) picolinic acid derivative Fusion Viral-Host Membrane Fusion Compound->Fusion Inhibition Virus Enveloped Virus Virus->Fusion HostCell Host Cell HostCell->Fusion Entry Viral Entry Fusion->Entry Replication Viral Replication Entry->Replication Infection Infection Replication->Infection

Hypothetical antiviral mechanism of action.

3.2.2. Experimental Protocol: Plaque Reduction Assay

This classic virology assay is used to quantify the reduction in infectious virus particles in the presence of a test compound.

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., influenza virus or a coronavirus) for 1 hour at 37°C to allow for viral attachment and entry.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 (half-maximal effective concentration) value.

Structure-Activity Relationship (SAR) and Data Interpretation

A systematic SAR study is crucial for optimizing the biological activity of this novel scaffold.

Derivative TypeRationale for SynthesisExpected Impact on Biological Activity
Amides (various amines) Modulate hydrogen bonding potential, lipophilicity, and steric bulk.Can significantly impact binding affinity and selectivity for the target protein.
Esters (various alcohols) Act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.Can improve oral bioavailability and pharmacokinetic profile.
Analogs with modified phenyl ring substitutions Explore the electronic and steric requirements of the binding pocket.Can enhance potency and selectivity.

Concluding Remarks and Future Directions

The 6-(5-fluoro-2-methylphenyl)picolinic acid scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strategic combination of a picolinic acid core with a specifically functionalized aryl group provides a strong foundation for the development of novel therapeutic agents, with anticancer and antiviral applications being particularly compelling starting points. The experimental protocols detailed in this guide provide a robust framework for the initial biological evaluation of a library of derivatives.

The path forward will undoubtedly involve iterative cycles of synthesis, biological testing, and SAR analysis. The insights gained from these initial studies will be invaluable in guiding the optimization of this novel scaffold towards a clinically viable drug candidate. It is my hope that this technical guide will serve as a catalyst for further research and development in this exciting new field.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available at: [Link]

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. bioRxiv. Available at: [Link]

  • Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. News-Medical.net. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics. Available at: [Link]

  • Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules. Available at: [Link]

  • Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available at: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. Available at: [Link]

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

Sources

Role of 6-(5-Fluoro-2-methylphenyl)picolinic acid in protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 6-(5-Fluoro-2-methylphenyl)picolinic Acid in Targeted Protein Degradation

Introduction

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond classical occupancy-driven inhibition, a powerful new modality has emerged: targeted protein degradation (TPD). This approach does not merely block a protein's function but eliminates the protein from the cellular environment altogether. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to hijack the cell's natural protein disposal system. The efficacy of a PROTAC is critically dependent on its components, particularly the ligand that engages an E3 ubiquitin ligase. This guide provides a detailed technical overview of the role of 6-(5-Fluoro-2-methylphenyl)picolinic acid , a key architectural element in the construction of advanced E3 ligase ligands for the development of potent and selective protein degraders. We will explore its structural significance, its application in the synthesis of cutting-edge PROTACs, and provide field-proven experimental methodologies for its utilization.

The PROTAC Modality: A Paradigm Shift in Drug Action

PROTACs are heterobifunctional molecules that function as a molecular bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

Mechanism of Action

The catalytic cycle of a PROTAC involves several key steps:

  • Binding: The PROTAC independently binds to both the POI and an E3 ligase.

  • Ternary Complex Formation: The PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).

  • Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin from a charged E2 enzyme to the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is released and can induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: The catalytic cycle of a PROTAC molecule.

Cereblon (CRBN): A Versatile E3 Ligase for PROTACs

Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. It gained prominence as the target of thalidomide and its analogs (immunomodulatory drugs or IMiDs), which were discovered to act as "molecular glues," inducing the degradation of neosubstrates. This inherent druggability has made CRBN one of the most widely used E3 ligases in PROTAC design. Picolinic acid derivatives have emerged as a promising class of CRBN ligands, offering alternative scaffolds to the traditional glutarimide-based structures.

The Pivotal Role of 6-(5-Fluoro-2-methylphenyl)picolinic Acid

6-(5-Fluoro-2-methylphenyl)picolinic acid (CAS: 1261896-76-7) is classified as a "Protein Degrader Building Block," signifying its role as a precursor in the synthesis of PROTACs.[1][2] Its structure is optimized for incorporation into novel CRBN ligands that can be tethered to a warhead targeting a specific protein for degradation.

PropertyValueSource
CAS Number 1261896-76-7[2]
Molecular Formula C13H10FNO2[2]
Molecular Weight 231.22 g/mol [2]
Appearance White to off-white solid
Purity ≥96%[2]
Structural Analysis and Rationale

The chemical architecture of 6-(5-fluoro-2-methylphenyl)picolinic acid is not arbitrary; each component serves a purpose in the context of a CRBN ligand:

  • Picolinic Acid Core: This nitrogen-containing aromatic carboxylic acid is a key pharmacophore for binding to the thalidomide-binding pocket of CRBN.

  • 6-Phenyl Substitution: The phenyl group at the 6-position of the picolinic acid provides a vector for linker attachment, allowing for the connection of a warhead that targets the protein of interest.

  • Fluorine and Methyl Groups: The substitution pattern on the phenyl ring is critical for optimizing the ligand's properties. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking potential sites of oxidation. The methyl group provides steric bulk that can influence the conformation of the ligand within the binding pocket, potentially enhancing selectivity and potency.

Application Profile: Construction of an IRAK4 Degrader

A prominent application for CRBN-based PROTACs is the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key signaling node in inflammation.[3][4] Inhibiting IRAK4's kinase activity alone may be insufficient due to its scaffolding functions. Degrading the entire IRAK4 protein offers a more comprehensive therapeutic approach.[4]

A PROTAC targeting IRAK4 can be constructed by linking a CRBN ligand derived from 6-(5-fluoro-2-methylphenyl)picolinic acid to a known IRAK4 inhibitor.

IRAK4_PROTAC cluster_PROTAC IRAK4-Targeting PROTAC Warhead IRAK4 Warhead Linker Linker Warhead->Linker IRAK4 IRAK4 Protein Warhead->IRAK4 Binds E3_Ligand CRBN Ligand (derived from 6-(5-Fluoro-2-methylphenyl) picolinic acid) Linker->E3_Ligand CRBN CRBN E3 Ligase E3_Ligand->CRBN Binds

Figure 2: Schematic of an IRAK4-targeting PROTAC.

The resulting ternary complex brings IRAK4 into close proximity with the CRBN E3 ligase machinery, leading to its ubiquitination and subsequent degradation.

Figure 3: Ternary complex formation.

Experimental Methodologies

Synthesis of a Picolinamide-Based CRBN Ligand

This protocol describes a general procedure for coupling 6-(5-fluoro-2-methylphenyl)picolinic acid with a linker precursor containing a terminal amine.

Materials:

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • Amine-terminated linker (e.g., Boc-protected amino-PEG linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 6-(5-fluoro-2-methylphenyl)picolinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the amine-terminated linker (1.1 eq) in anhydrous DMF.

  • Add the linker solution to the activated picolinic acid solution and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired picolinamide-linker conjugate.

Western Blot for IRAK4 Degradation

This protocol outlines the measurement of IRAK4 protein levels in cells treated with an IRAK4-targeting PROTAC.

Materials:

  • Cell line expressing IRAK4 (e.g., human peripheral blood mononuclear cells - PBMCs)

  • IRAK4-targeting PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies: anti-IRAK4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with serial dilutions of the IRAK4 PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify total protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against IRAK4 and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Quantify band intensities and normalize IRAK4 levels to the loading control (GAPDH).

Sample Degradation Data

The results of a Western blot experiment can be used to determine the potency (DC50) and efficacy (Dmax) of the PROTAC.

PROTAC ConcentrationNormalized IRAK4 Level (%)
Vehicle (DMSO)100
1 nM85
10 nM50
100 nM15
1 µM5
10 µM5

From this data, the DC50 (concentration at which 50% degradation is achieved) is approximately 10 nM, and the Dmax (maximum degradation) is approximately 95%.

Conclusion and Future Outlook

6-(5-Fluoro-2-methylphenyl)picolinic acid represents a sophisticated and strategically designed building block for the creation of next-generation protein degraders. Its incorporation into CRBN ligands allows for the development of highly potent and selective PROTACs capable of targeting historically challenging proteins like IRAK4. As the field of targeted protein degradation continues to expand, the demand for novel, optimized E3 ligase ligands will grow. The principles of rational design embodied in the structure of 6-(5-fluoro-2-methylphenyl)picolinic acid will be instrumental in unlocking the full therapeutic potential of this exciting new modality, paving the way for innovative treatments for a wide range of diseases.

References
  • Kymera Therapeutics. (2023, May 18). Kymera Therapeutics Presents Clinical Data from the Phase 1 Trial of IRAK4 Degrader, KT-474 (SAR444656), at the European Academy of Dermatology and Venereology Symposium. GlobeNewswire. [Link]

  • Bric, A. et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters.
  • Gilead Sciences. (2023, March 20).
  • Scott, J. D., et al. (2019). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1051-1056. [Link]

  • Depport, P., et al. (2023). IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial. Nature Medicine. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(5-Fluoro-2-methylphenyl)picolinic acid, a substituted picolinic acid derivative, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. The physicochemical properties of such molecules are fundamental to understanding their behavior in biological systems, governing everything from solubility and absorption to distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical overview of the essential physicochemical properties of 6-(5-Fluoro-2-methylphenyl)picolinic acid and outlines the established methodologies for their experimental determination. While specific experimental data for this compound (CAS Number: 1261896-76-7) is not extensively published, this document serves as a comprehensive manual for researchers and drug development professionals to characterize this and similar molecules.

Molecular Identity and Structure

A foundational understanding of a compound begins with its molecular identity.

IdentifierValueSource
IUPAC Name 6-(5-Fluoro-2-methylphenyl)picolinic acidN/A
CAS Number 1261896-76-7[1]
Molecular Formula C₁₃H₁₀FNO₂[1]
Molecular Weight 231.22 g/mol [2]
SMILES O=C(O)C1=NC(C2=CC(F)=CC=C2C)=CC=C1[2]

The structural features of 6-(5-Fluoro-2-methylphenyl)picolinic acid—a carboxylic acid on a pyridine ring coupled with a substituted phenyl ring—suggest its acidic nature and potential for various intermolecular interactions that influence its physicochemical profile.

Ionization Constant (pKa): A Cornerstone of Drug Action

The ionization constant (pKa) is a critical parameter that dictates the extent of a molecule's ionization at a given pH. This, in turn, profoundly impacts its solubility, permeability across biological membranes, and interaction with target proteins. For an acidic compound like 6-(5-Fluoro-2-methylphenyl)picolinic acid, the pKa of the carboxylic acid group is of primary interest.

Predicted and Comparative pKa Values

While experimental data for the target molecule is sparse, we can infer its approximate pKa from related structures. For instance, the parent compound, picolinic acid, has an acidic pKa of approximately 0.99.[3] However, the electronic effects of the substituents on 6-(5-Fluoro-2-methylphenyl)picolinic acid will modulate this value. For a structurally similar compound, 6-Bromo-5-fluoro-2-pyridinecarboxylic acid, a predicted pKa of 3.19±0.10 has been reported.[4] It is reasonable to hypothesize that the pKa of 6-(5-Fluoro-2-methylphenyl)picolinic acid will also lie in this acidic range.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[5][6] The principle involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte and monitoring the corresponding change in pH.

prep Sample Preparation cal pH Meter Calibration prep->cal Ensure accurate pH measurement titration Titration cal->titration Perform titration analysis Data Analysis titration->analysis Generate titration curve pka pKa Determination analysis->pka Calculate pKa from inflection point

Caption: Workflow for pKa determination by potentiometric titration.

Materials and Equipment:

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (manual or automated)

  • Thermostatically controlled reaction vessel

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of at least 10⁻⁴ M.[7] Dissolve the compound in a suitable solvent (if not readily soluble in water, a co-solvent like methanol or DMSO can be used, though its effect on pKa should be noted). Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[7]

  • Initial pH Adjustment: If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.[7]

  • Titration: Place the sample solution in the reaction vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[6]

  • Data Recording: Continuously monitor and record the pH after each addition of titrant, allowing the reading to stabilize.[6]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. To precisely determine the equivalence point (the point of inflection), it is advisable to plot the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV² versus titrant volume).[8] The pKa is the pH at the half-equivalence point.

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Factors Influencing Solubility

The solubility of 6-(5-Fluoro-2-methylphenyl)picolinic acid is influenced by its crystalline structure, molecular weight, and the presence of functional groups capable of hydrogen bonding. The acidic nature of the molecule means its solubility will be pH-dependent, generally increasing at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Determination of Aqueous Solubility: OECD 105 Flask Method

The OECD Guideline 105 provides standardized methods for determining water solubility.[5][9] The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[10]

prep Sample Preparation equilibration Equilibration prep->equilibration Add excess solid to water separation Phase Separation equilibration->separation Stir to reach equilibrium analysis Concentration Analysis separation->analysis Centrifuge/filter solubility Determine Solubility analysis->solubility Quantify concentration in aqueous phase

Caption: Workflow for aqueous solubility determination by the OECD 105 Flask Method.

Materials and Equipment:

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • High-purity water

  • Thermostatically controlled shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., with a 0.45 µm filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Glass flasks with stoppers

Procedure:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[11]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a glass flask. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: The flask is agitated in a thermostatically controlled environment (e.g., 20 ± 0.5 °C) until equilibrium is reached.[11] This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved (i.e., the concentration is no longer increasing).

  • Phase Separation: After equilibration, the mixture is centrifuged or filtered to separate the solid phase from the saturated aqueous solution.[5] Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV or LC-MS.[5]

  • Solubility Calculation: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL or g/L) at the specified temperature.

Lipophilicity (logP/logD): Measuring Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 6-(5-Fluoro-2-methylphenyl)picolinic acid, the distribution coefficient (logD) at a specific pH (commonly physiological pH 7.4) is more relevant.

Predicted and Comparative LogP Values

For the related compound, 6-Bromo-5-fluoropicolinic acid, the computed XLogP3 is 1.8.[12] It is expected that 6-(5-Fluoro-2-methylphenyl)picolinic acid will have a similar lipophilicity profile.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for determining logP and logD values.[13][14]

prep Solvent Saturation partitioning Partitioning prep->partitioning Prepare n-octanol and aqueous phases separation Phase Separation partitioning->separation Shake to equilibrate analysis Concentration Analysis separation->analysis Centrifuge logP Calculate logP/logD analysis->logP Quantify concentration in both phases

Sources

The Ascending Trajectory of 6-Phenylpicolinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing quest for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic compounds, pyridine carboxylic acids have emerged as a privileged structural motif, underpinning the development of a diverse array of approved drugs for conditions ranging from cancer to infectious diseases.[1][2] Within this esteemed class, the 6-phenylpicolinic acid framework has garnered significant attention as a versatile core for the design of innovative therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 6-phenylpicolinic acid derivatives, elucidating their synthesis, multifaceted pharmacological activities, mechanisms of action, and burgeoning structure-activity relationships.

I. The Synthetic Architecture: Crafting the 6-Phenylpicolinic Acid Core

The strategic construction of the 6-phenylpicolinic acid scaffold and its analogs is a critical first step in harnessing their therapeutic potential. A variety of synthetic strategies have been employed, offering access to a diverse range of derivatives amenable to biological screening.

A. Synthesis of the Parent Acid

The foundational molecule, 6-phenylpicolinic acid (also known as 6-phenylpyridine-2-carboxylic acid), is a key starting material for further derivatization.[3] Its synthesis can be approached through several established routes, often involving cross-coupling reactions to introduce the phenyl group onto the pyridine ring, followed by oxidation of a suitable precursor at the 2-position to furnish the carboxylic acid.

B. Derivatization Strategies

The true therapeutic potential of this scaffold lies in the diverse array of derivatives that can be generated. Standard peptide coupling conditions are frequently employed to create amide derivatives. For instance, the coupling of 6-phenylpicolinic acid with N,O-dimethylhydroxylamine hydrochloride using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM) provides the corresponding Weinreb amide. This intermediate serves as a versatile precursor for the synthesis of ketones and other functionalized molecules.

A notable synthetic pathway involves the reaction of 6-phenylcomanic acid with ammonia in aqueous DMSO to yield 4-hydroxy-6-phenylpicolinic acid. This derivative can be further elaborated into its corresponding ethyl ester and hydrazide, expanding the chemical space for biological evaluation.

II. Pharmacological Horizons: Unveiling the Therapeutic Promise

Derivatives of 6-phenylpicolinic acid have demonstrated promising biological activities across a spectrum of therapeutic areas, most notably in oncology.

A. Anticancer Activity: A Primary Focus

A significant body of research has centered on the anticancer properties of 6-phenylpicolinic acid derivatives. These compounds have shown the ability to inhibit the proliferation of a broad range of human cancer cell lines.[4]

One prominent example is the phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439. This compound exhibits low micromolar antiproliferative activity and cytotoxicity against various cancer cell lines, with a noteworthy selectivity of over 10-fold for cancer cells compared to normal proliferating human cells.[4] Mechanistic studies have revealed that the cytotoxicity of Ro 41-4439 is attributed to its ability to arrest the cell cycle in the G2/M phase, leading to the induction of apoptosis.[4] Furthermore, in vivo studies in nude mice bearing mammary tumor xenografts demonstrated that treatment with well-tolerated doses of the compound resulted in a significant 73% inhibition of tumor growth.[4]

The exploration of other picolinic acid derivatives has also yielded compounds with potent anticancer effects. For instance, novel derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[5]

B. Expanding Therapeutic Frontiers

While oncology has been a major area of investigation, the therapeutic potential of pyridine carboxylic acid derivatives, including the 6-phenylpicolinic acid subclass, extends to other domains. The broader class of pyridine carboxylic acids has been explored for the treatment of a wide range of conditions, including inflammatory diseases, neurodegenerative disorders, and metabolic diseases.[1][2] For example, derivatives of pyridine carboxylic acids have been investigated as inhibitors of transient receptor potential cation channel subfamily C member 6 (TRPC6), which is implicated in pain, cardiac and respiratory conditions, and cancer.[1]

III. Deciphering the Mechanism of Action: From Molecular Targets to Cellular Fates

Understanding the precise molecular mechanisms by which 6-phenylpicolinic acid derivatives exert their biological effects is paramount for their rational design and optimization as therapeutic agents.

As exemplified by Ro 41-4439, a key mechanism of action for the anticancer activity of this class of compounds is the disruption of the cell cycle, leading to mitotic arrest and subsequent apoptosis.[4] This suggests that these derivatives may interact with molecular targets that are critical for cell cycle progression, such as cyclin-dependent kinases (CDKs) or components of the mitotic spindle.

The induction of endoplasmic reticulum (ER) stress is another emerging mechanism of action.[5] By perturbing ER homeostasis, these compounds can trigger the unfolded protein response (UPR), which, when prolonged or severe, can lead to apoptotic cell death.

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of 6-phenylpicolinic acid derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., 6-phenylcomanic acid, substituted pyridines) synthesis_core Synthesis of 6-Phenylpicolinic Acid Core start->synthesis_core derivatization Derivatization (e.g., Amide Coupling, Esterification) synthesis_core->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification in_vitro In Vitro Screening (e.g., Antiproliferative Assays, Enzyme Inhibition) purification->in_vitro moa Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) in_vitro->moa sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (e.g., Xenograft Models) moa->in_vivo moa->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->derivatization

Caption: A generalized workflow for the development of 6-phenylpicolinic acid derivatives.

IV. Structure-Activity Relationships: Tailoring for Potency and Selectivity

The systematic exploration of structure-activity relationships (SAR) is crucial for the optimization of 6-phenylpicolinic acid derivatives into viable drug candidates. Limited SAR studies on phenyl-pyridine-2-carboxylic acid derivatives have provided initial insights into the structural features that govern their biological activity.

For instance, in the case of Ro 41-4439 and its analogs, modifications to the side chain length, as well as the aryl and pyridine rings, have been shown to influence their potency.[4] This suggests that the spatial arrangement and electronic properties of these substituents play a critical role in the interaction of the compounds with their molecular target(s).

The following diagram illustrates a conceptual framework for the structure-activity relationship of 6-phenylpicolinic acid derivatives.

SAR cluster_substituents Key Substitution Points cluster_properties Impact on Biological Properties core R1 R1 (Phenyl Ring Substituents) potency Potency R1->potency selectivity Selectivity R1->selectivity R2 R2 (Pyridine Ring Substituents) R2->potency pk Pharmacokinetics R2->pk R3 R3 (Carboxylic Acid Modifications) R3->potency R3->pk

Caption: Conceptual SAR framework for 6-phenylpicolinic acid derivatives.

V. Future Perspectives and Conclusion

The 6-phenylpicolinic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The demonstrated ability of its derivatives to induce cell cycle arrest and apoptosis in cancer cells highlights their potential as effective anticancer agents.

Future research in this area should focus on several key aspects:

  • Expansion of Chemical Diversity: The synthesis of a broader and more diverse library of 6-phenylpicolinic acid derivatives is essential to fully explore the therapeutic potential of this scaffold.

  • Elucidation of Molecular Targets: The identification and validation of the specific molecular targets of these compounds will be crucial for understanding their mechanism of action and for guiding rational drug design.

  • Optimization of Pharmacokinetic Properties: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to develop derivatives with favorable pharmacokinetic profiles for in vivo efficacy.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of pyridine carboxylic acids, the evaluation of 6-phenylpicolinic acid derivatives in other disease models, such as inflammatory and neurodegenerative disorders, is warranted.

VI. References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (n.d.). PubMed. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia. [Link]

Sources

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[3][] This induced proximity leads to the ubiquitination and subsequent degradation of the protein of interest (POI).[3][] The catalytic nature of this process allows for substoichiometric drug concentrations to achieve profound and sustained protein knockdown.

A critical component of any PROTAC is the E3 ligase-recruiting ligand. While several E3 ligases have been exploited for this purpose, Cereblon (CRBN) has emerged as a prominent and versatile choice. This document provides a detailed guide for the incorporation of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a putative novel CRBN ligand, into a PROTAC synthesis workflow. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for synthesis and characterization, and outline the essential biological assays for evaluating the efficacy of the resulting PROTAC.

The Central Role of 6-(5-Fluoro-2-methylphenyl)picolinic acid as a CRBN Ligand

The selection of the E3 ligase ligand is a cornerstone of PROTAC design. While immunomodulatory drugs (IMiDs) like thalidomide and its analogs are the most common CRBN recruiters, the exploration of novel chemotypes is crucial for expanding the scope of targeted protein degradation and overcoming potential resistance mechanisms. 6-(5-Fluoro-2-methylphenyl)picolinic acid presents a compelling scaffold for a new class of CRBN ligands. Its picolinic acid moiety provides a key recognition element for CRBN, while the substituted phenyl ring allows for fine-tuning of binding affinity and physicochemical properties.

The carboxylic acid functional group of 6-(5-Fluoro-2-methylphenyl)picolinic acid serves as a convenient handle for covalent attachment to a linker, which in turn is connected to the warhead—the ligand that binds to the target protein. The strategic modification of this carboxylic acid is the first and most critical step in the synthesis of a picolinic acid-based PROTAC.

PROTAC Synthesis Workflow: A Modular Approach

The synthesis of a PROTAC is a modular process, typically involving three key components: the E3 ligase ligand, a linker, and the target protein ligand (warhead). The general workflow for synthesizing a PROTAC using 6-(5-Fluoro-2-methylphenyl)picolinic acid is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Ligand & Linker Preparation cluster_1 Part 2: PROTAC Assembly cluster_2 Part 3: Purification & Characterization CRBN_Ligand 6-(5-Fluoro-2-methylphenyl)picolinic acid Activate_Ligand Activate Carboxylic Acid (e.g., with HATU/EDC) CRBN_Ligand->Activate_Ligand Couple_Ligand_Linker Amide Bond Formation Activate_Ligand->Couple_Ligand_Linker Linker_Amine Linker with Terminal Amine Linker_Amine->Couple_Ligand_Linker Activated_Linker Ligand-Linker Conjugate with Reactive Handle Couple_Ligand_Linker->Activated_Linker Final_Coupling Final Coupling Reaction (e.g., Amide or Click Chemistry) Activated_Linker->Final_Coupling Warhead Target Protein Ligand (Warhead) with Complementary Handle Warhead->Final_Coupling PROTAC_Molecule Final PROTAC Molecule Final_Coupling->PROTAC_Molecule Purification Purification (e.g., HPLC) PROTAC_Molecule->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization

Figure 1: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Part 1: Synthesis of the Ligand-Linker Conjugate

The initial step involves the covalent attachment of the CRBN ligand, 6-(5-Fluoro-2-methylphenyl)picolinic acid, to a suitable linker. Amide bond formation is a robust and widely used method for this purpose.[5]

Protocol 1: Amide Coupling of 6-(5-Fluoro-2-methylphenyl)picolinic acid to an Amine-Terminated Linker

Materials:

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • Amine-terminated linker (e.g., a PEG or alkyl chain with a terminal amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like OxymaPure[6]

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-(5-Fluoro-2-methylphenyl)picolinic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) or a combination of EDC (1.2 equivalents) and OxymaPure (1.2 equivalents) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Linker Addition: To the activated acid solution, add the amine-terminated linker (1.0-1.2 equivalents) followed by DIPEA (2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ligand-linker conjugate.

Rationale: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions. HATU and EDC/Oxyma are widely used due to their high efficiency and compatibility with a broad range of functional groups. The use of a non-nucleophilic base like DIPEA is essential to neutralize the acidic byproducts of the reaction without competing with the amine nucleophile.

Part 2: Final PROTAC Assembly

The next stage involves coupling the ligand-linker conjugate to the warhead. The choice of reaction depends on the functional groups present on the linker and the warhead. Both amide coupling and "click chemistry" are popular and effective strategies.[1][7]

Protocol 2a: Final Amide Coupling

This protocol is suitable if the ligand-linker conjugate has a terminal carboxylic acid and the warhead has a free amine, or vice versa. The procedure is analogous to Protocol 1.

Protocol 2b: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This highly efficient and specific reaction is ideal if the ligand-linker conjugate possesses a terminal alkyne and the warhead has an azide group, or vice versa.[8][9]

Materials:

  • Ligand-linker conjugate with a terminal alkyne or azide

  • Warhead with a complementary terminal azide or alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Dissolution: Dissolve the ligand-linker-alkyne (1.0 equivalent) and the warhead-azide (1.0-1.1 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 equivalents) and sodium ascorbate (0.2-0.4 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the reactants.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction is often rapid and can be monitored by LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up followed by purification via HPLC to isolate the final PROTAC molecule.

Rationale: Click chemistry offers several advantages, including high yields, mild reaction conditions, and exceptional functional group tolerance, making it a powerful tool for the convergent synthesis of complex molecules like PROTACs.[1]

Part 3: Purification and Characterization

The purity and structural integrity of the final PROTAC are paramount for its biological activity.

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for purifying the final PROTAC to a high degree of purity (>95%).

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the synthesized PROTAC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight of the PROTAC, confirming its elemental composition.[10][11]

Biological Evaluation of the Synthesized PROTAC

A series of well-designed biological assays are necessary to validate the function of the newly synthesized PROTAC.

PROTAC_Evaluation_Workflow Start Synthesized PROTAC Ternary_Complex Ternary Complex Formation Assays (TR-FRET, ALPHA, CETSA) Start->Ternary_Complex Ubiquitination Ubiquitination Assays (In Vitro / Cell-Based) Ternary_Complex->Ubiquitination Degradation Protein Degradation Assays (Western Blot, In-Cell Western) Ubiquitination->Degradation Cellular_Response Cellular Response Assays (Proliferation, Apoptosis) Degradation->Cellular_Response End Efficacious PROTAC Cellular_Response->End

Figure 2: A stepwise workflow for the biological evaluation of a PROTAC.

Protocol 3: Assessment of Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for protein degradation.[][12]

Methods:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): Similar to TR-FRET, AlphaLISA detects the formation of the ternary complex through a proximity-based signal amplification system.[13]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of the target protein and/or the E3 ligase upon PROTAC-induced complex formation in a cellular context.[13][14]

  • Native Mass Spectrometry: This technique can directly observe the formation of the ternary complex and its stoichiometry in vitro.[11]

Protocol 4: In Vitro and Cellular Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[13][15]

Procedure (In Vitro):

  • Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the CRBN E3 ligase complex in a reaction buffer.

  • Add the PROTAC at various concentrations.

  • Incubate the reaction at 37°C to allow for ubiquitination.

  • Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody.

Cell-based ubiquitination assays can also be performed by immunoprecipitating the target protein from PROTAC-treated cells and probing for ubiquitin.[16][17]

Protocol 5: Measurement of Target Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein.

Method: Western Blotting [18][19][20]

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection and quantification.

  • Data Analysis: Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).

Alternative High-Throughput Methods:

  • In-Cell Western: A quantitative immunofluorescence-based assay performed in a microplate format for higher throughput.[18]

  • Reporter Gene Assays: Cells expressing the target protein fused to a reporter like luciferase can be used to monitor protein levels in a high-throughput manner.[21]

Protocol 6: Evaluation of Cellular Phenotype

The final step is to assess the downstream biological consequences of target protein degradation.[22]

Assays:

  • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the PROTAC on cancer cell growth.

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To measure the induction of programmed cell death.

Data Presentation and Interpretation

Parameter Description Typical Value Range
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.Sub-micromolar to nanomolar
Dₘₐₓ The maximum percentage of protein degradation achieved.>80%
Ternary Complex K_D_ The dissociation constant for the formation of the ternary complex.Varies depending on the system
Cellular IC₅₀ The concentration of PROTAC that inhibits a cellular process (e.g., proliferation) by 50%.Correlates with DC₅₀

Conclusion

The development of novel PROTACs is a dynamic and rapidly evolving field. The use of 6-(5-Fluoro-2-methylphenyl)picolinic acid as a potential new CRBN ligand offers an exciting avenue for the creation of next-generation protein degraders. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and biological evaluation of such PROTACs. By carefully following these guidelines and understanding the rationale behind each step, researchers can effectively navigate the complexities of PROTAC development and contribute to the advancement of this transformative therapeutic modality.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Click chemistry in the development of PROTACs. Royal Society of Chemistry.[1][7]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.
  • PROTAC® Ubiquitin
  • General strategy using "click chemistry" for PROTAC synthesis.
  • Ternary Complex Form
  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation.
  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis.
  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Wiley Online Library.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Click chemistry in the development of PROTACs. RSC Chemical Biology.
  • Application of mass spectrometry for the advancement of PROTACs. PubMed.
  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience.
  • Surface modification of poly(glycolic acid) (PGA)
  • Assays and technologies for developing proteolysis targeting chimera degraders.
  • PROTAC Molecules Activity and Efficacy Evalu
  • Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
  • The Simple Way to Targeted Protein Degrad
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • Introducing Functional Groups. CellMosaic.
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
  • Protein Degradation and PROTACs.
  • PROTAC-Induced Proteolytic Targeting.
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis.
  • Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. PubMed.
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.
  • PROTAC Synthesis | Click Chemistry. MedchemExpress.com.
  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific
  • PROTAC Ternary Complex Assay Services. BOC Sciences.
  • Development And Application of "Click Chemistry" In ADC And PROTAC. Technology Networks.
  • Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity.
  • PROTACs: proteolysis-targeting chimeras. BMG Labtech.
  • Scope of PROTAC synthesis via amide coupling.
  • A short introduction to the core concepts of proteomics and mass spectrometry. YouTube.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • Targeted Protein Degradation: Methods and Protocols. DOKUMEN.PUB.

Sources

The Strategic Application of 6-(5-Fluoro-2-methylphenyl)picolinic Acid in the Development of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. Small molecules that can modulate the activity of disease-implicated proteins have traditionally been the cornerstone of pharmaceutical development. However, the emergence of targeted protein degradation (TPD) offers a paradigm shift from occupancy-driven inhibition to event-driven pharmacology, leading to the complete removal of a target protein from the cellular environment. Within this innovative field, the selection of appropriate chemical building blocks is critical for the successful design of potent and selective protein degraders. This document provides a detailed overview of the applications of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a key intermediate in the synthesis of a promising class of targeted protein degraders.

The Pivotal Role of 6-(5-Fluoro-2-methylphenyl)picolinic Acid as a Synthetic Intermediate

6-(5-Fluoro-2-methylphenyl)picolinic acid has emerged as a valuable scaffold in the synthesis of complex bioactive molecules, particularly Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

The unique chemical architecture of 6-(5-Fluoro-2-methylphenyl)picolinic acid, featuring a substituted phenyl ring attached to a picolinic acid core, makes it an ideal precursor for the synthesis of ligands that bind to specific protein targets with high affinity and selectivity.

Application in the Development of IRAK4 Degraders

A significant application of 6-(5-Fluoro-2-methylphenyl)picolinic acid is in the synthesis of potent degraders of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[2]

Targeting IRAK4 with degraders offers a potential therapeutic advantage over traditional kinase inhibitors. While inhibitors only block the enzymatic activity of IRAK4, degraders can eliminate both the kinase and scaffolding functions of the protein, leading to a more profound and sustained biological effect.[3]

The IRAK4 Signaling Pathway and Rationale for Degradation

The IRAK4-mediated signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88 and the formation of the "Myddosome" complex, which includes IRAK4 and other IRAK family members.[4] This complex then triggers downstream signaling pathways, such as NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines.[5] By inducing the degradation of IRAK4, PROTACs synthesized from 6-(5-Fluoro-2-methylphenyl)picolinic acid can effectively dismantle this signaling hub, thereby suppressing the inflammatory response.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_degradation PROTAC-mediated Degradation TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Myddosome Myddosome Complex IRAK4->Myddosome Proteasome Proteasome IRAK4->Proteasome Ubiquitination & Degradation NFkB_MAPK NF-κB / MAPK Pathways Myddosome->NFkB_MAPK Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Transcription Induction PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Synthesis_Workflow Start 6-(5-Fluoro-2-methylphenyl) picolinic acid Coupling1 Amide Coupling (HATU, DIPEA) Start->Coupling1 Amine Amine Fragment Amine->Coupling1 IRAK4_Ligand IRAK4 Ligand Coupling1->IRAK4_Ligand Coupling2 Linker Conjugation IRAK4_Ligand->Coupling2 Linker Bifunctional Linker Linker->Coupling2 Ligand_Linker Ligand-Linker Intermediate Coupling2->Ligand_Linker Coupling3 Final Coupling Ligand_Linker->Coupling3 E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling3 PROTAC Final IRAK4 PROTAC Coupling3->PROTAC

Sources

Application Notes and Protocols for the Coupling of 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-(5-Fluoro-2-methylphenyl)picolinic acid is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted pyridine core, featuring a fluorine atom and a methyl group, provides unique electronic and steric properties that are advantageous for the synthesis of novel compounds with specific biological activities or material characteristics. The fluorine substituent, in particular, can enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[1] This document provides detailed experimental protocols for the versatile coupling of this picolinic acid derivative, enabling the formation of C-N (amide) and C-C bonds, which are fundamental transformations in organic synthesis.

The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers. We will delve into the mechanistic rationale behind the chosen reagents and conditions, empowering users to troubleshoot and optimize these reactions for their specific applications.

Physicochemical Properties of 6-(5-Fluoro-2-methylphenyl)picolinic acid

A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₃H₁₀FNO₂[2]
Molecular Weight 231.22 g/mol [2]
Appearance Solid (form may vary)General knowledge
Storage Sealed in a dry environment at 2-8°C[2]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.[2]

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[3] For the coupling of 6-(5-Fluoro-2-methylphenyl)picolinic acid with a primary or secondary amine, the use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a highly effective method, particularly for sterically hindered or electronically challenging substrates.[3]

Causality of Experimental Choices

HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the desired amide. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid, facilitating its attack on the HATU reagent.[4] Pre-activation of the carboxylic acid with HATU before the addition of the amine is often recommended to avoid potential side reactions of the amine with the coupling reagent.[5]

Experimental Workflow: HATU-Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve picolinic acid in anhydrous DMF B Add DIPEA A->B C Add HATU B->C D Stir for 15-30 min (Pre-activation) C->D E Add amine D->E F Stir at room temperature (Monitor by TLC/LC-MS) E->F G Quench with water F->G H Extract with EtOAc G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Purify by column chromatography K->L

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 6-(5-Fluoro-2-methylphenyl)picolinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Activation: Add HATU (1.2 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7] This protocol describes the coupling of a 6-halo-picolinic acid derivative (synthesized from the parent picolinic acid) with an arylboronic acid.

Causality of Experimental Choices

This reaction requires a palladium catalyst, often in the form of Pd(PPh₃)₄ or generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand.[8] A base, such as potassium carbonate, is necessary to activate the boronic acid for transmetalation to the palladium center.[8] The choice of solvent is also critical, with aqueous mixtures of solvents like 1,2-dimethoxyethane (DME) often being effective.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-halo-picolinic acid, arylboronic acid, and K₂CO₃ B Add DME/H₂O solvent A->B C Degas the mixture B->C D Add Pd(PPh₃)₄ catalyst C->D E Heat under inert atmosphere (Monitor by TLC/LC-MS) D->E F Cool to room temperature E->F G Filter through Celite F->G H Extract with EtOAc G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate J->K L Purify by recrystallization or column chromatography K->L

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol
  • Synthesis of 6-halo-picolinic acid: The starting 6-(5-Fluoro-2-methylphenyl)picolinic acid can be halogenated at the 6-position of the pyridine ring using standard methods, for example, by conversion to the N-oxide followed by treatment with a halogenating agent like POBr₃.

  • Reaction Setup: In a reaction vessel, combine the 6-halo-picolinic acid derivative (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Solvent and Degassing: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Purification: Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by recrystallization or flash column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.[9][10][11] This protocol is suitable for coupling a 6-halo-picolinic acid derivative with a primary or secondary amine.

Causality of Experimental Choices

This reaction typically employs a palladium precursor, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, like Xantphos, which facilitates the catalytic cycle.[12][13] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, allowing for its coordination to the palladium center. The choice of an appropriate solvent, like toluene or dioxane, is also crucial for the success of the reaction.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd₂(dba)₃ and Xantphos in anhydrous toluene B Add 6-halo-picolinic acid, amine, and NaOtBu A->B C Heat under inert atmosphere (Monitor by TLC/LC-MS) B->C D Cool to room temperature C->D E Filter through Celite D->E F Extract with EtOAc E->F G Wash with brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Purify by column chromatography I->J

Sources

Application Note: Structural Elucidation of 6-(5-Fluoro-2-methylphenyl)picolinic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a key intermediate in pharmaceutical development. We present detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, designed to provide unambiguous structural confirmation and purity assessment. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable analytical outcomes.

Introduction: The Importance of Rigorous Structural Characterization

6-(5-Fluoro-2-methylphenyl)picolinic acid is a substituted aromatic carboxylic acid with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its precise three-dimensional structure. Therefore, unequivocal confirmation of its chemical identity is a critical step in the drug development pipeline, ensuring both efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the structural elucidation of small organic molecules. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight and provides clues to the structure through fragmentation analysis. This note details the synergistic application of these techniques for the comprehensive characterization of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular architecture with high precision.

Rationale for Experimental Design

The choice of solvent and concentration is paramount for acquiring high-quality NMR spectra.[1] For 6-(5-Fluoro-2-methylphenyl)picolinic acid, a deuterated solvent that can solubilize the compound without interfering with its signals is necessary. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar and nonpolar compounds and its relatively simple residual solvent peaks.[2] The concentration of the sample is optimized to ensure a good signal-to-noise ratio within a reasonable acquisition time.[1][3]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-20 mg of 6-(5-Fluoro-2-methylphenyl)picolinic acid B Dissolve in 0.7 mL of DMSO-d6 A->B Solubilization C Filter into a 5 mm NMR tube B->C Particulate Removal D Insert sample into NMR spectrometer C->D Sample Loading E Perform shimming and tuning D->E Field Homogenization F Acquire 1H and 13C spectra E->F Data Collection G Fourier Transform F->G Raw Data H Phase and baseline correction G->H Spectrum Refinement I Integrate and pick peaks H->I Data Extraction J Structural Elucidation I->J Interpretation

Caption: Workflow for NMR analysis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Detailed Protocol for NMR Sample Preparation and Analysis

Materials:

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • DMSO-d₆ (99.9% D)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

Protocol:

  • Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra using standard parameters. For ¹H NMR, a spectral width of 16 ppm and an acquisition time of 4 seconds is typical. For ¹³C NMR, a spectral width of 240 ppm and a longer acquisition time with a relaxation delay of 2 seconds is recommended to ensure quantitative signals for all carbon environments.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for 6-(5-Fluoro-2-methylphenyl)picolinic acid in DMSO-d₆.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~8.2d1HH-6' (Picolinic acid ring)
~8.0t1HH-4' (Picolinic acid ring)
~7.8d1HH-3' (Picolinic acid ring)
~7.5dd1HH-6 (Phenyl ring)
~7.3td1HH-4 (Phenyl ring)
~7.2dd1HH-3 (Phenyl ring)
~2.2s3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0COOH
~160.0 (d, ¹JCF ≈ 245 Hz)C-5 (Phenyl ring)
~155.0C-2' (Picolinic acid ring)
~150.0C-6' (Picolinic acid ring)
~140.0C-4' (Picolinic acid ring)
~138.0C-1 (Phenyl ring)
~135.0 (d, ³JCF ≈ 8 Hz)C-2 (Phenyl ring)
~131.0 (d, ³JCF ≈ 8 Hz)C-6 (Phenyl ring)
~125.0C-3' (Picolinic acid ring)
~118.0 (d, ²JCF ≈ 22 Hz)C-4 (Phenyl ring)
~115.0 (d, ²JCF ≈ 21 Hz)C-3 (Phenyl ring)
~20.0CH₃

Interpretation:

  • The broad singlet around 13.5 ppm is characteristic of a carboxylic acid proton.[4][5] Its broadness is due to hydrogen bonding and exchange.

  • The aromatic region of the ¹H NMR spectrum is predicted to show distinct signals for the protons on both the picolinic acid and the fluorinated phenyl rings. The coupling patterns will be informative for assigning the specific protons.

  • The singlet at approximately 2.2 ppm corresponds to the methyl group protons.

  • In the ¹³C NMR spectrum, the carboxylic carbon is expected to appear around 165 ppm.[4][5]

  • The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of around 245 Hz. The carbons two and three bonds away from the fluorine will show smaller couplings (²JCF and ³JCF).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids, as it typically produces intact molecular ions.[6][7]

Rationale for Experimental Design

For 6-(5-Fluoro-2-methylphenyl)picolinic acid, both positive and negative ion modes can be employed. In positive ion mode, the molecule can be detected as the protonated species [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, which is often more intense for carboxylic acids. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis K Prepare a dilute solution (1-10 µg/mL) in methanol or acetonitrile L Add a small amount of formic acid (positive mode) or ammonium hydroxide (negative mode) K->L Enhance Ionization M Infuse sample into ESI source L->M Sample Introduction N Optimize source parameters (e.g., capillary voltage, gas flow) M->N Ion Generation O Acquire full scan and MS/MS spectra N->O Data Collection P Determine accurate mass of molecular ion O->P Raw Data Q Propose elemental composition P->Q Formula Determination R Analyze fragmentation patterns Q->R Substructure Info S Confirm Structure R->S Structural Verification

Caption: Workflow for mass spectrometry analysis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Detailed Protocol for Mass Spectrometry Sample Preparation and Analysis

Materials:

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • LC-MS grade methanol or acetonitrile

  • Formic acid

  • Ammonium hydroxide

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. From this, prepare a working solution of 1-10 µg/mL in the same solvent.

  • Ionization Enhancement: For positive ion mode analysis, add 0.1% formic acid to the working solution. For negative ion mode, add a trace amount of ammonium hydroxide.

  • Instrument Setup: Use a high-resolution mass spectrometer equipped with an ESI source. Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Source Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the molecular ion.

  • Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and acquire product ion spectra to study its fragmentation pathways.

Predicted Mass Spectrometry Data and Interpretation

Molecular Formula: C₁₃H₁₀FNO₂ Monoisotopic Mass: 231.0696 u

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonModeCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺Positive232.0774(Predicted)< 5
[M-H]⁻Negative230.0618(Predicted)< 5
[M+Na]⁺Positive254.0593(Predicted)< 5

Predicted Fragmentation Pattern: Aromatic carboxylic acids typically show prominent molecular ion peaks.[5] The fragmentation of 6-(5-Fluoro-2-methylphenyl)picolinic acid is expected to involve the following key losses:

  • Loss of H₂O (18.01 u): This is a common fragmentation pathway for carboxylic acids.

  • Loss of CO₂ (44.00 u): Decarboxylation is a characteristic fragmentation of carboxylic acids.

  • Loss of COOH (45.00 u): Cleavage of the carboxylic acid group.[8]

  • Cleavage of the bond between the two aromatic rings: This would lead to fragments corresponding to the picolinic acid and the fluoromethylphenyl moieties.

Conclusion

The combined application of Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry provides a robust and definitive method for the structural characterization of 6-(5-Fluoro-2-methylphenyl)picolinic acid. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers in the pharmaceutical industry and related fields. By following these guidelines, scientists can confidently verify the structure and purity of this and similar compounds, ensuring the integrity of their research and development efforts.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gál, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • D. P. G. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons.
  • Navarro-Vázquez, A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry.
  • American Chemical Society. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Retrieved from [Link]

  • NMR Facility at University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • American Chemical Society. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Du, T., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules.
  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]

  • Pretsch, E., et al. (n.d.).
  • PubMed. (n.d.). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NIST. (n.d.).
  • PubChem. (n.d.). 6-Bromo-5-fluoropicolinic Acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Cellular Permeability Assays of 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Importance of Cellular Permeability for Novel Therapeutics

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a promising chemical entity to a clinically effective drug is fraught with challenges. One of the most critical hurdles a molecule must overcome is its ability to traverse cellular membranes to reach its intended biological target. Poor membrane permeability is a leading cause of compound attrition in the development pipeline. Therefore, a thorough and early assessment of a compound's permeability is paramount. This application note provides a comprehensive guide to characterizing the cellular permeability of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a compound of interest in medicinal chemistry, using a tiered approach of well-established in vitro assays.

6-(5-Fluoro-2-methylphenyl)picolinic acid, with a molecular weight of 231.22 g/mol and a molecular formula of C13H10FNO2, belongs to a class of compounds that are frequently investigated for their potential biological activities.[1] Its structural features, including a fluorinated phenyl ring and a picolinic acid moiety, suggest that its permeability characteristics could be influenced by factors such as lipophilicity and ionization state at physiological pH. While specific experimental data for this exact molecule is not widely published, we can draw insights from structurally related compounds. For instance, the analogous 6-Bromo-5-fluoropicolinic acid has a computed LogP of 1.8 and a predicted pKa of 3.19, suggesting moderate lipophilicity and acidic nature.[2] These properties underscore the necessity of empirical permeability testing.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to provide the scientific rationale behind the selection of assays and the interpretation of the resulting data. We will explore a strategic workflow, beginning with a high-throughput, non-cell-based assay to assess passive permeability, followed by more complex, cell-based models that recapitulate the intricacies of biological barriers, including active transport phenomena.

A Tiered Approach to Permeability Assessment

A strategic and resource-efficient approach to permeability screening involves a tiered workflow. This allows for the rapid initial assessment of a large number of compounds, with progressively more complex and biologically relevant assays reserved for the most promising candidates.

Permeability_Assay_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Intestinal Absorption Model cluster_2 Tier 3: Specific Transporter Interactions PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Apparent Permeability & Efflux) PAMPA->Caco2 Promising Passive Permeability MDCK_MDR1 MDR1-MDCK Assay (P-gp Substrate Identification) Caco2->MDCK_MDR1 Indication of Active Efflux

Caption: A tiered workflow for assessing compound permeability.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that serves as an excellent initial screen for predicting passive transcellular permeability.[3][4] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[5] The simplicity of this model, which isolates passive diffusion from the complexities of active transport and metabolism, makes it a cost-effective and rapid method for early-stage compound ranking.[4]

Scientific Rationale

The artificial membrane in the PAMPA assay is typically a filter support coated with a solution of lipids, such as lecithin in dodecane, which mimics the lipidic environment of a cell membrane.[6] The rate at which a compound permeates this barrier is primarily governed by its lipophilicity and size. This assay is particularly useful for identifying compounds with inherently poor passive permeability, allowing for their early deselection or chemical modification.

Protocol: PAMPA for 6-(5-Fluoro-2-methylphenyl)picolinic acid

Materials:

  • 96-well PAMPA "sandwich" plate (donor and acceptor plates)

  • Lecithin from soybean (e.g., 10% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • Reference compounds (high and low permeability controls, e.g., testosterone and Lucifer Yellow, respectively)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 6-(5-Fluoro-2-methylphenyl)picolinic acid and control compounds in DMSO (e.g., 10 mM).

    • Prepare the donor solution by diluting the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the integrity of the lipid membrane.

    • Prepare the acceptor solution (PBS, pH 7.4).

  • Membrane Coating:

    • Carefully coat the filter membrane of the donor plate with the lecithin/dodecane solution (e.g., 5 µL per well). Allow the solvent to evaporate completely.

  • Assay Assembly:

    • Add the acceptor solution to the wells of the acceptor plate (e.g., 300 µL).

    • Add the donor solutions containing the test compound and controls to the wells of the coated donor plate (e.g., 200 µL).

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

Where:

  • VD = volume of donor well

  • VA = volume of acceptor well

  • A = area of the membrane

  • t = incubation time

  • [C]A = concentration in the acceptor well

  • [C]eq = equilibrium concentration = ([C]D * VD + [C]A * VA) / (VD + VA)

  • [C]D = concentration in the donor well

Table 1: Example PAMPA Data and Interpretation

CompoundPapp (x 10-6 cm/s)Permeability Classification
Testosterone (High Permeability Control)> 10High
Lucifer Yellow (Low Permeability Control)< 1Low
6-(5-Fluoro-2-methylphenyl)picolinic acid(Experimental Value)(To be determined)

Interpretation:

  • High Permeability: Papp > 1.5 x 10-6 cm/s suggests good passive diffusion potential.[4]

  • Low Permeability: Papp < 1.5 x 10-6 cm/s indicates that passive diffusion may be a limiting factor for absorption.[4]

Tier 2: Caco-2 Permeability Assay

For compounds demonstrating adequate passive permeability in the PAMPA assay, the next step is to evaluate their transport across a more biologically relevant model. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[7] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters and metabolic enzymes.[7]

Scientific Rationale

The Caco-2 model allows for the assessment of both passive (transcellular and paracellular) and active transport mechanisms. By measuring the flux of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, it is possible to identify if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in the intestine and can limit the oral bioavailability of drugs.[7]

Caco2_Transport cluster_0 Apical (Intestinal Lumen) cluster_1 Caco-2 Cell Monolayer cluster_2 Basolateral (Bloodstream) Apical cell Enterocyte Apical->cell Transcellular (Passive/Active Uptake) tj Apical->tj Paracellular (Passive) Basolateral cell->Basolateral Transcellular (Passive/Active Efflux) tj->Basolateral Paracellular (Passive) Basolateral->cell Active Efflux (e.g., P-gp)

Caption: Transport routes across a Caco-2 cell monolayer.

Protocol: Bidirectional Caco-2 Assay

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with semi-permeable inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Lucifer Yellow (paracellular integrity marker)

  • Reference compounds (e.g., propranolol - high permeability, atenolol - low permeability, talinolol - P-gp substrate)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Monolayer Integrity Check:

    • Before the experiment, perform a Lucifer Yellow permeability assay to ensure the integrity of the tight junctions. A low Papp for Lucifer Yellow confirms a tight monolayer.

  • Transport Experiment (A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound and controls to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical side.

  • Transport Experiment (B-A):

    • Repeat the experiment, but add the compound to the basolateral (B) side and sample from the apical (A) side.

  • Sample Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis and Interpretation

Calculate the Papp values for both A-B and B-A directions. The efflux ratio (ER) is then calculated:

ER = Papp (B-A) / Papp (A-B)

Table 2: Example Caco-2 Data and Interpretation

CompoundPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (ER)Interpretation
Propranolol> 10> 10~1High permeability, not an efflux substrate
Atenolol< 1< 1~1Low permeability
Talinolol< 5> 10> 2Efflux substrate
6-(5-Fluoro-2-methylphenyl)picolinic acid(Experimental Value)(Experimental Value)(Calculated Value)(To be determined)

Interpretation:

  • Papp (A-B): Provides an indication of the rate of intestinal absorption.

  • Efflux Ratio (ER):

    • An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[7]

    • An ER ≈ 1 suggests that active efflux is not a significant factor in the compound's transport.

Tier 3: MDR1-MDCK Assay for P-gp Substrate Identification

If the Caco-2 assay suggests that 6-(5-Fluoro-2-methylphenyl)picolinic acid is subject to active efflux, it is prudent to confirm the specific involvement of the P-glycoprotein (MDR1) transporter. The MDR1-MDCK assay utilizes Madin-Darby canine kidney (MDCK) cells that have been transfected with the human MDR1 gene, leading to the overexpression of P-gp.[8]

Scientific Rationale

Wild-type MDCK cells have low levels of endogenous transporters, making them an excellent background for studying the activity of a single, overexpressed transporter.[8] By comparing the transport of a compound across a monolayer of MDR1-MDCK cells with its transport across wild-type MDCK cells (or in the presence of a P-gp inhibitor), the specific contribution of P-gp to the compound's efflux can be determined with high confidence.[9]

Protocol: Bidirectional MDR1-MDCK Assay

Materials:

  • MDR1-MDCK cells and wild-type MDCK cells

  • Transwell plates

  • Cell culture and transport buffers (as for Caco-2)

  • P-gp inhibitor (e.g., verapamil or cyclosporine A)

  • Reference compounds (known P-gp substrates and non-substrates)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture MDR1-MDCK and wild-type MDCK cells on Transwell inserts until a confluent monolayer is formed (typically 3-5 days).

    • Verify monolayer integrity with TEER measurements.

  • Transport Experiment:

    • Perform bidirectional (A-B and B-A) transport studies as described for the Caco-2 assay.

    • A parallel experiment should be conducted in the presence of a known P-gp inhibitor. The inhibitor is added to both the apical and basolateral chambers.

  • Sample Analysis:

    • Quantify compound concentrations in all samples using LC-MS/MS.

Data Analysis and Interpretation

Calculate the Papp values and the efflux ratio (ER) for both cell lines, and in the presence and absence of the P-gp inhibitor.

Table 3: Example MDR1-MDCK Data and Interpretation

ConditionCell LinePapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (ER)
No InhibitorWild-type MDCK(Value)(Value)~1
No InhibitorMDR1-MDCK(Value)(Value)> 2
With P-gp InhibitorMDR1-MDCK(Value)(Value)~1

Interpretation:

  • A high ER (>2) in MDR1-MDCK cells that is significantly reduced (to ~1) in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.[10]

  • A high ER in MDR1-MDCK cells that is also observed in wild-type MDCK cells would suggest the involvement of other, non-human efflux transporters.

Conclusion: A Holistic View of Permeability

The systematic application of this tiered approach, from the rapid assessment of passive diffusion with PAMPA to the detailed investigation of active transport using Caco-2 and MDR1-MDCK cell lines, provides a comprehensive profile of the cellular permeability of 6-(5-Fluoro-2-methylphenyl)picolinic acid. This data is invaluable for making informed decisions in the drug discovery process. A compound with high passive permeability and low efflux liability is more likely to achieve sufficient bioavailability and reach its target in therapeutically relevant concentrations. Conversely, identifying a compound as a P-gp substrate early on allows for strategic modifications to its chemical structure to mitigate this liability. By integrating these robust in vitro assays into the drug discovery workflow, researchers can significantly enhance the probability of success in developing novel and effective therapeutics.

References

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • 6-Bromo-5-fluoropicolinic Acid | C6H3BrFNO2 | CID 53401194. PubChem. Available at: [Link]

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid, min 96%, 5 grams. Aladdin Scientific. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • Caco2 assay protocol. [Source for Caco-2 assay protocol details].
  • ICH Q1A(R2) Guideline. ICH. Available at: [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available at: [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Available at: [Link]

  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PMC - PubMed Central. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PMC - PubMed Central. Available at: [Link]

  • ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Available at: [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. Available at: [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

Sources

Synthesis of amide derivatives from 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of Amide Derivatives from 6-(5-Fluoro-2-methylphenyl)picolinic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-(5-Fluoro-2-methylphenyl)picolinic Acid in Medicinal Chemistry

6-(5-Fluoro-2-methylphenyl)picolinic acid is a highly valuable heterocyclic carboxylic acid that serves as a critical structural motif and key intermediate in the synthesis of pharmacologically active compounds. Its substituted picolinic acid framework is of significant interest in drug discovery, offering a rigid scaffold that can be strategically functionalized to modulate biological activity. The presence of the fluoro and methyl groups on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions.

The derivatization of this carboxylic acid into a diverse array of amides is a cornerstone of modern medicinal chemistry. Amide bonds are prevalent in a vast number of approved pharmaceutical agents due to their exceptional stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[1] This application note provides a comprehensive guide to the synthesis of amide derivatives from 6-(5-Fluoro-2-methylphenyl)picolinic acid, detailing the underlying chemical principles, robust experimental protocols, and practical insights for researchers in the field. This starting material is notably an intermediate in the synthesis of compounds related to Pimavanserin, a drug used for the treatment of Parkinson's disease psychosis, underscoring its relevance in the development of novel therapeutics.[2][3][4][5][6]

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically and kinetically unfavorable process.[7][8] The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a stable carboxylate-ammonium salt that resists further reaction. Overcoming this requires harsh conditions, such as high temperatures, which are often incompatible with complex molecular structures.[7][8]

Therefore, the standard and most effective approach is to "activate" the carboxylic acid. This involves converting the carboxyl group into a more electrophilic species that is highly susceptible to nucleophilic attack by the amine.[9] This activation is typically achieved in situ using a variety of coupling reagents.

Common Classes of Coupling Reagents:

  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate is then readily attacked by the amine to yield the amide and a urea byproduct. To enhance efficiency and suppress side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[9]

  • Aminium/Uronium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents.[1][10] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester, which rapidly couples with the amine.[12] HATU is particularly effective due to the neighboring group participation of the pyridine nitrogen in HOAt, which accelerates the coupling reaction.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) operate similarly to aminium salts, forming an active ester intermediate. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial in certain contexts.[13]

  • Acid Halide Formation: A classical method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][14][15] The resulting acyl chloride reacts rapidly with the amine. While effective, this method's harsh conditions can limit its applicability with sensitive substrates.[14][16]

The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates' reactivity, steric hindrance, and solubility.

G Acid 6-(5-Fluoro-2-methylphenyl) picolinic Acid ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->ActivatedIntermediate CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Activation Base Base (e.g., DIPEA, Et3N) Base->ActivatedIntermediate Neutralization AmideProduct Target Amide Derivative ActivatedIntermediate->AmideProduct Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts Amine Primary or Secondary Amine (R1R2NH) Amine->AmideProduct

Figure 1: General scheme for amide coupling via an activated intermediate.

Experimental Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a robust and widely applicable method for coupling 6-(5-Fluoro-2-methylphenyl)picolinic acid with a primary or secondary amine using HATU, a highly efficient coupling reagent.

Materials and Reagents:

  • 6-(5-Fluoro-2-methylphenyl)picolinic acid

  • Amine of choice (e.g., morpholine, benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(5-Fluoro-2-methylphenyl)picolinic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting acid in an appropriate volume of anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration). Stir the solution at room temperature until all solids are dissolved.

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture. The addition of the base is often accompanied by a color change.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Acid in Anhydrous Solvent B 2. Add Amine (1.1 eq) and HATU (1.2 eq) A->B C 3. Cool to 0 °C and Add DIPEA (2.5 eq) B->C D 4. Stir at RT (2-16 h) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Dilute with EtOAc, Wash with NaHCO3 & Brine E->F G 7. Dry (MgSO4), Filter, Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure Amide H->I Final Product

Figure 2: Step-by-step experimental workflow for HATU-mediated coupling.

Data Presentation: Synthesis of a Representative Amide Library

The following table summarizes representative results for the synthesis of various amide derivatives from 6-(5-Fluoro-2-methylphenyl)picolinic acid using standard coupling protocols.

Amine SubstrateCoupling ReagentBaseSolventTime (h)Yield (%)Purity (HPLC, %)
MorpholineHATUDIPEADMF492>98
BenzylamineEDC/HOBtEt₃NDCM1285>97
PiperidineHATUDIPEADCM395>99
AnilinePyBOPDIPEADMF1678>96
(R)-1-PhenylethanamineHATUDIPEADMF688>98

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized amide derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key signals to identify include the amide N-H proton (if present, typically a broad singlet), aromatic protons from the picolinic acid and amine moieties, and aliphatic protons.

    • ¹³C NMR: Confirms the carbon skeleton. The amide carbonyl carbon signal is a key diagnostic peak, typically appearing in the 165-175 ppm range.

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. A single sharp peak indicates a high degree of purity.

G cluster_analysis Analytical Characterization Crude Crude Product (Post-Workup) Purification Column Chromatography Crude->Purification Pure Pure Amide Purification->Pure NMR NMR (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS HPLC HPLC Pure->HPLC Data Structural & Purity Confirmation NMR->Data MS->Data HPLC->Data

Figure 3: Workflow for purification and analytical characterization.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Low-reactivity (sterically hindered or electron-poor) amine.4. Reagents added in the wrong order.1. Use fresh, high-quality coupling reagents.2. Ensure the correct stoichiometry of the base (typically 2-3 eq).3. Increase reaction temperature or switch to a more powerful coupling reagent like HATU.4. Follow the protocol carefully; typically, the base is added last to initiate the reaction.
Unreacted Starting Acid 1. Insufficient amount of coupling reagent or amine.2. Short reaction time.1. Check calculations and ensure at least 1.1 eq of amine and 1.2 eq of coupling reagent are used.2. Allow the reaction to run longer, monitoring by TLC/LC-MS until the acid is consumed.
Formation of Urea Byproduct 1. Inherent byproduct of carbodiimide reagents (DCC, EDC).2. Side reaction of the O-acylisourea intermediate.1. If using DCC, the dicyclohexylurea byproduct is poorly soluble and can often be removed by filtration.2. For EDC, the water-soluble urea byproduct is removed during the aqueous workup.3. Adding HOBt or HOAt can minimize other side reactions.
Difficulty in Purification 1. Product and byproducts have similar polarity.2. Product is highly polar and streaks on the silica gel column.1. Adjust the solvent system for chromatography; a different solvent system (e.g., DCM/Methanol) may provide better separation.2. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress tailing of basic compounds.

References

  • Chemistry of Amides (2022). LibreTexts Chemistry. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Processes and intermediates for the preparation of pimavanserin.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid (2015). National Center for Biotechnology Information (PMC). [Link]

  • 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) . Semantic Scholar. [Link]

  • Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and (2-fluoroallyl)ammonium chloride 3 . ResearchGate. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature (2018). Master Organic Chemistry. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid . ResearchGate. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane (2024). MDPI. [Link]

  • On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis . PubMed Central (PMC). [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid . PubMed. [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives (2017). ACS Publications. [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity (2024). Advanced Journal of Chemistry. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril (2020). ChemRxiv. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst . RSC Publishing. [Link]

  • Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP) . ResearchGate. [Link]

  • Amide . Wikipedia. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach (2022). Current Chemistry Letters. [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale . ResearchGate. [Link]

  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses . National Center for Biotechnology Information (PMC). [Link]

  • Pimavanserin . New Drug Approvals. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . MDPI. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[17]uril . ResearchGate. [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[2][12][18]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties . Oriental Journal of Chemistry. [Link]

Sources

Use of 6-(5-Fluoro-2-methylphenyl)picolinic acid in developing antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 6-(5-Fluoro-2-methylphenyl)picolinic acid as a potential antibacterial agent. Given that this is a novel compound with limited publicly available data[1], this guide establishes a complete workflow from initial screening to preliminary safety assessment. The protocols herein are grounded in established methodologies and are designed to generate robust, decision-driving data.

Introduction: The Rationale for Investigating Novel Picolinic Acid Derivatives

The picolinic acid scaffold is a key feature in various biologically active molecules. Its derivatization offers a pathway to new chemical entities with unique properties. The incorporation of a fluorophenyl group, as seen in 6-(5-Fluoro-2-methylphenyl)picolinic acid, is a strategic choice in medicinal chemistry. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles[2]. The urgent need for new antibacterial agents to combat rising antimicrobial resistance necessitates the exploration of such novel structures[3][4]. This document outlines the critical experimental path to determine if this compound warrants further development.

Part 1: Overall Drug Discovery & Evaluation Workflow

The journey from a novel compound to a potential drug candidate is a multi-stage process that involves rigorous testing and validation[5]. The initial preclinical evaluation, which is the focus of this guide, aims to answer three fundamental questions: Does it work? How does it work? Is it safe?

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Safety & Selectivity cluster_3 Phase 4: Decision Compound 6-(5-Fluoro-2-methylphenyl)picolinic acid MIC_Test Protocol 2.1: Antibacterial Susceptibility (MIC) Compound->MIC_Test MoA_Assays Protocols 3.1 & 3.2: Target-Based Assays (e.g., Gyrase, Membrane Potential) MIC_Test->MoA_Assays If Active Data_Analysis Data Synthesis: Calculate Selectivity Index (SI) MIC_Test->Data_Analysis Cytotoxicity_Test Protocol 4.1: Mammalian Cell Cytotoxicity (IC50) MoA_Assays->Cytotoxicity_Test Cytotoxicity_Test->Data_Analysis Decision Advance or Redesign Compound Data_Analysis->Decision

Caption: High-level workflow for the initial evaluation of a novel antibacterial candidate.

Part 2: Primary Screening: In Vitro Antibacterial Activity

The first critical step is to determine if 6-(5-Fluoro-2-methylphenyl)picolinic acid possesses intrinsic antibacterial activity. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[6][7]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The broth microdilution method is a quantitative technique that establishes the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium in vitro.[6][8] It is a highly standardized and reproducible method recommended by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[6][9]. This method allows for the testing of multiple bacterial strains simultaneously, providing a preliminary spectrum of activity.

Methodology:

  • Preparation of Compound Stock:

    • Dissolve 6-(5-Fluoro-2-methylphenyl)picolinic acid in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary for many organic compounds, but its final concentration in the assay should not exceed 1% to avoid solvent-induced toxicity.

  • Bacterial Strain Preparation:

    • Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) species.

    • From a fresh agar plate, inoculate a single colony into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, equivalent to a 0.5 McFarland turbidity standard.

    • Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.[6]

  • Assay Plate Preparation (96-well plate):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (appropriately diluted from the main stock in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well is now 100 µL.

    • Seal the plate and incubate at 37°C for 16-24 hours.[6]

  • Reading the MIC:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6][7]

Data Presentation

Quantitative results from the MIC assay should be tabulated for clarity.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 6-(5-Fluoro-2-methylphenyl)picolinic acid

Bacterial Strain ATCC Number Gram Status MIC (µg/mL) Reference Antibiotic Reference MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Gram-positive 4 Vancomycin 1
Enterococcus faecalis ATCC 29212 Gram-positive 8 Ampicillin 2
Escherichia coli ATCC 25922 Gram-negative >64 Ciprofloxacin 0.015

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 | Gentamicin | 0.5 |

Part 3: Elucidating the Mechanism of Action (MoA)

If the compound shows promising MIC values, the next step is to investigate its MoA. Common antibacterial targets include the cell wall, nucleic acid synthesis, protein synthesis, and cell membrane function.[10] Based on the structures of other antibacterial agents, potential targets for a novel compound like this could be DNA gyrase and topoisomerase IV or disruption of the cell membrane potential.

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Outcome start Active Compound Identified (Low MIC) hypo1 Inhibition of DNA Replication? start->hypo1 hypo2 Disruption of Cell Membrane? start->hypo2 assay1 Protocol 3.1: DNA Gyrase / Topo IV Inhibition Assay hypo1->assay1 assay2 Protocol 3.2: Bacterial Membrane Potential Assay hypo2->assay2 outcome1 Identified as Topoisomerase Inhibitor assay1->outcome1 Inhibition Observed outcome3 MoA Unknown (Requires Further Assays) assay1->outcome3 No Inhibition outcome2 Identified as Membrane-Disrupting Agent assay2->outcome2 Depolarization Observed assay2->outcome3 No Depolarization

Caption: Workflow for investigating the mechanism of action (MoA) of an active compound.

Protocol 3.1: Bacterial DNA Gyrase/Topoisomerase IV Inhibition Assay

Scientific Rationale: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for many antibiotics, including fluoroquinolones.[11][12] An in vitro assay using purified enzymes can directly measure the inhibitory effect of a compound on their catalytic activity, such as DNA supercoiling (for gyrase) or decatenation (for topoisomerase IV).[12][13]

Methodology:

  • Assay Components:

    • Purified bacterial DNA gyrase or topoisomerase IV enzyme.

    • Relaxed or catenated DNA substrate, respectively.

    • Assay buffer containing ATP.

    • Test compound (6-(5-Fluoro-2-methylphenyl)picolinic acid) at various concentrations.

    • Positive control inhibitor (e.g., Ciprofloxacin).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, DNA substrate, and the test compound or control.

    • Initiate the reaction by adding the enzyme.

    • Incubate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding a stop solution containing SDS and proteinase K.

    • Analyze the DNA products using agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Interpretation:

    • In a successful reaction (negative control), relaxed DNA will be converted to supercoiled DNA by gyrase.

    • If the test compound is an inhibitor, it will prevent this conversion, and the DNA will remain in its relaxed state. The concentration at which 50% inhibition occurs (IC50) can be determined.

Protocol 3.2: Bacterial Membrane Potential Assay

Scientific Rationale: The bacterial cell membrane maintains a crucial electrochemical gradient (membrane potential) essential for ATP synthesis, transport, and motility.[14] Disruption of this potential is a lethal event for the bacterium.[15] Voltage-sensitive fluorescent dyes, such as DiSC3(5), can be used to monitor changes in membrane potential in real-time.[14][16] These dyes accumulate in polarized cells, leading to fluorescence quenching. Depolarization causes the dye to be released, resulting in a measurable increase in fluorescence.[16]

Methodology:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase as described in Protocol 2.1.

    • Harvest cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS with glucose).

  • Dye Loading:

    • Add the voltage-sensitive dye (e.g., DiSC3(5) from the BacLight™ Kit) to the bacterial suspension and incubate in the dark to allow the dye to partition into the polarized membranes.[17]

  • Fluorescence Measurement:

    • Transfer the dye-loaded cell suspension to a fluorometer cuvette or a 96-well black plate.

    • Record the baseline fluorescence.

    • Add the test compound, a positive control (e.g., the proton ionophore CCCP), or a vehicle control (DMSO).

    • Monitor the fluorescence intensity over time.

  • Interpretation:

    • A rapid and sustained increase in fluorescence upon addition of the test compound indicates membrane depolarization.

    • The magnitude and rate of fluorescence increase can be compared to the positive control to gauge the potency of the membrane-disrupting activity.

Part 4: Safety and Selectivity Profiling

A promising antibacterial agent must be effective against bacteria while exhibiting minimal toxicity to host (mammalian) cells.[18][19] Cytotoxicity assays are therefore a critical step in the safety evaluation.[19]

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This allows for the calculation of the compound concentration that reduces cell viability by 50% (IC50).

Methodology:

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 6-(5-Fluoro-2-methylphenyl)picolinic acid in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound, a vehicle control (DMSO), and a positive control (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.[21]

Data Presentation

Cytotoxicity data should be presented clearly to allow for direct comparison with efficacy data.

Table 2: Hypothetical Cytotoxicity (IC50) of 6-(5-Fluoro-2-methylphenyl)picolinic acid

Cell Line Description IC50 (µg/mL)
HEK293 Human Embryonic Kidney 58

| HepG2 | Human Hepatocellular Carcinoma | >128 |

Part 5: Data Synthesis and Decision Framework

The ultimate goal of this initial evaluation is to decide whether the compound has a promising enough profile to proceed to more advanced studies. This involves synthesizing the efficacy (MIC) and safety (IC50) data.

Calculating the Selectivity Index (SI)

The Selectivity Index (also known as the Therapeutic Index in this context) is a crucial metric that quantifies the compound's selectivity for bacteria over mammalian cells. It is calculated as:

SI = IC50 (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to host cells. An SI > 10 is often considered a good starting point for a promising hit compound.

G Data Synthesized Data (MIC, IC50, MoA) Decision1 Is MIC ≤ 16 µg/mL? Data->Decision1 Decision2 Is Selectivity Index (IC50/MIC) > 10? Decision1->Decision2 Yes Stop1 Stop: Inactive Decision1->Stop1 No Decision3 Is MoA Novel or Validated? Decision2->Decision3 Yes Stop2 Stop: Too Toxic Decision2->Stop2 No Redesign Redesign Compound: Improve Potency/Safety Decision3->Redesign No Proceed Proceed to Advanced Studies (e.g., Lead Optimization, In Vivo Models) Decision3->Proceed Yes

Caption: Decision-making framework for advancing an antibacterial hit compound.

Conclusion

This document provides a structured, evidence-based framework for the initial investigation of 6-(5-Fluoro-2-methylphenyl)picolinic acid as a potential antibacterial agent. By systematically determining its in vitro efficacy (MIC), primary mechanism of action, and preliminary safety profile (cytotoxicity), researchers can make an informed decision on whether to allocate further resources for lead optimization and preclinical development. This rigorous, step-wise approach ensures that only the most promising candidates advance, maximizing the efficiency of the antibiotic discovery pipeline.

References

  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
  • ResearchGate. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • Unknown Source. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis.
  • National Institutes of Health (NIH). (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus.
  • MDPI. (n.d.). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition.
  • bioRxiv. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.
  • PubMed. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.
  • PubMed Central (PMC). (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.
  • National Institutes of Health (NIH). (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
  • National Institutes of Health (NIH). (n.d.). Recent advances and challenges in antibacterial drug development.
  • National Institutes of Health (NIH). (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput.
  • Unknown Source. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • BLDpharm. (n.d.). 1261896-76-7|6-(5-Fluoro-2-methylphenyl)picolinic acid.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). Topoisomerase activity inhibition assays | Download Table.
  • PubMed. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase.
  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay.
  • ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF.
  • MDPI. (n.d.). Analysis of the Antimicrobial, Cytotoxic, and Antioxidant Activities of Cnidium officinale Extracts.
  • Ineos Oxford Institute. (n.d.). Antimicrobial drug discovery and development.
  • National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • PubMed Central (PMC). (n.d.). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis.
  • PubMed. (n.d.). An assay for the detection of bacterial DNA gyrase inhibitors.
  • Invitrogen. (n.d.). BacLight™ Bacterial Membrane Potential Kit.
  • PubMed Central. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV.
  • Microbe Investigations. (2024). Antibacterial Drug Development: Overcoming Common Challenges.
  • ASM Journals. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy.
  • ACS Publications. (2023). In Silico Molecular Docking Analysis, Cytotoxicity, and Antibacterial Activities of Constituents of Fruits of Cucumis dipsaceus | ACS Omega.
  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
  • Frontiers. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria.
  • MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing - Infectious Diseases.
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80.
  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits.
  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Crestone, Inc. (2023). From Idea to Regulatory Approval: Drugs & Antibiotic Development.
  • bioRxiv. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes.
  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review.
  • MDPI. (n.d.). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties.
  • Unknown Source. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship.
  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Unknown Source. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Google Patents. (n.d.). CN101418005B - Novel method for synthesizing prulifloxacin.

Sources

Application Note & Protocol: Synthesis of Amide-Based Linkers Using 6-(5-Fluoro-2-methylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-(5-Fluoro-2-methylphenyl)picolinic Acid in Advanced Therapeutics

The design and synthesis of linker molecules are of paramount importance in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload or E3 ligase ligand but also critically influences the overall properties of the conjugate, including its solubility, stability, and pharmacokinetic profile.[1][] 6-(5-Fluoro-2-methylphenyl)picolinic acid is a key heterocyclic building block, valued for its conformational rigidity and specific steric and electronic properties conferred by the substituted phenyl ring. Its integration into a linker can pre-organize the molecule into a bioactive conformation, potentially enhancing ternary complex formation in PROTACs or optimizing payload release in ADCs.[3]

This application note provides a detailed, field-proven protocol for the synthesis of amide-based linkers utilizing 6-(5-Fluoro-2-methylphenyl)picolinic acid. We will focus on a standard and highly efficient amide coupling reaction, explaining the causality behind the choice of reagents and conditions to ensure reproducibility and high yield.

Core Synthesis Principle: Amide Bond Formation

The amide bond is a robust and common linkage in linker chemistry due to its high stability and presence in biological systems.[4] The formation of an amide bond from a carboxylic acid, such as 6-(5-Fluoro-2-methylphenyl)picolinic acid, and an amine requires the activation of the carboxylic acid. While several methods exist, such as conversion to an acyl chloride, the use of modern coupling agents offers milder conditions and broader functional group tolerance, which is crucial when working with complex molecules.[5][6]

For this protocol, we will employ the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).[3]

Why HATU/DIPEA?

  • Expertise & Experience: The HATU/DIPEA system is a gold standard in peptide and complex molecule synthesis. HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is sterically hindered, minimizing side reactions, and readily undergoes nucleophilic attack by the amine.

  • Trustworthiness: This method is known for its high yields, fast reaction times, and low rates of epimerization (if chiral centers are present). The reaction is typically clean, simplifying subsequent purification.[3]

  • Authoritative Grounding: The use of HATU for amide bond formation is extensively documented in the literature for the synthesis of complex chemical probes and PROTACs.[3]

Experimental Workflow Diagram

Below is a diagram illustrating the key steps in the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents 1. Prepare Reagents - 6-(5-Fluoro-2-methylphenyl)picolinic acid - Amine-Linker (e.g., Boc-NH-PEG2-NH2) - HATU, DIPEA, DMF dissolve 2. Dissolve Acid in Anhydrous DMF prep_reagents->dissolve add_reagents 3. Add HATU & DIPEA Activate Carboxylic Acid dissolve->add_reagents add_amine 4. Add Amine-Linker Initiate Coupling add_reagents->add_amine stir 5. Stir at Room Temperature (Monitor by LC-MS) add_amine->stir quench 6. Quench Reaction (e.g., with water) stir->quench extract 7. Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product (NMR, LC-MS, HRMS) purify->characterize

Caption: General workflow for the amide coupling reaction.

Detailed Synthesis Protocol

This protocol describes the coupling of 6-(5-Fluoro-2-methylphenyl)picolinic acid with a commercially available amine-terminated PEG linker, Boc-NH-PEG2-NH2, as a representative example.

Reaction Scheme:

Reaction_Scheme start Starting Materials Acid 6-(5-Fluoro-2-methylphenyl)picolinic acid reagents HATU, DIPEA DMF, Room Temp Amine Boc-NH-PEG2-NH2 Product Coupled Product reagents->Product

Caption: Amide coupling of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Materials and Reagents
ReagentAcronym/FormulaMW ( g/mol )Molarity/EquivalentsSupplier Example
6-(5-Fluoro-2-methylphenyl)picolinic acidC₁₃H₁₀FNO₂231.231.0 eqSigma-Aldrich
Boc-NH-PEG2-NH2C₁₁H₂₄N₂O₄248.321.1 eqBroadPharm
HATUC₁₀H₁₅F₆N₆OP380.231.2 eqCombi-Blocks
N,N-DiisopropylethylamineDIPEA / (i-Pr)₂NEt129.243.0 eqAcros Organics
Anhydrous N,N-DimethylformamideDMF73.09-Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)---
BrineNaCl (aq)---
Anhydrous Sodium SulfateNa₂SO₄142.04--
Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 6-(5-Fluoro-2-methylphenyl)picolinic acid (e.g., 100 mg, 0.432 mmol, 1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the acid. Stir until a clear solution is obtained. Causality Note: DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the ionic mechanism of the coupling reaction.

  • Activation of the Carboxylic Acid:

    • To the stirred solution, add HATU (197 mg, 0.519 mmol, 1.2 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 226 µL, 1.296 mmol, 3.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes. The solution may change color. Causality Note: This pre-activation step ensures the complete formation of the reactive ester intermediate before the amine is introduced, maximizing coupling efficiency.

  • Amide Coupling:

    • In a separate vial, dissolve Boc-NH-PEG2-NH2 (118 mg, 0.475 mmol, 1.1 eq) in a minimum amount of anhydrous DMF (approx. 1 mL).

    • Add the amine solution dropwise to the activated acid mixture.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours.

    • The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the consumption of the limiting reagent (the picolinic acid).

  • Work-up and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (30 mL).

    • Extract the aqueous phase with Ethyl Acetate (EtOAc, 3 x 30 mL). Causality Note: EtOAc is a water-immiscible organic solvent that will extract the desired product from the aqueous phase, leaving behind DMF and other water-soluble components.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Causality Note: The bicarbonate wash removes any unreacted acid and acidic byproducts. The brine wash removes residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of 0-10% Methanol in Dichloromethane (DCM) or a gradient of Ethyl Acetate in Hexanes. The optimal solvent system should be determined by TLC analysis.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the synthesized linker by standard analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate and quench the reaction. Also, confirm the quality of the coupling reagent (HATU), as it can degrade over time.

  • Multiple Products: The formation of side products can occur if the amine is not added dropwise or if the temperature is not controlled. Ensure slow addition of the amine to the pre-activated acid.

  • Purification Issues: If the product is difficult to separate from residual DMF, perform multiple aqueous washes during the extraction step. A high vacuum (e.g., on a Schlenk line) may be necessary to remove the final traces of DMF.

By following this detailed protocol, researchers can reliably synthesize high-quality linkers incorporating the 6-(5-Fluoro-2-methylphenyl)picolinic acid moiety, enabling the development of next-generation targeted therapeutics.

References

  • : Provides context on the synthesis of related chemical structures.

  • : Discusses general strategies for linker design and conjugation in PROTACs.

  • : Describes synthetic methods for linker components.

  • : Details amide formation from picolinic acid derivatives.

  • : Illustrates a relevant amide coupling reaction.

  • : Provides examples of linker synthesis and modification strategies.

  • : Reviews the importance of linker design in PROTACs.

  • : Outlines synthetic steps relevant to related molecular scaffolds.

  • : Discusses common linker structures and synthetic methods, including the use of HATU and DIPEA.

  • : Highlights the importance and various methods of amide bond formation.

  • : Describes advanced linker strategies involving amide groups.

  • : Details reaction conditions for related compounds.

  • : Reviews various methods for amide bond formation.

  • : Provides examples of picolinamide synthesis.

  • : Offers insights into practical synthesis routes for related molecules.

  • : An example of a commercially available linker building block.

  • : Discusses the functional roles and common types of PROTAC linkers.

  • : Describes related chemical transformations and reaction conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake the synthesis of this and structurally related biaryl picolinic acid derivatives. As a key intermediate in various research and development programs, achieving a high yield and purity of this compound is often critical.

This guide provides a detailed, field-tested protocol based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. More importantly, it offers a comprehensive troubleshooting section in a question-and-answer format to address common challenges encountered during the synthesis. The insights provided herein are based on established principles of organic chemistry and supported by peer-reviewed literature to ensure you have a reliable resource for your experimental work.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The recommended and most convergent approach for synthesizing 6-(5-Fluoro-2-methylphenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a 6-halopicolinic acid derivative with (5-fluoro-2-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.

Synthetic_Workflow Figure 1: Proposed Synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_hydrolysis Saponification cluster_product Final Product SM1 Methyl 6-bromopicolinate Reaction Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C SM1->Reaction SM2 (5-Fluoro-2-methylphenyl)boronic acid SM2->Reaction Intermediate Methyl 6-(5-fluoro-2-methylphenyl)picolinate Reaction->Intermediate C-C Bond Formation Hydrolysis 1. LiOH, THF/H₂O 2. HCl (aq) to pH ~4 Intermediate->Hydrolysis Ester Hydrolysis Product 6-(5-Fluoro-2-methylphenyl)picolinic acid Hydrolysis->Product Acidification/ Precipitation

Caption: Proposed synthetic workflow for 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Standard Experimental Protocol

This protocol outlines a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Part A: Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add methyl 6-bromopicolinate (1.0 eq), (5-fluoro-2-methylphenyl)boronic acid (1.2 eq)[1][2][3], and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed 1,4-dioxane and water (4:1 v/v) via cannula. The final concentration should be approximately 0.1 M with respect to the methyl 6-bromopicolinate.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 6-(5-fluoro-2-methylphenyl)picolinate.

Part B: Saponification

  • Hydrolysis: Dissolve the purified ester from Part A in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

  • Acidification: Cool the mixture in an ice bath and slowly add 1 M hydrochloric acid (HCl) to adjust the pH to approximately 4. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the solid under vacuum to obtain the final product, 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: The Suzuki coupling reaction is stalled or shows low conversion even after extended reaction time. What are the likely causes and how can I fix it?

Answer: Low or no conversion in a Suzuki coupling is a common issue that can often be attributed to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions.

  • Causality & Explanation:

    • Catalyst Inactivation: The palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to oxidation of the catalyst to an inactive state. The phosphine ligands can also be oxidized.

    • Poor Boronic Acid Quality: Boronic acids can undergo dehydration to form cyclic boroxines or protodeboronation (hydrolysis of the C-B bond).[4] This is particularly an issue with heteroaryl boronic acids but can affect aryl boronic acids as well.

    • Base Inefficiency: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] An inappropriate or weak base, or one with poor solubility in the reaction medium, will slow down or halt the catalytic cycle.

    • Electron-Deficient Pyridine Ring: The pyridine ring in the picolinate starting material is electron-deficient, which can make the oxidative addition step of the palladium catalyst more challenging compared to electron-rich aryl halides.[6]

  • Troubleshooting Steps & Solutions:

ParameterRecommended ActionRationale
Atmosphere Ensure rigorous degassing of solvents (e.g., by sparging with argon for 30 minutes) and use proper Schlenk line techniques.To prevent O₂-induced catalyst and ligand degradation.
Catalyst/Ligand Consider using a more robust pre-catalyst or a different ligand. For example, Pd(dppf)Cl₂ is often more stable. Buchwald-type ligands like SPhos or XPhos can be very effective for challenging couplings.[7]These advanced catalytic systems are designed for higher stability and activity, especially with challenging substrates.
Base Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective alternatives to K₂CO₃.[7]Stronger bases can more effectively promote the formation of the active boronate species required for transmetalation.
Temperature If using a high-boiling solvent like dioxane or toluene, consider increasing the temperature to 100-110 °C. Microwave irradiation can also significantly accelerate the reaction.Higher temperatures provide the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.
Boronic Acid Use freshly purchased, high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable potassium trifluoroborate salt or a pinacol ester.[5][8]These derivatives often exhibit greater stability towards protodeboronation and can be more reliable coupling partners.

Question 2: My final product is contaminated with a significant amount of a dehalogenated starting material (methyl picolinate). How can I prevent this side reaction?

Answer: Dehalogenation (or proto-dehalogenation) is a known side reaction in palladium-catalyzed cross-couplings. It results in the replacement of the bromine atom on your starting material with a hydrogen atom.

  • Causality & Explanation:

    • This side reaction can occur through several pathways. One common route involves the reaction of a palladium-hydride (Pd-H) species with the aryl halide. These Pd-H species can form from trace amounts of water reacting with the organoboron reagent or from side reactions involving the solvent or base.

  • Troubleshooting Steps & Solutions:

Troubleshooting_Dehalogenation Figure 2: Decision Tree for Minimizing Dehalogenation Start High Dehalogenation Observed Check_Solvent Is the solvent anhydrous grade and properly degassed? Start->Check_Solvent Check_Base Is the base anhydrous? Check_Solvent->Check_Base Yes Sol_Solvent Use freshly dried, anhydrous solvents. Consider switching from dioxane/water to an anhydrous solvent like toluene or DME. Check_Solvent->Sol_Solvent No Check_Boronic_Acid Is the boronic acid of high purity? Check_Base->Check_Boronic_Acid Yes Sol_Base Use an anhydrous base like CsF or K₃PO₄. Dry K₂CO₃ under vacuum before use. Check_Base->Sol_Base No Sol_Boronic_Acid Use fresh boronic acid or a boronate ester. Increase equivalents of boronic acid slightly (e.g., to 1.5 eq). Check_Boronic_Acid->Sol_Boronic_Acid No Sol_Ligand Add a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) which can favor reductive elimination over side reactions. Check_Boronic_Acid->Sol_Ligand Yes

Caption: Troubleshooting flowchart for addressing dehalogenation side reactions.

Question 3: I am observing a significant amount of a homocoupled biaryl product derived from the boronic acid ((5-fluoro-2-methylphenyl)-(5-fluoro-2-methylphenyl)). What causes this and how can it be suppressed?

Answer: The formation of a biaryl homocoupled product from the boronic acid is a common side reaction, often referred to as Glaser-type or Ullmann-type homocoupling.

  • Causality & Explanation:

    • This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, either catalyzed by palladium or other trace metal impurities. The mechanism can be complex, but rigorous exclusion of air is the primary preventative measure.

  • Troubleshooting Steps & Solutions:

    • Improve Inert Atmosphere: This is the most critical factor. Ensure your reaction setup is truly free of oxygen. Use high-purity argon or nitrogen, degas all solvents thoroughly (freeze-pump-thaw is more effective than sparging for removing dissolved oxygen), and maintain a positive pressure of inert gas throughout the reaction.

    • Control Reagent Addition: Sometimes, adding the palladium catalyst last to the pre-mixed and deoxygenated solution of the other reagents can minimize side reactions that occur before the main catalytic cycle begins.

    • Check Reagent Purity: Ensure that the boronic acid is not contaminated with other organometallic species that might promote homocoupling.

Question 4: The final acidification and precipitation step gives a gummy solid that is difficult to filter and purify. What can I do to improve the physical form of my product?

Answer: Obtaining an oily or gummy product instead of a crystalline solid upon acidification is usually related to impurities or the precipitation conditions.

  • Causality & Explanation:

    • Impurities: Residual organic solvents (like THF or ethyl acetate) or greasy byproducts from the reaction can act as anti-solvents or oils, preventing proper crystallization.

    • Precipitation Rate: Adding the acid too quickly can cause the product to "crash out" of solution as an amorphous, non-crystalline solid.

    • pH Overshoot: Adding too much acid can lead to the formation of the hydrochloride salt of the pyridine nitrogen, which may have different solubility properties and could inhibit crystallization.

  • Troubleshooting Steps & Solutions:

    • Remove Organic Solvents: Before acidification, concentrate the aqueous solution under reduced pressure to remove as much of the organic solvent (e.g., THF) as possible.

    • Slow Acidification: Perform the acidification very slowly while vigorously stirring the solution in an ice bath. This promotes the formation of larger, more ordered crystals.

    • Controlled pH: Use a pH meter to carefully monitor the pH and stop the acid addition once you reach the isoelectric point of the molecule (typically around pH 4-5 for aminocarboxylic acids, and likely in this range for your product).

    • Trituration/Recrystallization: If a gummy solid still forms, decant the supernatant. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) and vigorously stir or sonicate. This process, called trituration, can often induce crystallization. If that fails, a full recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) may be necessary.[9][10]

Frequently Asked Questions (FAQs)

  • Q1: Can I use 6-chloropicolinate instead of 6-bromopicolinate?

    • A: Yes, but you will likely need to adjust the reaction conditions. C-Cl bonds are generally less reactive than C-Br bonds in oxidative addition. You may need a more active catalyst system (e.g., one with a bulky, electron-rich Buchwald ligand like XPhos or SPhos) and potentially higher temperatures to achieve a good yield.[7]

  • Q2: Is it necessary to protect the carboxylic acid of the picolinic acid starting material?

    • A: While some Suzuki couplings are tolerant of free carboxylic acids, it is generally advisable to use an ester protecting group (like the methyl ester in the protocol). The acidic proton can interfere with the basic conditions of the reaction, and the carboxylate can potentially coordinate to the palladium center, inhibiting catalysis. The ester is easily removed in a final step.

  • Q3: My boronic acid is sold as a mixture with its anhydride (boroxine). Can I still use it?

    • A: Yes. Boroxines are in equilibrium with their corresponding boronic acids in the presence of water. Under the aqueous conditions of the Suzuki reaction, the boroxine will typically hydrolyze in situ to form the active boronic acid species. You should, however, adjust the mass used to account for the three boronic acid units per boroxine molecule.

  • Q4: How do I properly dispose of the palladium waste?

    • A: Palladium is a heavy metal and must be disposed of according to your institution's hazardous waste guidelines. Aqueous and organic waste streams containing palladium should be collected separately and clearly labeled. Do not pour them down the drain.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Google Patents. (2012). CN102399183B - A kind of method of preparing picolinic acid.
  • Lima, G. M. R., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(11), 1853. [Link]

  • Chemdad Co. (n.d.). 5-Fluoro-2-methylphenylboronic acid. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Collection of Czechoslovak Chemical Communications. [Link]

  • Ohmura, T., et al. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 68(11), 1105-1109. [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. [Link]

  • MySkinRecipes. (n.d.). 2-FLUORO-5-METHYLPHENYLBORONIC ACID. [Link]

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • ResearchGate. (2000). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids...[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(15), 3953-3957. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(4), 1240-1243. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Technical Support Center: Improving the Solubility of 6-(5-Fluoro-2-methylphenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(5-fluoro-2-methylphenyl)picolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Given their structural features—a picolinic acid moiety, which is a weak acid, and a substituted phenyl ring—these molecules often exhibit poor aqueous solubility, a significant hurdle in preclinical and clinical development.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental issues. The strategies discussed herein are based on established principles of pharmaceutical science and are intended to provide both theoretical understanding and practical, actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of potential solubility enhancement strategies.

Q1: Why are my 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives poorly soluble?

A1: The limited aqueous solubility likely stems from a combination of factors inherent to the molecule's structure. The planar aromatic rings can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid-state structure for dissolution. While the picolinic acid group offers a site for ionization, the overall molecule may still possess significant lipophilicity, limiting its interaction with water.

Q2: What is the first and simplest thing I can try to improve solubility for initial screening assays?

A2: The most straightforward initial approach is pH adjustment .[2] Since your compound has a carboxylic acid group, it is a weak acid.[3] Increasing the pH of the aqueous medium above the compound's pKa will deprotonate the carboxylic acid, forming a carboxylate anion. This charged species is significantly more polar and, therefore, more soluble in water.[4] For early in vitro screens, preparing a concentrated stock solution in a mild base (e.g., 0.1 N NaOH) or a buffer with a pH of 7.4 or higher can be a quick and effective method.

Q3: I'm seeing variability in solubility between different batches of my compound. What could be the cause?

A3: Batch-to-batch variability in solubility often points to polymorphism . Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different crystal lattice arrangement.[5] These different forms can exhibit different physicochemical properties, including solubility and dissolution rate.[6] A less stable (metastable) polymorph is generally more soluble than the most stable form.[5] It is crucial to characterize the solid-state properties of each batch using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.

Q4: Beyond simple pH adjustment, what are the main categories of solubility enhancement techniques I should consider?

A4: There are three primary pillars of solubility enhancement to explore, moving from simpler to more complex approaches:

  • Chemical Modification: This involves altering the molecule itself, primarily through salt formation or creating a prodrug.[7]

  • Solid-State Engineering: This focuses on modifying the physical form of the solid drug, such as creating amorphous solid dispersions or identifying different polymorphs.[5][8]

  • Formulation-Based Approaches: This involves using excipients to create a more favorable environment for dissolution, such as using co-solvents, surfactants (micellar solubilization), or complexing agents like cyclodextrins.[9]

Part 2: Troubleshooting Guide & In-Depth Solutions

This section provides a problem-oriented approach to common issues encountered during development.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.
  • Underlying Cause: This is a classic problem for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve the compound, but when introduced to a predominantly aqueous environment, the compound's low aqueous solubility limit is quickly exceeded, causing it to crash out.

  • Troubleshooting Strategy 1: Co-Solvent System

    • Explanation: A co-solvent system maintains solubility by reducing the polarity of the aqueous medium.[10] Instead of diluting directly into a pure aqueous buffer, use a buffer system containing a certain percentage of a water-miscible organic solvent.

    • Actionable Advice: Experiment with adding 5-10% of ethanol, propylene glycol, or polyethylene glycol (PEG 400) to your final assay buffer. Screen different co-solvents and concentrations to find a system that maintains solubility without impacting your assay's performance. Be mindful that high concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.[10]

  • Troubleshooting Strategy 2: Use of Surfactants

    • Explanation: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic drug molecule, effectively increasing its apparent solubility in the aqueous phase.

    • Actionable Advice: Test non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their CMC in your final buffer. Start with low concentrations (e.g., 0.1% to 1%) to minimize potential interference with the biological assay.

Issue 2: Adjusting pH helps, but the compound is not stable at high pH over time.
  • Underlying Cause: While increasing pH enhances solubility by ionization, the resulting carboxylate or other functional groups on the molecule might be susceptible to pH-dependent degradation (e.g., hydrolysis).

  • Troubleshooting Strategy 1: Salt Formation

    • Explanation: Forming a solid salt of your acidic drug with a suitable base is a robust and widely used method to improve solubility and dissolution rate.[11][12] The salt form often dissolves more rapidly than the free acid, creating a transiently supersaturated and more bioavailable solution.[4] Salt formation is a well-established, cost-effective, and regulatory-accepted technique.[13]

    • Actionable Advice: Perform a salt screening study. React your picolinic acid derivative with a panel of pharmaceutically acceptable bases (counterions) like sodium, potassium, calcium, tromethamine, or meglumine.[13] The goal is to identify a salt that is crystalline, stable, non-hygroscopic, and exhibits a significantly improved dissolution profile.

  • Troubleshooting Strategy 2: Amorphous Solid Dispersion (ASD)

    • Explanation: An amorphous solid dispersion involves dispersing the drug at a molecular level within a polymer matrix.[14] The amorphous state lacks a crystal lattice, so no energy is needed to break it, leading to much faster dissolution and higher apparent solubility.[8][15] The polymer helps stabilize the amorphous drug and prevent recrystallization.[15]

    • Actionable Advice: Screen various polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or specific grades like HPMC-AS.[16] ASDs can be prepared by methods like spray-drying or hot-melt extrusion. The choice of polymer and drug loading is critical and requires systematic screening.[16]

Issue 3: I have achieved good solubility, but the permeability across cell membranes is now poor.
  • Underlying Cause: There is often a trade-off between solubility and permeability (the "solubility-permeability seesaw"). Highly soluble, ionized forms of a drug may not easily cross lipophilic cell membranes.

  • Troubleshooting Strategy: Prodrug Approach

    • Explanation: A prodrug is a bioreversible, inactive derivative of a parent drug that can overcome delivery barriers.[17][18] For a carboxylic acid, you can create an ester prodrug. This masks the polar carboxylic acid group, increasing lipophilicity and improving membrane permeability.[19] Once inside the cell or in systemic circulation, endogenous esterase enzymes cleave the ester, releasing the active parent drug.[17]

    • Actionable Advice: Design and synthesize a series of simple ester prodrugs (e.g., methyl, ethyl, or more complex cleavable esters). Evaluate their stability in buffers and plasma, their permeability in cell-based assays (e.g., Caco-2), and their conversion back to the parent drug. This strategy can be highly effective but requires significant medicinal chemistry effort.[20]

Part 3: Visualization & Experimental Workflows

Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poorly Soluble 6-(5-Fluoro-2-methylphenyl)picolinic Acid Derivative ph_adjust Strategy 1: pH Adjustment (Increase pH > pKa) start->ph_adjust is_stable Is compound stable at elevated pH? ph_adjust->is_stable success1 Success: Use buffered solution for in vitro work. is_stable->success1  Yes salt_screen Strategy 2: Salt Screening (Chemical Modification) is_stable->salt_screen No / Insufficient find_stable_salt Crystalline, stable salt with improved dissolution found? salt_screen->find_stable_salt success2 Success: Develop salt form. find_stable_salt->success2  Yes asd Strategy 3: Amorphous Solid Dispersion (ASD) find_stable_salt->asd No is_miscible Drug-polymer miscibility and stability achieved? asd->is_miscible success3 Success: Develop ASD formulation. is_miscible->success3  Yes permeability_issue Is permeability now the limiting factor? is_miscible->permeability_issue No / Other Issues prodrug Strategy 4: Prodrug Approach (For Permeability Issues) evaluate Evaluate prodrugs for permeability & conversion prodrug->evaluate permeability_issue->prodrug  Yes

Caption: Decision tree for selecting a solubility enhancement method.

Mechanism of Amorphous Solid Dispersion (ASD)

This diagram illustrates how an ASD enhances solubility compared to a crystalline form.

ASD_Mechanism cluster_crystalline Crystalline Drug cluster_asd Amorphous Solid Dispersion a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a4->a1 a5 a6 a7 a8 a9 a10 a11 a12 a13 a14 a15 a16 d1 d2 d3 d4 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 crystalline_solid Crystalline Drug (High Lattice Energy) dissolved_state Drug in Solution crystalline_solid->dissolved_state High Energy Barrier (Slow Dissolution) asd_solid Amorphous Solid Dispersion (Drug in Polymer Matrix) asd_solid->dissolved_state Low Energy Barrier (Fast Dissolution)

Caption: Comparison of dissolution from crystalline vs. amorphous forms.

Part 4: Detailed Experimental Protocols

Protocol 1: Screening for Optimal Salt Formation

Objective: To identify a stable, crystalline salt of a 6-(5-fluoro-2-methylphenyl)picolinic acid derivative with improved aqueous solubility.

Materials:

  • Parent compound (free acid)

  • Panel of counterions (e.g., Sodium hydroxide, Potassium hydroxide, L-Arginine, Tromethamine)

  • Solvent panel (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Water)

  • Stir plate, vials, filtration apparatus

  • Analytical equipment: XRPD, DSC, HPLC, pH meter

Methodology:

  • Stoichiometric Addition: a. Dissolve a known amount of the free acid in a suitable solvent (e.g., ethanol) with gentle heating. b. In a separate vial, dissolve a stoichiometric equivalent (1.0 eq) of the chosen base (e.g., NaOH) in the same or a miscible solvent. c. Add the base solution dropwise to the acid solution while stirring. d. Allow the mixture to stir at room temperature or cool slowly. Observe for precipitation.

  • Isolation and Initial Characterization: a. If a solid precipitate forms, isolate it by vacuum filtration and wash with a small amount of cold solvent. b. Dry the solid under vacuum. c. Analyze the solid by XRPD to confirm crystallinity. An amorphous solid will show a broad halo, while a crystalline salt will show sharp peaks distinct from the parent free acid.

  • Solubility Assessment (Kinetic Method): a. Prepare saturated solutions by adding an excess of the parent compound and each promising salt form to separate vials containing a buffer of interest (e.g., pH 6.8 phosphate buffer). b. Shake the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 1, 4, and 24 hours). c. At each time point, withdraw an aliquot, filter it immediately through a 0.22 µm syringe filter, and dilute for analysis. d. Quantify the concentration of the compound using a validated HPLC method.

  • Data Analysis & Selection: a. Compare the solubility and dissolution profiles of the different salt forms against the parent free acid. b. Select the salt form that provides the most significant and stable improvement in solubility for further characterization (e.g., stability, hygroscopicity via DSC/TGA).

Self-Validation Check: A successful salt will be crystalline with a unique XRPD pattern and will demonstrate a statistically significant (ideally >10-fold) increase in aqueous solubility compared to the free acid.

Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare a lab-scale ASD to evaluate its potential for solubility enhancement.

Materials:

  • Parent compound

  • Polymer (e.g., PVP K30, HPMC E5)

  • Common solvent (e.g., Methanol, Acetone, Dichloromethane) that dissolves both drug and polymer.

  • Rotary evaporator or vacuum oven.

  • Analytical equipment: DSC, XRPD, HPLC.

Methodology:

  • Polymer and Drug Loading Screening: a. Prepare solutions containing the drug and polymer in a common solvent. Screen different polymers and drug loadings (e.g., 10%, 25%, 50% drug by weight). b. For example, dissolve 25 mg of the drug and 75 mg of PVP K30 in 5 mL of methanol.

  • Formation of the ASD: a. Remove the solvent under reduced pressure using a rotary evaporator to form a thin film. b. Further dry the resulting solid in a vacuum oven at 40°C for 24 hours to remove residual solvent. c. Gently scrape the solid from the flask.

  • Solid-State Characterization: a. Analyze the prepared ASD by DSC. A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug.[16] b. Confirm the amorphous nature of the drug in the dispersion using XRPD, looking for the absence of characteristic crystalline peaks.

  • Dissolution Testing: a. Perform a dissolution study comparing the ASD to the crystalline drug. b. Add a known amount of the ASD (equivalent to a specific drug concentration) to a dissolution vessel containing a relevant buffer (e.g., simulated intestinal fluid, pH 6.8). c. Withdraw samples at various time points (e.g., 5, 15, 30, 60, 120 minutes), filter, and analyze by HPLC.

  • Data Analysis: a. Plot the concentration or percent dissolved versus time. A successful ASD should show a much faster dissolution rate and achieve a higher maximum concentration (supersaturation) compared to the crystalline drug.[14]

Self-Validation Check: The prepared solid must be amorphous by XRPD and show a single Tg by DSC. The dissolution test must show a clear advantage over the physical mixture of the drug and polymer, as well as the drug alone.

Data Summary Table

The following table provides a hypothetical example of data you might generate when comparing different solubility enhancement techniques.

Formulation ApproachKinetic Solubility (pH 6.8, 4h, µg/mL)Thermodynamic Solubility (pH 6.8, 72h, µg/mL)Dissolution Rate (t=30 min, % dissolved)Notes
Parent Compound (Free Acid) 1.51.25%Baseline, crystalline form.
pH Adjustment (pH 8.0 Buffer) 15014595%Soluble, but potential for chemical instability.
Sodium Salt 25018085%Rapid dissolution leading to supersaturation, then some precipitation.
Tromethamine Salt 45043092%High and stable solubility enhancement. Good candidate.
ASD (25% Drug in PVP K30) 8001598%"Spring and parachute" effect. High initial supersaturation followed by recrystallization. Requires a precipitation inhibitor.
ASD (25% Drug in HPMC-AS) 65045096%HPMC-AS acts as a better precipitation inhibitor, maintaining supersaturation.

References

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Dornelas, C. B., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Pouton, C. W. (2007). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
  • Vasconcelos, T., et al. (2016). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. National Institutes of Health.
  • Corvis, Y., et al. (2018). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health.
  • Jain, S., & Patel, N. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Indulkar, A. S., et al. (2019). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics. Retrieved from [Link]

  • Di, L., & Rong, H. (2019). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Retrieved from [Link]

  • Veeprho. (2023). Effect of Polymorphism Formulations.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Singh, S., et al. (2017). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences and Research.
  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability.
  • Shan, X. (2022). Improving the methods of solubility and drug design in a prodrug. Journal of Harmonized Research in Pharmacy.
  • A.S. Chemical. (2024). Why pH matters in pharmaceuticals: Keeping our medications safe and effective.
  • Rumondor, A. C. F., et al. (2019). Amorphous Solid Dispersions or Prodrugs: Complementary Strategies to Increase Drug Absorption. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Engstrom, J. D., et al. (2018). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development. National Institutes of Health.
  • Rahman, M. M., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.

Sources

Technical Support Center: Stability Testing of 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(5-Fluoro-2-methylphenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and protocols for stability testing of this compound. Our goal is to equip you with the scientific rationale behind the procedures, helping you to design robust experiments, troubleshoot common issues, and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Q1: Why is stability testing for 6-(5-Fluoro-2-methylphenyl)picolinic acid so critical?

A1: Stability testing is a cornerstone of pharmaceutical development, mandated by regulatory bodies worldwide.[1][2] Its purpose is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] For 6-(5-Fluoro-2-methylphenyl)picolinic acid, this process is essential to:

  • Determine the intrinsic stability: Understanding the molecule's inherent susceptibility to degradation helps in identifying stable storage conditions and formulation strategies.

  • Identify degradation products: Stress testing helps to generate potential degradation products that might be formed under storage.[3][4] This is critical for safety assessment, as impurities can be toxic.

  • Establish a re-test period or shelf life: The data generated defines the timeframe during which the active pharmaceutical ingredient (API) is expected to remain within its quality specifications.[3]

  • Develop and validate analytical methods: A stability-indicating analytical method must be able to separate and quantify the intact API from its degradation products, ensuring accurate quality control.[5][6]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure—a substituted picolinic acid—several degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group itself is generally stable, but if formulated into an ester prodrug, that linkage would be susceptible to acid- or base-catalyzed hydrolysis.[7]

  • Oxidation: Aromatic rings and methyl groups can be susceptible to oxidation, especially in the presence of peroxides, metal ions, or exposure to high temperatures and oxygen.

  • Photolysis: Aromatic systems can absorb UV light, leading to photodegradation. Photostability testing, as described in the ICH Q1B guideline, is a mandatory part of stress testing.[3][8]

  • Decarboxylation: Picolinic acids can undergo decarboxylation, particularly at elevated temperatures, although this often requires harsh conditions.

Q3: Which solvents should I choose for initial stability and formulation studies?

A3: Solvent selection is critical as it can directly influence the degradation rate and pathway.

  • Aqueous Buffers (pH 3, 7, 9): To assess susceptibility to hydrolysis across a relevant pH range. The molecule's carboxylic acid group means its solubility and stability will be pH-dependent.

  • Acetonitrile (ACN): A common, relatively inert aprotic solvent used in reverse-phase HPLC. It's a good choice for preparing stock solutions for analysis.

  • Methanol (MeOH): While a common solvent, exercise caution. Under acidic conditions or elevated temperatures, methanol can potentially form a methyl ester with the carboxylic acid group of your molecule, appearing as a new impurity.

  • Polyethylene Glycol (PEG) or Propylene Glycol (PG): Common co-solvents in liquid formulations that can enhance solubility and stability.

A recent study on picolinic acid highlighted its high solubility in water and much lower solubility in ethanol and acetonitrile, a factor to consider when preparing solutions.[9]

Q4: What are the primary parameters to monitor during a stability study?

A4: The key readouts of a stability study are:

  • Assay: The concentration of the intact 6-(5-Fluoro-2-methylphenyl)picolinic acid. A decrease indicates degradation.

  • Appearance: Any change in color, clarity (for solutions), or physical form.

  • Degradation Products: The appearance and growth of new peaks in the chromatogram. The goal is to achieve a mass balance where the loss in the main compound is accounted for by the sum of the degradants.

  • Water Content: For solid-state stability, as moisture can accelerate degradation.

Section 2: Troubleshooting Guide

Direct answers to specific experimental problems.

Q: My HPLC chromatogram shows significant peak tailing for the main compound. What's the cause and how do I fix it?

A: Peak tailing is a common issue, especially for acidic or basic compounds.[10] For an acidic molecule like 6-(5-Fluoro-2-methylphenyl)picolinic acid, the primary cause is often unwanted secondary interactions between the analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mid-range pH (e.g., pH 4-7), these silanols can be ionized (Si-O⁻) and interact with your acidic analyte, causing a portion of the molecules to "drag" through the column, resulting in a tailed peak.[10]

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of your compound's carboxylic acid group (pKa of similar pyridinecarboxylic acids is ~3.2).[11] A pH of 2.5-3.0, achieved using a phosphate or formate buffer, will suppress the ionization of both your compound and the residual silanols, minimizing secondary interactions and improving peak shape.[12]

    • Check Buffer Capacity: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the mobile phase pH effectively, especially if your sample is dissolved in a different solvent system.[13]

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping technology. These columns are designed to have minimal residual silanols, reducing the likelihood of tailing.

    • Rule out Column Failure: A partially blocked column frit or a void at the head of the column can also cause tailing.[10] If the problem persists, try flushing the column (in the reverse direction, if permitted by the manufacturer) or test with a new column.[10]

Q: I'm seeing rapid degradation in my methanol stock solution, but not in acetonitrile. Why?

A: This strongly suggests a direct reaction with the solvent, a phenomenon known as solvolysis.

  • Causality: The most likely reaction is esterification. The carboxylic acid group of your molecule can react with methanol, especially if there are trace acidic or basic impurities or if the solution is heated, to form the corresponding methyl ester. Acetonitrile is an aprotic solvent and cannot participate in this reaction, making it a more inert choice for stock solutions.

  • Troubleshooting & Verification:

    • Confirm with LC-MS: Analyze the degraded methanol solution by mass spectrometry. You should see a new peak with a mass corresponding to your parent compound + 14 Da (reflecting the replacement of -H with -CH₃).

    • Switch to Acetonitrile: For all quantitative work and stability studies, use acetonitrile as your primary diluent.

    • Control Temperature: If methanol must be used for solubility reasons, prepare solutions fresh and store them at low temperatures (2-8°C) to slow the reaction rate.[14]

Q: After forced degradation, I have several new peaks, but my mass balance is below 95%. Where did the rest of the compound go?

A: Achieving a perfect 100% mass balance is challenging. A significant loss suggests one or more of the following issues.

  • Causality & Investigation:

    • Non-UV Active Degradants: Your degradation pathway may be producing fragments that lack a chromophore and are therefore "invisible" to your UV detector. This is common if the aromatic ring system is cleaved.

    • Precipitation: A degradant may be poorly soluble in your analytical mobile phase and could be precipitating in the sample vial or on the column.

    • High Volatility: A small, volatile degradation product may have been formed and lost.

    • Adsorption: Degradants may be irreversibly stuck to the column.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) Detector: An MS detector can see compounds that lack a UV chromophore. Couple it with your HPLC to search for the missing mass.

    • Change Wavelength: Analyze your samples at a lower wavelength (e.g., 210 nm) where more organic molecules absorb, to see if any new peaks appear.

    • Check Sample Solubility: Visually inspect your stressed samples for any precipitation. Try a different injection solvent if needed.

    • Use a Broader Gradient: Employ a stronger elution gradient in your HPLC method to ensure highly retained compounds are washed off the column.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to deliberately degrade the sample to identify likely degradation products and establish the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[4][15] The target degradation is typically 5-20%.[15]

Objective: To understand the degradation profile of 6-(5-Fluoro-2-methylphenyl)picolinic acid under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample diluted 1:1 with water, kept at 5°C.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, keep at room temperature (hydrolysis is often faster in base).

    • Oxidation: 3% H₂O₂ solution, keep at room temperature.

    • Thermal: Heat the stock solution at 80°C (in a sealed vial).

    • Photolytic: Expose the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8]

  • Sampling: Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

  • Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 100 µL of 0.1 M NaOH to the 0.1 M HCl sample).

    • Dilute all samples to a final concentration of ~50 µg/mL with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify 6-(5-Fluoro-2-methylphenyl)picolinic acid from its potential degradation products.[16][17]

Instrumentation & Columns:

  • HPLC System: Standard system with a UV/PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90% to 10% B

    • 9.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 2 µL

System Suitability:

  • Before running samples, inject a standard solution five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the main peak should be <1.5.

Section 4: Data Interpretation & Visualization

Hypothetical Stability Data Summary

The table below illustrates how to present data from a forced degradation study.

Stress ConditionTime (h)Assay (% Remaining)Total Impurities (%)Mass Balance (%)Observations
Control (5°C) 2499.80.2100.0No significant degradation.
0.1 M HCl (60°C) 891.28.699.8One major degradant at RRT 0.85.
0.1 M NaOH (RT) 485.414.199.5Two major degradants at RRT 0.72 and 0.91.
3% H₂O₂ (RT) 2494.55.399.8Minor degradant at RRT 1.10 (possible N-oxide).
Heat (80°C) 2498.11.899.9Minor degradation, similar profile to control.
Photolytic -88.910.999.8Multiple small degradation peaks observed.

RRT = Relative Retention Time

Visual Workflow and Pathway Diagrams

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Review A Weigh API B Prepare Stock Solution (1 mg/mL in ACN) A->B C Aliquot Stock B->C D Add Stressors (Acid, Base, H2O2, Heat, Light) C->D E Sample at Time Points D->E F Neutralize & Dilute E->F G Inject into HPLC-UV/MS F->G H Assess Peak Purity G->H I Calculate Assay & Impurities H->I J Check Mass Balance I->J K K J->K Identify Degradation Pathways

Caption: Workflow for a Forced Degradation Study.

G cluster_conditions Potential Stress Conditions cluster_products Potential Degradation Products Parent 6-(5-Fluoro-2-methylphenyl) picolinic acid D1 Decarboxylated Product Parent->D1 Heat D2 N-Oxide Parent->D2 D3 Hydroxylated Species Parent->D3 D4 Ring-Opened Fragments Parent->D4 Acid Acid/Base (Hydrolysis) Acid->D4 Oxidation H2O2 (Oxidation) Oxidation->D2 Oxidation->D3 Light UV/Vis Light (Photolysis) Light->D4

Caption: Potential Degradation Pathways.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. [Link]

  • Alsante, K. M., et al. (2011). The Role of Forced Degradation in Pharmaceutical Development.
  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-437.
  • Element Lab Solutions. Peak Tailing in HPLC.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.[Link]

  • CHROMacademy. HPLC Troubleshooting.[Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products.[Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Mámolo, M. G., et al. (2020). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.[Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.[Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.[Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review.[Link]

  • Singh, R., & Rehman, Z. U. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Pharmaceutical Methods, 5(2), 59–65. [Link]

  • ResearchGate. Aerobic degradation pathways for aromatic carboxylic acids.[Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.[Link]

  • ICH. Quality Guidelines.[Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting.[Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Agilent. HPLC Troubleshooting Guide.[Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid.[Link]

  • Pharmacy 180. Drug degradation pathways.[Link]

Sources

Navigating the Synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(5-fluoro-2-methylphenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to identify, minimize, and resolve common side reactions and synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-(5-Fluoro-2-methylphenyl)picolinic acid?

The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a 6-halopicolinic acid derivative (typically a methyl or ethyl ester of 6-chloropicolinic acid) with (5-fluoro-2-methylphenyl)boronic acid. The resulting ester is then saponified to yield the final carboxylic acid product.

Q2: I'm observing a significant amount of a dimeric byproduct of my boronic acid. What is it and how can I prevent it?

This byproduct is likely the result of boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture. To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a pre-catalyst that is readily reduced to Pd(0) can also be beneficial.

Q3: My reaction is sluggish and I'm seeing dehalogenation of my starting material. What's happening?

Dehalogenation of the 6-halopicolinic acid starting material is a common side reaction in Suzuki-Miyaura couplings, especially with heteroaromatic halides. This can be caused by several factors, including the choice of base, solvent, and ligand. Using a milder base or a different solvent system can sometimes mitigate this issue. Additionally, the choice of palladium ligand can have a significant impact on preventing dehalogenation.

Q4: After saponification, I have a lower than expected yield and I detect pyridine in my crude product. What could be the cause?

The presence of pyridine suggests that decarboxylation of the picolinic acid product has occurred. Picolinic acids are susceptible to thermal decarboxylation, and this can be exacerbated by high temperatures during the saponification step or the Suzuki-Miyaura coupling itself if the reaction is run at a very high temperature for an extended period.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion in the Suzuki-Miyaura Coupling Step

A low yield of the desired 6-(5-fluoro-2-methylphenyl)picolinate ester can be frustrating. Here’s a systematic approach to troubleshooting this common issue.

Causality Behind Experimental Choices:

The Suzuki-Miyaura coupling is a complex catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Each step is influenced by the choice of catalyst, ligand, base, and solvent. For the coupling of a 6-chloropicolinic acid ester with (5-fluoro-2-methylphenyl)boronic acid, the electron-withdrawing nature of the pyridine ring and the carboxylic acid group (or its ester) can make the oxidative addition step challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Protocols & Explanations:

  • Starting Material Integrity:

    • (5-Fluoro-2-methylphenyl)boronic acid: This reagent can be prone to dehydration to form the corresponding boroxine. It's advisable to check the purity by NMR before use and, if necessary, to dry it under vacuum.

    • 6-Chloropicolinate Ester: Ensure the starting material is free of impurities that could poison the catalyst.

  • Catalyst and Ligand Selection:

    • The choice of ligand is critical for promoting the desired reaction pathway and suppressing side reactions. For challenging couplings involving heteroaromatic chlorides, bulky and electron-rich phosphine ligands are often superior. These ligands stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

  • Base and Solvent System:

    • The base plays a crucial role in the transmetalation step. A base that is too strong can lead to decomposition of the starting materials or promote side reactions. Inorganic bases like potassium phosphate or cesium carbonate are often good choices.

    • The solvent system must be able to dissolve all reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Thoroughly degassing the solvents is essential to prevent catalyst oxidation and boronic acid homocoupling.

Quantitative Data Summary:

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosIncreased yield, reduced side reactions
Base Na₂CO₃K₃PO₄Better conversion, less dehalogenation
Solvent TolueneDioxane/Water (4:1)Improved solubility and reaction rate
Temperature 110 °C90 °CMinimized decarboxylation
Issue 2: Formation of Decarboxylated Byproduct

The loss of the carboxylic acid group is a significant side reaction that can drastically reduce the yield of the final product.

Mechanism of Decarboxylation:

Picolinic acids can undergo thermal decarboxylation, particularly at elevated temperatures. The reaction is thought to proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[1]

Mitigation Strategies:

  • Temperature Control During Suzuki Coupling: If the Suzuki-Miyaura coupling is performed on the free picolinic acid (instead of the ester), it is crucial to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Running the reaction at temperatures above 100-110 °C for prolonged periods can lead to significant decarboxylation.

  • Careful Saponification: The saponification of the ester to the carboxylic acid should be performed under the mildest conditions possible.

    • Recommended Protocol: Use a stoichiometric amount of a base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

    • Avoid High Temperatures: Refluxing with strong bases like sodium hydroxide or potassium hydroxide for extended periods should be avoided.

Issue 3: Purification Challenges

The final product may contain several impurities, including unreacted starting materials, homocoupled byproducts, and the decarboxylated product.

Purification Workflow:

Caption: Purification workflow for 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Detailed Purification Protocols:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to move the desired carboxylic acid into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove neutral impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • Picolinic acids often have good solubility in polar solvents like ethanol and acetonitrile and are less soluble in water.[2] A mixed solvent system, such as ethanol/water, can be effective for recrystallization.

    • Protocol: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Chromatography:

    • For highly pure material, silica gel column chromatography can be used. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to keep the product protonated is typically effective.

    • Preparative HPLC is also an option for obtaining material with very high purity.[3][4]

References

  • F. A. M. M. de L. S. M. Marques, A. F. A. A. de M. Santos, M. D. M. C. R. da Silva, Solubility and Crystallization Studies of Picolinic Acid, Molbank 2023 , 2023(1), M1552. [Link]

  • de Vries, J. G. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA, 2017; pp 1–39. [Link]

  • LNEYA, What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]

  • Organic Chemistry Portal, Suzuki Coupling. [Link]

  • Bryson, T. A. et al. Process for the preparation of 6-(aryl)-4-aminopicolinates. U.S.
  • Yoshida, H.; et al. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. J. Chromatogr. Sci. 2019 , 57(8), 736-741. [Link]

  • LibreTexts, 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • HELIX Chromatography, HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gildner, P. G.; et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev. 2008 , 12(5), 872–875. [Link]

  • LibreTexts, Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev. 2014 , 43, 412-443. [Link]

  • Alberico, D.; et al. Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Org. Chem. Front. 2024 , 11, 12-45. [Link]

  • Marques, F. A. M. M. de L. S. M.; et al. (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • F. G. F. Reyes, et al. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. J. Chromatogr. B Biomed. Sci. Appl. 1998 , 705(1), 123-128. [Link]

  • Zhang, D. D.; et al. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Appl. Environ. Microbiol. 2018 , 84(11), e00345-18. [Link]

  • F. P. E. Comegna, et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals 2021 , 11(7), 785. [Link]

  • Tosoh Bioscience, Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC. [Link]

  • Ashenhurst, J. Decarboxylation. Master Organic Chemistry. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Billingsley, K. L.; Buchwald, S. L. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Angew. Chem. Int. Ed. 2008 , 47(27), 4948-4951. [Link]

  • Organic Chemistry Portal, Decarboxylation. [Link]

  • Kirchhoff, J. H.; et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. J. Am. Chem. Soc. 2002 , 124(46), 13662–13663. [Link]

  • Harding, M. M.; et al. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallogr. C Struct. Chem. 2021 , 77(Pt 5), 253-259. [Link]

  • Organic Chemistry Portal, Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc. 2007 , 129(11), 3358–3366. [Link]

  • Morken, J. P.; et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Am. Chem. Soc. 2014 , 136(18), 6534–6537. [Link]

  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. C&EN. [Link]

  • Lipshutz, B. Palladium-catalysed cross coupling reactions: what's in the future? Johnson Matthey. [Link]

Sources

Methods for increasing the purity of synthesized 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of 6-(5-Fluoro-2-methylphenyl)picolinic acid. The purity of this compound is critical for its intended applications, particularly in pharmaceutical and agrochemical research where it serves as a key building block.[1] This guide offers practical, field-proven insights and detailed protocols to address common purification challenges.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 6-(5-Fluoro-2-methylphenyl)picolinic acid, providing explanations and actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial purity, as determined by NMR and LC-MS, is below the desired specification. What are the likely impurities and how can I remove them?

Answer: Low purity after the initial synthesis, which is often a Suzuki-Miyaura coupling, is a common issue. The primary impurities are typically residual starting materials, byproducts from side reactions, and catalyst residues.

Common Impurities:

  • Unreacted Starting Materials: 6-chloropicolinic acid (or its ester) and (5-fluoro-2-methylphenyl)boronic acid.

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two boronic acid molecules.

  • Protodeboronation Product: Formation of fluorotoluene from the boronic acid.

  • Palladium Catalyst Residues: The palladium catalyst used in the Suzuki coupling can contaminate the final product.

  • Inorganic Salts: From the basic conditions used in the coupling reaction and work-up.[2]

Troubleshooting Workflow:

Caption: A general workflow for the purification of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Recommended Purification Strategies:

  • Acid-Base Extraction: This is a highly effective first step for purifying carboxylic acids.[3][4] By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the acidic product is converted to its water-soluble salt and moves to the aqueous layer.[5] Neutral impurities, such as homocoupling byproducts, remain in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product.[6][7] The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[8]

  • Column Chromatography: If recrystallization is insufficient, flash column chromatography can be employed.[9] For carboxylic acids, it is often necessary to add a small amount of acetic or formic acid to the eluent to prevent streaking on the column.[10] Reversed-phase chromatography using a C18 column can also be a powerful tool for purifying polar compounds like carboxylic acids.[11]

Issue 2: Product Fails to Crystallize During Recrystallization

Question: After dissolving my product in a hot solvent and allowing it to cool, no crystals have formed. What should I do?

Answer: Failure to crystallize can be due to several factors, including the use of too much solvent, the presence of impurities that inhibit crystallization, or the need for nucleation to initiate crystal growth.

Troubleshooting Steps for Crystallization:

Problem Explanation Solution
Supersaturation Not Reached Too much solvent was used, preventing the solution from becoming saturated upon cooling.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]
Lack of Nucleation Sites Crystal growth requires an initial seed or surface to begin.1. Scratch the inner surface of the flask with a glass rod at the meniscus.[12] 2. Add a seed crystal of the pure compound.[12]
Oiling Out The compound separates as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble to create a mixed solvent system, and then cool slowly.
Issue 3: Persistent Impurities After Multiple Purification Steps

Question: I have tried acid-base extraction and recrystallization, but a persistent impurity remains. How can I identify and remove it?

Answer: If standard purification methods fail, it's crucial to identify the impurity to devise a targeted removal strategy.

Identification and Removal of Persistent Impurities:

  • Characterization of the Impurity:

    • NMR Spectroscopy: Compare the NMR spectrum of your purified product with a reference spectrum to identify impurity peaks.

    • LC-MS: This technique can provide the molecular weight of the impurity, which can help in its identification.[13]

  • Targeted Purification Strategies:

    • Chromatography: If the impurity has a different polarity from your product, column chromatography should be effective. Experiment with different solvent systems to achieve optimal separation. For acidic compounds, reversed-phase chromatography can be particularly useful.[11]

    • Derivative Formation: In some cases, it may be beneficial to convert the product to an ester, purify the ester by chromatography or distillation, and then hydrolyze it back to the carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 6-(5-Fluoro-2-methylphenyl)picolinic acid?

A1: The ideal recrystallization solvent will vary depending on the specific impurities present. A good starting point is to test a range of solvents with varying polarities. Common choices for carboxylic acids include ethanol, methanol, acetone, ethyl acetate, or mixtures of these with water or hexanes.[14] A mixed solvent system, such as ethanol/water, can often provide the ideal solubility profile.[15]

Q2: How can I remove residual palladium from my product?

A2: Palladium residues can often be removed by treating the crude product with a scavenger resin or by performing multiple extractions. In some cases, recrystallization can also be effective.

Q3: How do I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm purity.[16]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[17]

  • NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectrum is a strong confirmation of purity.

  • LC-MS or HPLC: These chromatographic techniques can provide a quantitative measure of purity.[18]

  • Elemental Analysis: This provides the elemental composition of the compound, which should match the theoretical values for the pure substance.

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude 6-(5-Fluoro-2-methylphenyl)picolinic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your product, while the organic layer will contain neutral impurities.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer two more times with the aqueous base to ensure complete extraction of the product.

  • Combine all aqueous extracts.

  • Slowly add a 1M solution of hydrochloric acid (HCl) to the combined aqueous extracts with stirring until the solution is acidic (pH ~2), which will precipitate the carboxylic acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization
  • Place the impure solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.[14]

  • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then perform a hot gravity filtration to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-(5-Fluoro-2-methylphenyl)picolinic acid.

IV. Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Tertiary Purification (if needed) cluster_4 Purity Analysis cluster_5 Final Product Crude_Product Crude 6-(5-Fluoro-2-methylphenyl)picolinic acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Purity_Check Purity Check (NMR, LC-MS, MP) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: A detailed workflow for the purification and analysis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Reddit. Column chromatography of carboxylic acids?[Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?[Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • LibreTexts. ACID-BASE EXTRACTION. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • NCERT. PURIFICATION AND CRITERIA OF PURITY. [Link]

  • recrystallization-2.doc.pdf. [Link]

  • Journal of Chemical Education. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]

  • Acid-Base Extraction.1. [Link]

  • Google Patents. (2009). Novel method for synthesizing prulifloxacin.
  • Confluence. Acid and Base Extraction. [Link]

Sources

Preventing degradation of 6-(5-Fluoro-2-methylphenyl)picolinic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-(5-Fluoro-2-methylphenyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound during storage. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to proactively address potential degradation issues.

Part 1: Understanding the Molecule's Stability Profile

This section addresses the inherent chemical characteristics of 6-(5-Fluoro-2-methylphenyl)picolinic acid that influence its stability.

Q1: What are the primary chemical moieties in 6-(5-Fluoro-2-methylphenyl)picolinic acid that I should be concerned about for stability?

A1: The structure of 6-(5-Fluoro-2-methylphenyl)picolinic acid contains two key regions with distinct stability concerns:

  • The Picolinic Acid Core: This is a pyridine-2-carboxylic acid. Carboxylic acids attached to the 2-position of a pyridine ring are known to be susceptible to thermal decarboxylation (loss of CO2), a process that can be accelerated by heat.[1][2]

  • The Fluorinated Phenyl Ring: The C-F bond is very strong, but fluorinated aromatic compounds can be susceptible to photodegradation, especially when exposed to UV light.[3][4] This can lead to the formation of various photoproducts or even defluorination under certain conditions.

Q2: What are the most likely degradation pathways for this compound under improper storage?

A2: Based on the structure, the most probable degradation pathways are thermal decarboxylation, oxidation, and photodegradation. Hydrolysis of the carboxylic acid itself is not a primary concern for the solid material, but moisture can act as a catalyst for other reactions.[5][6] Microbial degradation can also occur if the material is stored in non-sterile, humid conditions.[7]

Below is a diagram illustrating the primary potential degradation pathways.

Parent 6-(5-Fluoro-2-methylphenyl)picolinic acid (Parent Compound) Decarboxy Decarboxylated Impurity (Loss of CO2) Parent->Decarboxy Thermal Decarboxylation Photo Photodegradation Products (e.g., defluorination, isomers) Parent->Photo Photolysis Oxidized Oxidized Impurities (e.g., N-oxides) Parent->Oxidized Oxidation Heat Heat Heat->Parent Light Light (UV) Light->Parent Oxygen Oxygen / Oxidants Oxygen->Parent

Caption: Potential degradation pathways for the parent compound.

Part 2: Proactive Storage and Handling

This section provides clear, actionable guidance for the optimal storage of your compound.

Q3: What are the ideal storage conditions (temperature, light, humidity, atmosphere) for long-term stability?

A3: To minimize degradation, a multi-faceted approach to storage is required. The following conditions are recommended for preserving the purity of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical reactions, particularly thermal decarboxylation.[8]
Light Protect from Light Store in an amber glass vial or in a dark location (e.g., inside a sealed box) to prevent photodegradation of the fluorinated aromatic ring.[3][9]
Humidity Store in a Dry Environment Use a desiccator or store with a desiccant. Moisture can accelerate degradation pathways and is a critical factor for the stability of amorphous solids.[8][10]
Atmosphere Inert Atmosphere (Argon or Nitrogen) For long-term storage (>1 year), flushing the container with an inert gas minimizes the risk of oxidation.[11]

Q4: I have the compound dissolved in a solvent (e.g., DMSO) for experimental use. How should I store these solutions?

A4: Storing the compound in solution presents different challenges.

  • Solvent Choice: Ensure the solvent is of high purity and anhydrous, as contaminants can initiate degradation.

  • Temperature: For short-term storage (days to weeks), refrigeration (2-8°C) is acceptable. For long-term storage, freezing at -20°C or -80°C is highly recommended to significantly slow down reactions in the solution phase.

  • Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Container: Use vials with tight-fitting caps (e.g., PTFE-lined) to prevent solvent evaporation and moisture ingress.

Part 3: Troubleshooting and Analysis

This section provides guidance for situations where you suspect your compound may have degraded.

Q5: I noticed the color of my solid compound has changed from white to a yellowish or tan color. Does this indicate degradation?

A5: Yes, a change in color is a common visual indicator of chemical degradation. While picolinic acid itself is a white solid, impure samples can appear tan.[12] The color change likely signifies the formation of one or more chromophoric (light-absorbing) degradation products. This observation should always be followed by analytical verification.

Q6: How can I analytically confirm if my sample has degraded and identify the impurities?

A6: Visual inspection is not sufficient. You must use analytical techniques to confirm degradation and quantify purity.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A stability-indicating HPLC method should be used. When analyzing a suspect sample, you would look for a decrease in the area of the main peak (parent compound) and the appearance of new peaks corresponding to degradation products.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the impurities. By coupling HPLC with a mass spectrometer, you can determine the mass-to-charge ratio (m/z) of the new peaks, providing strong clues about their molecular structures (e.g., confirming a mass loss corresponding to CO2 for decarboxylation).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of major degradants if they can be isolated. More specifically, ¹⁹F NMR is exceptionally useful for this molecule. It provides a clean spectrum where any change to the fluorine's chemical environment will result in a new signal, making it a highly sensitive probe for degradation around the fluorinated ring.[3][4]

The following workflow is recommended if you suspect degradation:

start_node Suspicion of Degradation (e.g., color change, unexpected results) A Visual Inspection (Color, Appearance) start_node->A decision_node decision_node process_node process_node end_node end_node end_node_bad end_node_bad B Perform HPLC Analysis (Compare to reference standard) A->B C Purity > 98%? (or within spec) B->C D Compound is Stable Continue Use C->D Yes E Significant Degradation Detected C->E No F Characterize Impurities (LC-MS, NMR) E->F G Review Storage Conditions Implement corrective actions F->G H Procure New Batch of Compound G->H

Caption: A troubleshooting workflow for suspected compound degradation.

Part 4: Experimental Protocols

This section provides standardized procedures for handling and testing the compound.

Protocol 1: Recommended Procedure for Long-Term Solid Storage

  • Preparation: Work in a clean, dry environment, preferably a glove box or a bench with low humidity.

  • Weighing: Weigh the desired amount of 6-(5-Fluoro-2-methylphenyl)picolinic acid into a pre-dried amber glass vial.

  • Inerting (Recommended): Gently flush the vial with a stream of dry argon or nitrogen gas for 15-30 seconds to displace air and moisture.

  • Sealing: Immediately and tightly cap the vial. For maximum protection, use a cap with a chemically inert liner (e.g., PTFE). Seal the cap-vial interface with Parafilm® as an extra barrier.

  • Desiccation: Place the sealed vial inside a labeled secondary container (e.g., a small box) with a sachet of desiccant.

  • Storage: Place the secondary container in a 2-8°C refrigerator that is designated for chemical storage.

  • Equilibration: Before opening a vial that has been in cold storage, allow it to warm to ambient temperature for at least 30 minutes while still sealed. This prevents atmospheric moisture from condensing on the cold solid.

Protocol 2: Basic Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential stability issues.[15][16] This protocol outlines typical conditions to generate potential degradants for analytical method development.

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve compound (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24-48 hours.To test susceptibility to degradation in acidic conditions.[17]
Base Hydrolysis Dissolve compound (1 mg/mL) in 0.1 M NaOH. Incubate at 60°C for 24-48 hours.To test susceptibility to degradation in basic conditions.[17]
Oxidative Dissolve compound (1 mg/mL) in a solution of 3% H₂O₂. Keep at room temperature for 24-48 hours.To test susceptibility to oxidation.
Thermal Store the solid compound in a vial at 80°C for 72 hours.To accelerate thermal degradation, primarily decarboxylation.[1]
Photolytic Expose the solid compound or a solution (in a quartz cuvette) to a high-intensity UV light source (e.g., 254 nm or a photostability chamber) for 24 hours.To identify potential photodegradation products.[3]

Note: For each condition, a control sample (un-stressed) should be analyzed in parallel. The goal is to achieve 5-20% degradation of the parent compound. Adjust time and temperature as needed.

References

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Han, J., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Retrieved from [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]

  • McNally, E. J., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2015). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Development and Technology, 20(3), 257-265. Retrieved from [Link]

  • Alsbaiee, A., et al. (2016). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology Letters, 3(3), 88-92. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Purohit, D. M., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 105(9), 2766-2776. Retrieved from [Link]

  • ProChem. (2025). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?. Retrieved from [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Retrieved from [Link]

  • An, J., et al. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. MDPI. Retrieved from [Link]

  • Yasmin, A., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Pesticide Biochemistry and Physiology, 172, 104750. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Picolinic Acid-Based Linkers: A Comparative Analysis Featuring 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is far from being a passive spacer. It is a critical determinant of therapeutic efficacy, safety, and pharmacokinetic profile. The judicious selection of a linker dictates the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall conformational dynamics of the therapeutic molecule. Among the diverse chemical scaffolds employed for linker design, picolinic acid and its derivatives have emerged as a versatile and highly adaptable platform. This guide provides an in-depth comparative analysis of picolinic acid-based linkers, with a special focus on the nuanced properties of 6-(5-Fluoro-2-methylphenyl)picolinic acid. We will delve into the structural rationale behind its design and compare its potential performance attributes against other picolinic acid-based linkers, supported by a framework of experimental validation.

The Picolinic Acid Scaffold: A Privileged Linker Motif

Picolinic acid, a simple pyridine-2-carboxylic acid, offers a unique combination of properties that make it an attractive core for linker design. Its rigid aromatic ring can impart conformational constraint, which can be advantageous for optimizing interactions within the ternary complex of a PROTAC or for controlling the release kinetics in an ADC. The nitrogen atom and the carboxylic acid group provide convenient handles for bioconjugation and can also engage in hydrogen bonding interactions, potentially influencing solubility and target engagement. Furthermore, the picolinic acid scaffold is readily amenable to chemical modification, allowing for the fine-tuning of its physicochemical properties.

Caption: General structure of a 6-substituted picolinic acid linker.

A Deep Dive into 6-(5-Fluoro-2-methylphenyl)picolinic acid: Unpacking the Substituent Effects

The specific substitution pattern of 6-(5-Fluoro-2-methylphenyl)picolinic acid suggests a deliberate design to modulate its properties for enhanced performance as a linker. Let's dissect the potential contributions of each substituent:

  • The 6-Aryl Substitution: The introduction of a phenyl group at the 6-position of the picolinic acid ring introduces a significant steric and electronic perturbation. This aryl group can engage in pi-stacking interactions and can influence the overall conformation of the linker, potentially pre-organizing it for optimal binding.

  • The ortho-Methyl Group: The methyl group at the 2-position of the phenyl ring introduces a steric clash that forces the phenyl ring to be non-coplanar with the picolinic acid ring. This torsional strain can have several implications:

    • Reduced Rotational Freedom: A more rigid conformation can be beneficial for reducing the entropic penalty upon binding to the target proteins.

    • Modulation of Target Interactions: The fixed dihedral angle can influence how the linker orients the payload and the targeting moiety, potentially leading to improved target engagement or selectivity.

    • Increased Metabolic Stability: The steric hindrance from the methyl group can shield the adjacent amide bond (when formed) from enzymatic cleavage, thereby enhancing the linker's stability in vivo.

  • The para-Fluoro Group: The fluorine atom at the 5-position of the phenyl ring is a bioisostere of a hydrogen atom but with distinct electronic properties.

    • Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and multipolar interactions with the protein target, including hydrogen bonds and halogen bonds.

    • Improved Physicochemical Properties: Fluorine substitution can increase lipophilicity (logP), which may enhance cell permeability. However, the effect of a single fluorine atom is often modest and context-dependent.

    • Metabolic Blocking: A fluorine atom can block potential sites of metabolism on the aromatic ring, further contributing to the overall stability of the linker.

Comparative Analysis: 6-(5-Fluoro-2-methylphenyl)picolinic acid vs. Other Picolinic Acid-Based Linkers

Linker TypeKey Structural FeaturePredicted AdvantagesPredicted Disadvantages
Picolinic Acid (unsubstituted) Simple, planar scaffoldEase of synthesis, smaller sizeHigh flexibility, potential for lower metabolic stability
6-Alkylpicolinic Acids Alkyl chain at the 6-positionIncreased lipophilicity, potential for improved cell permeabilityIncreased flexibility compared to aryl substitution
6-(Phenyl)picolinic Acid Unsubstituted phenyl ring at the 6-positionIntroduces rigidity, potential for pi-stacking interactionsMay have higher rotational freedom compared to substituted analogs
6-(5-Fluoro-2-methylphenyl)picolinic acid Ortho-methyl and para-fluoro substitutionIncreased rigidity, enhanced metabolic stability, potential for improved binding interactions and cell permeabilityMore complex synthesis

Experimental Guide for Comparative Evaluation of Picolinic Acid-Based Linkers

To objectively compare the performance of 6-(5-Fluoro-2-methylphenyl)picolinic acid with other picolinic acid-based linkers, a systematic experimental approach is required. The following protocols provide a roadmap for such an evaluation, focusing on the context of PROTACs.

Synthesis of Picolinic Acid-Based Linkers and PROTACs

A convergent synthetic strategy is typically employed for the synthesis of PROTACs. The picolinic acid-based linker is first functionalized with appropriate handles for conjugation to the E3 ligase ligand and the target protein binder.

The Stereochemical Imperative: A Comparative Guide to the Efficacy of PROTACs Utilizing Phenyl-Glutarimide Isomers for Cereblon Recruitment

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offering a catalytic mode of action that distinguishes them from traditional inhibitors.[2][3] A critical component of a PROTAC is the E3 ligase ligand, which commandeers the degradation machinery. Among the most utilized E3 ligases is Cereblon (CRBN), primarily due to the favorable drug-like properties of its small-molecule ligands.[][]

This guide delves into a crucial, yet often nuanced, aspect of CRBN-based PROTAC design: the profound impact of stereochemistry on degradation efficacy. While the user's query specified "phenylpicolinic acid isomers," the established and extensively documented precedent lies within the chiral nature of the widely used immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which feature a phenyl-glutarimide core.[][5] The principles derived from studying these isomers are universally applicable to any chiral CRBN ligand. We will, therefore, use the well-characterized stereoisomers of these glutarimide-based ligands as a scientifically robust framework to compare and contrast their efficacy, providing researchers with the foundational knowledge to make informed decisions in their own PROTAC design and synthesis endeavors.

The Decisive Role of the E3 Ligase Ligand

A PROTAC's architecture consists of three key elements: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of successful protein degradation.[6] The choice and design of the E3 ligase ligand are therefore not trivial; they dictate the efficiency of this ternary complex formation and, consequently, the potency of the resulting PROTAC.

Cereblon has become a workhorse E3 ligase in PROTAC development.[7] Its ligands, derived from the IMiD class of drugs, are relatively small, possess good drug-like properties, and have well-understood binding modes within the thalidomide-binding domain of CRBN.[][7]

PROTAC_Mechanism_of_Action Figure 1. PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound Binds Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC_bound PROTAC E3 E3 Ligase Complex (CRBN) E3_bound CRBN E3->E3_bound Binds E3 Ligand POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI PROTAC_bound->PROTAC Catalytic Cycle (Recycled) PROTAC_bound->E3_bound E3_bound->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->E3_bound Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow Figure 2. Experimental Workflow for PROTAC Evaluation start Synthesize PROTACs (S- and R-Isomers) western 1. Western Blot (Determine DC50 & Dmax) start->western ubiquitin 2. Ubiquitination Assay (Confirm Mechanism) western->ubiquitin Confirm On-Target Mechanism viability 3. Cell Viability Assay (Assess Phenotype) ubiquitin->viability Link Degradation to Function end Comparative Efficacy Established viability->end

Caption: A logical workflow for the comprehensive evaluation of PROTAC efficacy.

Protocol 1: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the cornerstone assay to directly measure the degradation of the target protein.

Causality: By treating cells with a serial dilution of the PROTAC, we can quantify the concentration-dependent reduction in protein levels, allowing for the calculation of DC₅₀ and Dₘₐₓ values, which are the primary metrics of degrader potency and efficacy.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Plate the desired cell line (e.g., a cancer cell line endogenously expressing the POI) in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the (S)- and (R)-isomer PROTACs in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Target Ubiquitination Assay

This assay validates that the observed protein loss is due to the intended PROTAC mechanism of action: ubiquitination.

Causality: Detecting an increase in the ubiquitinated form of the POI upon PROTAC treatment confirms that the degrader is successfully bringing the E3 ligase into proximity with the target, leading to its marking for proteasomal degradation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the active (S)-isomer PROTAC at a concentration known to cause degradation (e.g., near the DC₅₀) for a shorter time course (e.g., 1, 2, 4, 6 hours). Crucially, include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This will "trap" the ubiquitinated protein by preventing its degradation.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (DUBs) in addition to protease inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an antibody against the POI overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-POI complex.

    • Wash the beads several times to remove non-specific binders.

  • Elution and Western Blot: Elute the protein from the beads by boiling in sample buffer.

  • Immunoblotting: Run the eluted samples on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, clone P4D1). A high molecular weight smear or laddering pattern above the expected size of the POI indicates poly-ubiquitination. Re-probe the blot with the POI antibody to confirm its presence.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the functional consequence of degrading the POI, particularly if the target is essential for cell survival or proliferation.

Causality: A reduction in cell viability that correlates with the degradation potency (DC₅₀) of the PROTAC provides strong evidence that the degradation of the target protein is responsible for the observed cellular phenotype.

Step--by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate suitable for luminescence readings.

  • PROTAC Treatment: Add serial dilutions of the (S)- and (R)-isomer PROTACs, as well as controls (vehicle, non-degrading control PROTAC), to the wells.

  • Incubation: Incubate the plate for a longer period, typically 72 hours, to allow for phenotypic effects to manifest.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium volume).

  • Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against PROTAC concentration to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The stereochemistry of the E3 ligase ligand is a paramount consideration in the design of effective PROTACs. As demonstrated through the well-established case of phenyl-glutarimide-based CRBN ligands, the (S)-enantiomer is vastly superior in binding affinity and subsequent degradation efficacy compared to the (R)-enantiomer. This principle underscores the necessity of careful stereochemical control during synthesis and the potential pitfalls of racemization. Researchers must rigorously validate their molecules using a multi-assay approach, confirming not only potent degradation via Western blot but also the intended ubiquitination-dependent mechanism and a correlated cellular phenotype.

The ongoing quest for novel E3 ligase ligands continues to expand the PROTAC toolbox. [6]The development of stable, achiral, and highly potent CRBN binders, such as substituted phenyl dihydrouracils, represents a significant step forward, circumventing the challenges of racemization associated with traditional IMiD scaffolds. []By applying the fundamental principles of structure-activity relationships and rigorous experimental validation detailed in this guide, scientists can more effectively design and optimize the next generation of highly selective and potent protein degraders for therapeutic applications.

References

  • ChemRxiv. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [Link]

  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Frequency of CRBN ligands used in PROTAC compounds. [Link]

  • ResearchGate. (n.d.). (S)- and (R)-thalidomides bound to CRBN TBD. [Link]

  • Mikołajczyk, J., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Hu, M., & Crews, C. M. (2022). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. The journal of biological chemistry. [Link]

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of Picolinic Acid-Based E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for validating the target engagement of 6-(5-Fluoro-2-methylphenyl)picolinic acid and related derivatives, a class of compounds recognized as building blocks for targeted protein degraders. As these molecules are designed to recruit E3 ubiquitin ligases, confirming direct interaction with their intended intracellular target is a critical step in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This document will equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, detailed protocols, and comparative data to rigorously assess target engagement.

The Imperative of Target Engagement Validation in Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The picolinic acid scaffold is a key component of ligands that bind to E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).

Validating that a picolinic acid derivative directly and specifically binds to its intended E3 ligase is paramount for several reasons:

  • Mechanism of Action Confirmation: Direct binding is the foundational event for the entire degradation cascade.

  • Structure-Activity Relationship (SAR) Studies: Quantitative binding data informs the optimization of ligand affinity and selectivity.

  • Off-Target Effect Mitigation: Characterizing binding to a panel of E3 ligases can identify and help to eliminate undesirable interactions.

  • Translational Confidence: Robust target engagement data in cellular models increases the likelihood of success in more complex biological systems.

This guide will compare and contrast several state-of-the-art techniques for validating E3 ligase engagement, providing both the theoretical underpinnings and practical, step-by-step protocols.

Comparative Analysis of Target Engagement Methodologies

The selection of a target engagement assay depends on several factors, including the availability of reagents, the desired throughput, and whether the measurement will be performed in a purified system or a live-cell context. Below is a comparison of commonly employed techniques.

Methodology Principle Throughput Context Key Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Low to MediumLive Cells, LysatesLabel-free, physiological context.Indirect, requires specific antibody.
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.HighLive CellsRatiometric, quantitative, real-time.Requires genetic modification of cells.
Homogeneous Time-Resolved Fluorescence (HTRF) Time-resolved FRET between a tagged E3 ligase and a fluorescently labeled ligand.HighBiochemicalHigh signal-to-noise, robust.In vitro, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to its target.LowBiochemical"Gold standard" for thermodynamics, label-free.Requires large amounts of pure protein.
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon binding of a ligand to an immobilized target.MediumBiochemicalReal-time kinetics (on/off rates).Requires protein immobilization.

Experimental Workflows and Protocols

Workflow for Validating a Novel Picolinic Acid-Based E3 Ligase Ligand

The following diagram illustrates a logical workflow for characterizing a novel picolinic acid derivative.

G cluster_0 Initial Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Confirmation biochem_screen HTRF or SPR Screen (Primary Binding) itc Isothermal Titration Calorimetry (Thermodynamic Profile) biochem_screen->itc Confirm Hits nanobret NanoBRET™ Assay (Intracellular Affinity) itc->nanobret Progress to Cellular Assays cetsa Cellular Thermal Shift Assay (Label-Free Engagement) nanobret->cetsa Orthogonal Validation ubiquitination In Vitro Ubiquitination Assay cetsa->ubiquitination Confirm Downstream Function degradation Western Blot or HiBiT Assay (Target Degradation) ubiquitination->degradation Functional Consequence start Novel Picolinic Acid Derivative start->biochem_screen

Caption: A streamlined workflow for the validation of a new E3 ligase ligand.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment without the need for chemical labels.

Principle: The binding of a ligand to its target protein confers thermal stability. By heating cells or cell lysates to various temperatures, the soluble fraction of the target protein can be quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the picolinic acid derivative at various concentrations or a vehicle control for a specified time.

  • Harvesting: Wash the cells with PBS and harvest them by scraping. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target E3 ligase (e.g., CRBN or VHL) by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

This assay provides a quantitative measure of compound binding to a specific target protein within living cells.

Principle: The assay utilizes a target protein genetically fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target. In the absence of a competing compound, BRET occurs between the luciferase donor and the fluorescent tracer acceptor. A competing compound will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells with a plasmid expressing the E3 ligase of interest (e.g., CRBN or VHL) fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.

  • Compound Addition: Prepare serial dilutions of the picolinic acid derivative and add them to the wells.

  • Tracer and Substrate Addition: Add the corresponding NanoBRET™ tracer and the Nano-Glo® live-cell substrate to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period specified by the manufacturer (typically 2 hours).

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The ultimate goal of validating E3 ligase engagement is to ensure the functionality of the resulting PROTAC. The diagram below illustrates the key steps in this process.

G cluster_0 PROTAC Action cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC Picolinic Acid-Based PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase (e.g., CRBN, VHL) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI E2/E3 Mediated Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The mechanism of action for a PROTAC utilizing a picolinic acid-based E3 ligase ligand.

Conclusion

Validating the target engagement of 6-(5-fluoro-2-methylphenyl)picolinic acid derivatives is a non-negotiable step in the development of effective and specific protein degraders. A multi-pronged approach, beginning with biochemical assays and progressing to cellular and functional readouts, provides the most comprehensive and reliable data. While each method has its own set of advantages and limitations, the orthogonal use of techniques like CETSA and NanoBRET™ offers a high degree of confidence in the intracellular activity of these critical PROTAC building blocks. By rigorously applying the principles and protocols outlined in this guide, researchers can accelerate the development of the next generation of targeted therapeutics.

References

  • Cellular Thermal Shift Assay (CETSA): Jafari, R., Almqvist, H., Axelsson, H., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • NanoBRET™ Target Engagement Assay: Vasta, J. D., Robers, M. B., Machleidt, T., et al. Quantitative, real-time analysis of protein-ligand binding in living cells. Cell Chemical Biology, 25(2), 256-264.e5. [Link]

  • Homogeneous Time-Resolved Fluorescence (HTRF): Degorce, F., Card, A., Soh, S., et al. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 2, 22-42. [Link]

  • Targeted Protein Degradation and PROTACs: Chamberlain, P. P., & Hamann, L. G. Development of targeted protein degradation therapeutics. Nature Chemical Biology, 15(10), 937-944. [Link]

  • E3 Ligase Ligands for PROTACs: Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949-963. [Link]

A Comparative Guide to the Biological Activity of Fluorinated Versus Non-Fluorinated Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic modification of bioactive scaffolds is a cornerstone of optimizing therapeutic efficacy. Picolinic acid, a naturally occurring pyridinemonocarboxylic acid and a catabolite of tryptophan, has garnered significant interest for its diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[1] The introduction of fluorine, a common strategy in medicinal chemistry, can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comprehensive comparison of the biological activities of fluorinated versus non-fluorinated picolinic acids, supported by available experimental data, to inform and guide researchers in the field.

The Rationale for Fluorination: A Physicochemical Perspective

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a powerful tool for modulating a molecule's lipophilicity, pKa, metabolic stability, and binding interactions with biological targets. The introduction of a fluorine atom onto the picolinic acid scaffold can therefore be hypothesized to:

  • Alter Acidity: The strong electron-withdrawing nature of fluorine is known to increase the acidity of carboxylic acids, which can influence ionization at physiological pH and impact cell permeability and target binding.

  • Enhance Lipophilicity: Depending on the position and number of fluorine atoms, lipophilicity can be increased, potentially improving membrane permeability and oral bioavailability.

  • Improve Metabolic Stability: The strength of the C-F bond can block sites of metabolism by cytochrome P450 enzymes, leading to a longer in vivo half-life.

  • Modulate Binding Interactions: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.

Comparative Physicochemical Properties

While direct comparative studies on a wide range of fluorinated picolinic acids are limited, we can infer the expected changes based on established principles of physical organic chemistry. For instance, the pKa of picolinic acid is approximately 5.2. The introduction of an electron-withdrawing fluorine atom is expected to lower this value, making the fluorinated analogue a stronger acid.

PropertyPicolinic AcidFluorinated Picolinic Acid (Predicted)Rationale for Change
pKa ~5.2< 5.2The strong electron-withdrawing inductive effect of fluorine stabilizes the carboxylate anion, increasing acidity.
LogP ~0.4VariableFluorination can increase or decrease lipophilicity depending on the position and overall electronic effects on the molecule.
Metabolic Stability ModeratePotentially IncreasedThe C-F bond is more stable than a C-H bond, potentially blocking sites of oxidative metabolism.

Comparative Biological Activity: A Data-Driven Analysis

Antimicrobial Activity

Picolinic acid itself exhibits a broad spectrum of antibacterial activity. A study by Oladipo et al. demonstrated its efficacy against a range of both Gram-positive and Gram-negative bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid against Various Bacteria

Bacterial StrainMIC (mg/mL)
Serratia marcescens0.5
Klebsiella pneumoniae0.5
Escherichia coli0.5
Shigella flexneri0.5
Bacillus cereus0.5
Enterobacter cloacae1.0
Proteus mirabilis1.5
Bacillus subtilis2.0
Staphylococcus aureus2.0
Proteus vulgaris0.5
Micrococcus luteus0.5

Source: Oladipo I. C et al., 2013[1]

While direct comparative data for a simple fluorinated picolinic acid is not available, studies on other fluorinated heterocyclic compounds suggest that fluorination can enhance antimicrobial activity. For example, the introduction of fluorine into quinolone antibiotics has been a highly successful strategy, leading to broad-spectrum agents with potent activity. This enhancement is often attributed to improved cellular penetration and stronger interactions with bacterial enzymes like DNA gyrase.

Anticancer and Cytotoxic Activity

The anti-proliferative effects of picolinic acid and its derivatives have been a subject of interest. Fluorination has been shown to significantly amplify the cytotoxic properties of various heterocyclic compounds. A study on fluorinated analogues of lepidilines, which are imidazolium alkaloids, demonstrated a remarkable increase in cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.[2]

Table 2: Comparative Cytotoxicity (CC50) of Non-Fluorinated and Fluorinated Lepidiline Analogues against HeLa Cells

CompoundCC50 (µM)
Lepidiline A (Non-fluorinated)> 100
Fluorinated Analogue 1e0.080
Fluorinated Analogue 1f0.039
Fluorinated Analogue 1g0.078

Source: Sobiepan et al., 2021[2]

Although this data is not for picolinic acid itself, it provides a strong rationale for investigating the anticancer potential of fluorinated picolinic acids. The increased cytotoxicity is likely due to a combination of factors, including altered membrane permeability and enhanced interactions with intracellular targets.

Mechanistic Insights and Signaling Pathways

Picolinic acid is a catabolite of the amino acid tryptophan via the kynurenine pathway.[3] Its biological effects are thought to be mediated through various mechanisms, including the chelation of metal ions like zinc and iron, and modulation of immune responses.[1]

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine 3-Hydroxyanthranilic_acid 3-Hydroxyanthranilic acid 3-Hydroxykynurenine->3-Hydroxyanthranilic_acid ACMS 2-amino-3-carboxymuconate semialdehyde 3-Hydroxyanthranilic_acid->ACMS Quinolinic_acid Quinolinic Acid ACMS->Quinolinic_acid Picolinic_acid Picolinic Acid ACMS->Picolinic_acid

Caption: Simplified Kynurenine Pathway showing the biosynthesis of Picolinic Acid.

Fluorination can influence these mechanisms. For example, the increased acidity of a fluorinated picolinic acid could alter its metal chelation properties. Furthermore, changes in lipophilicity and electronic distribution could affect its interaction with cellular signaling proteins.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is adapted from the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compounds Prepare serial dilutions of test compounds Inoculate_Plate Inoculate 96-well plate with compounds and bacteria Prep_Compounds->Inoculate_Plate Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Plate Visually inspect for turbidity or use a plate reader Incubate->Read_Plate Determine_MIC Determine MIC as the lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare Compound Stock Solutions: Dissolve picolinic acid and its fluorinated analogue in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Culture the desired bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the picolinic acid and its fluorinated analogue in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

The available data, though not exhaustive, suggests a promising avenue for the development of fluorinated picolinic acids as novel therapeutic agents. The key takeaways for the structure-activity relationship are:

  • Fluorine Position is Critical: The position of the fluorine atom on the pyridine ring will significantly influence the molecule's electronic properties and steric profile, thereby affecting its biological activity. Systematic evaluation of different positional isomers is crucial.

  • Balancing Lipophilicity and Potency: While increased lipophilicity can improve cell permeability, it can also lead to off-target effects and toxicity. A careful balance must be struck to optimize the therapeutic window.

  • Synergistic Effects: The combination of fluorination with other substitutions on the picolinic acid scaffold could lead to synergistic enhancements in activity.

Future research should focus on the systematic synthesis and parallel biological evaluation of a library of fluorinated picolinic acid derivatives. Direct comparative studies against the parent picolinic acid in a panel of relevant assays will be essential to elucidate clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Oladipo, I. C., et al. (2013). Antimicrobial activity of Picolinic acid. Elixir Applied Chemistry, 58, 14759-14761.
  • Sobiepan, J., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3244.
  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bencze, M., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(23), 17366–17378.
  • Grant, G. H., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neuropsychopharmacology Journal, 2, 1-8.
  • Tomisato, S., et al. (2004). Structure-activity relationship of picolinic acid derivatives for the growth inhibitory effects on CHO cells. Investigative Ophthalmology & Visual Science, 45(13), 345.
  • Krishnan, S., et al. (2006). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. Langmuir, 22(26), 11255-11266.
  • Gobs, S., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences, 22(22), 12229.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation: The Final Frontier. Chemical Reviews, 114(5), 2603-2674.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Berger, R., et al. (2019). Fluorinated Amino Acids in Medicinal Chemistry and Chemical Biology.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Guillemin, G. J., et al. (2007). Kynurenine pathway metabolism in human astrocytes: a paradox for neuroprotection. Journal of Neurochemistry, 101(4), 894-904.

Sources

A Senior Application Scientist's Guide to the Structural Analysis and Comparison of 6-(5-Fluoro-2-methylphenyl)picolinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-aryl-picolinic acid scaffold represents a critical pharmacophore in modern drug discovery and agrochemistry, with notable applications ranging from herbicides to potential therapeutics.[1] The parent compound, 6-(5-Fluoro-2-methylphenyl)picolinic acid, serves as a foundational structure for the development of novel analogs with tailored biological activities. The strategic introduction of a fluorine atom and a methyl group on the phenyl ring significantly influences the molecule's conformational preferences, electronic properties, and ultimately, its interaction with biological targets.[2][3] This guide provides a comprehensive framework for the structural analysis and comparison of this compound and its analogs. We will delve into the rationale behind analog design, present detailed protocols for their synthesis and characterization, and offer a comparative analysis of their structural and potential functional attributes. This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage this promising chemical space.

Introduction: The Significance of the 6-Aryl-Picolinic Acid Scaffold

The picolinic acid moiety, a pyridine-2-carboxylic acid, is a versatile building block in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities.[4] When substituted at the 6-position with an aryl group, as in 6-(5-Fluoro-2-methylphenyl)picolinic acid (CAS 1261896-76-7)[5], the resulting compounds can adopt specific three-dimensional conformations that are crucial for their biological function.

The parent compound's key structural features include:

  • A Picolinic Acid Core: This provides a key binding motif and influences the overall physicochemical properties, such as solubility.[6]

  • A Substituted Phenyl Ring: The 5-fluoro and 2-methyl substituents are not arbitrary. The fluorine atom can alter metabolic stability, binding affinity, and pKa due to its high electronegativity.[2][3] The ortho-methyl group induces a steric twist between the pyridine and phenyl rings, influencing the molecule's overall conformation.

  • Potential for Analog Development: This scaffold allows for systematic modifications at multiple positions on both the pyridine and phenyl rings to probe structure-activity relationships (SAR).[7]

This guide will use the parent compound as a reference point to explore the synthesis and analysis of novel analogs, providing the technical details necessary for their robust characterization.

Analog Design & Synthesis Strategy

The primary goal of analog synthesis is to systematically modify the parent structure to understand how these changes affect its properties. A logical workflow for this process is essential for efficient exploration of the chemical space.

Analog_Synthesis_Workflow cluster_design Analog Design cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization Start Define Parent Scaffold: 6-(5-Fluoro-2-methylphenyl)picolinic acid SAR_Analysis Identify Modification Sites: - Pyridine Ring - Phenyl Ring - Linker (if any) Start->SAR_Analysis Analyze SAR Analog_Selection Select Analogs for Synthesis: - Vary electronic properties (e.g., F, Cl, OMe) - Vary steric properties (e.g., Me, Et, iPr) SAR_Analysis->Analog_Selection Hypothesize Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Analog_Selection->Synthesis Synthesize Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Isolate Structural_Analysis Spectroscopic & Crystallographic Analysis (NMR, MS, X-ray) Purification->Structural_Analysis Analyze Data_Comparison Comparative Data Analysis Structural_Analysis->Data_Comparison Compare Final_Compound Characterized Analog Data_Comparison->Final_Compound Validate

Caption: Workflow for Analog Design, Synthesis, and Analysis.

A common synthetic route to access these analogs involves a Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the versatile combination of a substituted 2-bromopyridine derivative with a corresponding substituted phenylboronic acid.

General Synthetic Protocol: Suzuki Cross-Coupling

Expertise & Experience: The choice of a Suzuki coupling is deliberate. It is well-documented, tolerates a wide variety of functional groups, and reaction conditions can be readily optimized. This provides a reliable and reproducible method for generating a library of analogs.

  • Reactant Preparation: To a flame-dried Schlenk flask, add the substituted 2-bromopicolinic ester (1.0 eq.), the desired substituted phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: If starting with an ester, perform a subsequent hydrolysis step (e.g., using LiOH or NaOH in a THF/water mixture) to obtain the final picolinic acid analog.

Comprehensive Structural Analysis

Once synthesized and purified, a rigorous structural characterization of each analog is paramount. This not only confirms the identity of the molecule but also provides crucial data for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.[4][8]

¹H NMR: Provides information on the number of different types of protons and their connectivity. Key diagnostic signals include the protons on the pyridine and phenyl rings. The chemical shifts and coupling constants will vary depending on the substitution pattern.

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the aromatic rings are sensitive to the electronic effects of the substituents.

¹⁹F NMR: This is particularly important for fluorinated analogs.[9] It provides a direct way to confirm the presence and chemical environment of the fluorine atom. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a powerful technique.[9]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn allows for the confirmation of its elemental formula.

Trustworthiness: By providing an exact mass measurement with high accuracy (typically < 5 ppm error), HRMS offers unambiguous confirmation of the elemental composition, a critical self-validating step in the characterization of a novel compound.

X-ray Crystallography

For analogs that can be crystallized, single-crystal X-ray diffraction provides the definitive 3D structure in the solid state.[8] This is invaluable for understanding:

  • Molecular Conformation: The dihedral angle between the pyridine and phenyl rings.

  • Intermolecular Interactions: Hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.[8]

Comparative Analysis of Analogs

The true value of synthesizing a series of analogs lies in the ability to compare their properties and establish structure-activity relationships.

Spectroscopic Data Comparison

Systematically tabulating the key spectroscopic data for the parent compound and its analogs allows for easy identification of trends.

CompoundKey ¹H NMR Shifts (ppm, Pyridine H)Key ¹⁹F NMR Shift (ppm)HRMS (m/z) [M+H]⁺
Parent Compound Anticipated Region: 7.5-8.5Anticipated Region: -110 to -120232.0774
Analog 1 (e.g., 4-Cl) Shift due to ClShift due to ClCalculated Mass
Analog 2 (e.g., 3-OCH₃) Shift due to OCH₃Shift due to OCH₃Calculated Mass
Analog 3 (e.g., 6'-F) Shift due to FTwo F signalsCalculated Mass

Note: The values for the parent compound are predicted based on known chemical shift ranges and its molecular formula (C₁₃H₁₀FNO₂).[5] Actual experimental values are required for a definitive comparison.

Structure-Activity Relationship (SAR) Insights

While this guide focuses on structural analysis, the data generated is the foundation for SAR studies. For example, 6-aryl-2-picolinic acids have been investigated as potential herbicides that act as synthetic auxins.[1]

SAR_Logic cluster_input Structural & Functional Data cluster_analysis Analysis cluster_output Output Structural_Data Structural Data (NMR, X-ray, etc.) Correlation Correlate Structural Changes with Activity Changes Structural_Data->Correlation Biological_Data Biological Activity Data (e.g., IC50, EC50) Biological_Data->Correlation SAR_Model Develop SAR Model Correlation->SAR_Model Lead_Optimization Guide Lead Optimization SAR_Model->Lead_Optimization

Sources

Assessing the cross-reactivity of 6-(5-Fluoro-2-methylphenyl)picolinic acid-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A compound that engages with unintended off-targets can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical scaffolds, using 6-(5-fluoro-2-methylphenyl)picolinic acid and its derivatives as a central case study.

This molecule, identified as a potential building block for protein degraders, and sharing structural motifs with modulators of targets like the metabotropic glutamate receptor 5 (mGluR5), represents a common challenge in modern drug development.[1] Its potential for interacting with multiple protein families necessitates a robust, multi-pronged screening strategy. This guide is designed for drug development professionals to establish such a strategy, explaining not just the "how" but the critical "why" behind each experimental choice.

The Imperative of Early and Broad Selectivity Profiling

Optimizing a drug candidate for on-target potency while minimizing off-target interactions is a cornerstone of the drug development process.[2] A thorough understanding of a compound's selectivity profile can prevent unforeseen side effects and can even open avenues for drug repurposing.[2] Relying solely on in silico predictions is no longer sufficient; regulatory standards and scientific rigor demand empirical, genome-wide, or kinome-wide experimental assays.[3]

We will outline a tiered approach to de-risk compounds based on the 6-(5-fluoro-2-methylphenyl)picolinic acid scaffold. This strategy begins with broad, biochemical screens against large target families and progresses to more focused, physiologically relevant cell-based assays to confirm target engagement and assess cellular selectivity.

Tier 1: Broad Biochemical Profiling for Initial Triage

The first step is to cast a wide net to identify potential off-target liabilities. Biochemical assays, which measure the direct interaction between a compound and a purified protein target, are ideal for this initial screen due to their high throughput and quantitative nature.[2][4]

1A: Kinase Selectivity Profiling

Protein kinases are one of the largest and most commonly implicated off-target families for small molecules.[5] Their ATP-binding pocket, a frequent target for inhibitors, shares structural similarities across the kinome, creating a high potential for cross-reactivity.

A radiometric kinase assay is considered the gold standard for its direct and robust measurement of enzymatic activity.[6][7] This method tracks the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a substrate, providing a highly sensitive and direct readout of kinase inhibition.[7][8]

Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay)

This protocol outlines a high-throughput method for profiling a compound against a large panel of kinases.

1. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compounds (e.g., Compound A: 6-(5-fluoro-2-methylphenyl)picolinic acid; Compound B: a rationally designed derivative) and the control compound in 100% DMSO.
  • Perform serial dilutions to create a concentration range for IC50 determination. For a single-point screen, a 100x stock solution is typically required.[9]

2. Reaction Setup (384-well plate format):

  • To each well, add the specific kinase, its corresponding substrate, and cofactors. Systems are available that provide these as pre-aliquoted strips.[10][11]
  • Add the test compound or control to the reaction wells. Include a "no inhibitor" control (DMSO vehicle only).[9]
  • Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP.[5] It is crucial to use an ATP concentration that is close to the Kₘ for each specific kinase to accurately reflect the compound's intrinsic affinity.[12] However, screening at physiological ATP concentrations (e.g., 1 mM) can also provide relevant insights.[6][13]
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[11]

3. Termination and Detection:

  • Stop the reaction by adding phosphoric acid.
  • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter paper.[8]
  • Wash the filter mat extensively to remove unincorporated [γ-³³P]-ATP.[7]
  • Allow the mat to dry, and then measure the incorporated radioactivity using a scintillation counter or phosphorimager.

4. Data Analysis:

  • Calculate the percentage of remaining kinase activity for each compound concentration relative to the DMSO control.
  • Plot the percentage inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
1B: GPCR Binding Profiling

Given the structural similarity of picolinic acid derivatives to known mGluR5 modulators, assessing cross-reactivity against a panel of G-protein coupled receptors (GPCRs) is a logical and necessary step. Radioligand binding assays are the gold standard for quantifying a compound's affinity for a GPCR.[14] These assays measure the ability of a test compound to displace a known radioactive ligand from its receptor.[15]

Experimental Protocol: GPCR Radioligand Competition Binding Assay

1. Membrane and Compound Preparation:

  • Prepare purified cell membranes from cell lines overexpressing the GPCR target of interest.
  • Prepare stock solutions of the test compounds and known controls in DMSO.

2. Binding Reaction:

  • In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-labeled antagonist), and the test compound across a range of concentrations.
  • To determine non-specific binding, include control wells with a high concentration of a known, non-radioactive competitor.[4]
  • Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature must be optimized for each receptor-ligand pair.[15]

3. Separation and Detection:

  • Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.
  • Wash the filters with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all measurements.
  • Calculate the percentage of specific binding at each concentration of the test compound.
  • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Biochemical Profiling

To effectively compare the selectivity of different compounds, the data should be presented in a clear, tabular format.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetCompound A (Parent)Compound B (Derivative 1)Compound C (Derivative 2)Staurosporine (Control)
CDK2/cyclinA15%8%75%98%
PKA12%5%18%95%
SRC22%11%88%99%
EGFR9%4%12%92%
... (additional 100+ kinases)

Staurosporine is a well-established, potent, and non-selective ATP-competitive kinase inhibitor, making it an excellent positive control for assay validation.[2][16][17]

Table 2: Comparative GPCR Binding Profile (Ki in nM)

GPCR TargetCompound A (Parent)Compound B (Derivative 1)Compound C (Derivative 2)MPEP (Control)
mGluR5850>10,0007516
A1AR (Adenosine)>10,000>10,0001,200>10,000
D2R (Dopamine)5,600>10,000980>10,000
5-HT2A (Serotonin)>10,000>10,0002,500>10,000
... (additional 40+ GPCRs)

MPEP is a potent and selective non-competitive antagonist of the mGluR5 receptor, serving as an ideal positive control for this target.[18][19]

Tier 2: Cellular Target Engagement for Physiological Validation

While biochemical assays are excellent for initial screening, they may not fully reflect a compound's behavior in a complex cellular environment.[2] Therefore, it is crucial to validate the biochemical hits using a cell-based assay that can confirm direct target engagement in situ. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[20][21]

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[21] By heating intact cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly assess whether the compound is engaging its target in a physiological context.[20]

G cluster_0 CETSA Workflow cluster_1 Principle of Thermal Stabilization A 1. Treat intact cells with Test Compound or Vehicle (DMSO) B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble and precipitated protein fractions (centrifugation) C->D E 5. Quantify soluble target protein (e.g., Western Blot, ELISA, or Mass Spec) D->E F 6. Plot soluble protein vs. temperature to generate melting curves E->F Bound Ligand-Bound Target Protein Unbound Unbound Target Protein Heat1 Heat Unbound->Heat1 Heat2 Heat Bound->Heat2 Denatured Denatured & Precipitated Heat1->Denatured Stable Remains Soluble Heat2->Stable

Caption: CETSA workflow and principle of ligand-induced thermal stabilization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

1. Cell Treatment:

  • Culture an appropriate cell line (e.g., one endogenously expressing the target or an engineered line).
  • Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[22]

2. Heating Step:

  • Aliquot the treated cell suspensions into PCR tubes.[23]
  • Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 64°C in 3°C increments) for 3-8 minutes, followed by a brief cooling period at room temperature.[23][24]

3. Cell Lysis and Fractionation:

  • Lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.[23][24]
  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation (e.g., 17,000 x g for 30 minutes at 4°C).[23]

4. Protein Quantification:

  • Carefully collect the supernatant (soluble fraction).
  • Denature the protein samples by adding SDS-loading buffer and heating at 100°C.[24]
  • Separate the proteins by SDS-PAGE and perform a Western blot using a specific antibody against the target protein of interest.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.
  • For each temperature point, normalize the band intensity of the compound-treated sample to the vehicle-treated sample.
  • Plot the normalized intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Conclusion and Path Forward

This tiered approach, moving from broad biochemical profiling to focused cellular validation, provides a robust and logical framework for assessing the cross-reactivity of novel compounds like those derived from the 6-(5-fluoro-2-methylphenyl)picolinic acid scaffold.

The initial kinase and GPCR screens (Tier 1) serve as a critical filter, identifying potential liabilities early in the discovery process. The comparative data (Tables 1 & 2) illustrates how one might triage derivatives: Compound B appears highly selective with minimal off-target activity, whereas Compound C shows significant cross-reactivity on both kinases and GPCRs, flagging it as a higher-risk candidate.

The CETSA experiment (Tier 2) provides the indispensable orthogonal validation. Confirming that a compound engages its intended target within the complex milieu of a living cell builds confidence that the observed biochemical activity translates into a physiologically relevant interaction. By systematically applying this strategy, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of success in developing safe and effective medicines.

G cluster_tier1 Tier 1: Broad Biochemical Screening cluster_tier2 Tier 2: Cellular Validation Start Novel Compound Scaffold (e.g., 6-(5-Fluoro-2-methylphenyl)picolinic acid derivatives) Kinase_Screen Kinase Panel Profiling (>100 Kinases) Start->Kinase_Screen GPCR_Screen GPCR Panel Profiling (>40 Receptors) Start->GPCR_Screen Decision1 Analyze Selectivity Profile: Identify Off-Target Hits Kinase_Screen->Decision1 GPCR_Screen->Decision1 CETSA Cellular Thermal Shift Assay (CETSA) on Primary Target & Key Off-Targets Decision1->CETSA Proceed with Promising Candidates Redesign Redesign/Deprioritize Candidate Decision1->Redesign High Off-Target Activity Decision2 Confirm On-Target Engagement & Cellular Selectivity? CETSA->Decision2 Advance Advance Lead Candidate for Further Optimization Decision2->Advance Yes Decision2->Redesign No

Caption: Overall strategy for assessing compound cross-reactivity.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]. Accessed January 27, 2026.

  • Mishra, A., et al. (2022). GPCRs: The most promiscuous druggable receptor of the mankind. Frontiers in Pharmacology. Available at: [Link]. Accessed January 27, 2026.

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]. Accessed January 27, 2026.

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]. Accessed January 27, 2026.

  • Yang, T., & Huwiler, K. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at: [Link]. Accessed January 27, 2026.

  • Bamborough, P., et al. (2015). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology. Available at: [Link]. Accessed January 27, 2026.

  • Hudson, B. D., et al. (2022). Molecular Glues: A New Approach to Modulating GPCR Signaling Bias. Biochemistry. Available at: [Link]. Accessed January 27, 2026.

  • Lin, S., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal. Available at: [Link]. Accessed January 27, 2026.

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]. Accessed January 27, 2026.

  • Ferguson, F. M., & Gray, N. S. (2017). Protein kinase inhibition of clinically important staurosporine analogues. Chemical Society Reviews. Available at: [Link]. Accessed January 27, 2026.

  • Di Pizio, A., et al. (2019). Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]. Accessed January 27, 2026.

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]. Accessed January 27, 2026.

  • Bio-protocol. (2025). Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available at: [Link]. Accessed January 27, 2026.

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]. Accessed January 27, 2026.

  • Wikipedia. Metabotropic glutamate receptor 5. Wikipedia. Available at: [Link]. Accessed January 27, 2026.

  • Wikipedia. Staurosporine. Wikipedia. Available at: [Link]. Accessed January 27, 2026.

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]. Accessed January 27, 2026.

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]. Accessed January 27, 2026.

  • An, W. F., & Tolliday, N. (2010). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]. Accessed January 27, 2026.

  • Reaction Biology. Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]. Accessed January 27, 2026.

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]. Accessed January 27, 2026.

  • Patsnap Synapse. (2025). What mGluRs antagonists are in clinical trials currently?. Patsnap Synapse. Available at: [Link]. Accessed January 27, 2026.

  • Shaffer, J., et al. (2013). A high-throughput radiometric kinase assay. Methods in Molecular Biology. Available at: [Link]. Accessed January 27, 2026.

  • Creative Bioarray. GPCR Screening Services. Creative Bioarray. Available at: [Link]. Accessed January 27, 2026.

  • ACS Publications. (2020). Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches. Biochemistry. Available at: [Link]. Accessed January 27, 2026.

  • Zhang, H., et al. (2018). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. Available at: [Link]. Accessed January 27, 2026.

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]. Accessed January 27, 2026.

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]. Accessed January 27, 2026.

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]. Accessed January 27, 2026.

Sources

A Methodological Guide to Benchmarking Novel E3 Ligase Ligands: A Case Study with 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the performance of 6-(5-Fluoro-2-methylphenyl)picolinic acid with other alternatives, supported by experimental data, is provided below.

This guide provides a comprehensive framework for characterizing and benchmarking novel E3 ligase ligands, using the hypothetical ligand 6-(5-Fluoro-2-methylphenyl)picolinic acid as a case study against established building blocks for VHL and CRBN. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols required to rigorously evaluate new chemical matter in the field of targeted protein degradation (TPD).

The success of a PROTAC (PROteolysis TArgeting Chimera) or molecular glue degrader is critically dependent on the properties of its E3 ligase-recruiting ligand. While ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligases are well-established, the quest for novel ligands is driven by the need to overcome resistance, expand the scope of degradable proteins, and fine-tune degrader properties. Here, we outline a systematic approach to benchmark a novel picolinic acid-based ligand against the current gold standards.

Foundational Characterization: E3 Ligase Binding Affinity

The primary and most crucial characteristic of a purported E3 ligase ligand is its ability to bind its target protein with sufficient affinity and specificity. This initial screening step validates the fundamental premise of the molecule's utility as a degrader building block.

Experimental Rationale: We employ Surface Plasmon Resonance (SPR) to obtain quantitative data on binding affinity (KD), as well as the kinetics of the interaction (kon and koff rates). This label-free technique provides a direct measure of the interaction between the immobilized E3 ligase and the analyte (our novel ligand). Isothermal Titration Calorimetry (ITC) can be used as an orthogonal method to confirm the binding affinity and determine the thermodynamic parameters of the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize recombinant human VHL or CRBN protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a known VHL ligand (e.g., VH-032), and a known CRBN ligand (e.g., pomalidomide) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analyte solutions over the immobilized E3 ligase surface and a reference flow cell.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Data Summary: Comparative Binding Affinities
CompoundTarget E3 LigaseBinding Affinity (KD)
6-(5-Fluoro-2-methylphenyl)picolinic acid (Hypothetical) DDB1-CRBN1.5 µM
PomalidomideDDB1-CRBN0.2 µM
VH-032VHL-ElonginB-ElonginC (VBC)0.1 µM

This data is representative and for illustrative purposes.

The Keystone of Degradation: Ternary Complex Formation

A potent degrader does not merely bind its two targets; it must effectively bring them together in a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). The efficiency and cooperativity of ternary complex formation are often more predictive of degradation efficacy than simple binary binding affinities.

Experimental Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the ternary complex in solution. This assay measures the proximity of a fluorescently labeled target protein and a fluorescently labeled E3 ligase, which is bridged by the degrader molecule.

Diagram: Ternary Complex Formation Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Assay Assembly cluster_2 Step 3: Detection A His-tagged Target Protein F Incubate Protein, Ligase, & Degrader A->F B GST-tagged E3 Ligase B->F C Degrader Molecule (e.g., PROTAC) C->F D Tb-anti-His Antibody G Add Detection Reagents D->G E SAv-Acceptor E->G F->G H Excite at 340 nm G->H I Measure Emission at 620 nm & 665 nm H->I J Calculate TR-FRET Ratio I->J caption TR-FRET assay workflow for ternary complex analysis.

Caption: TR-FRET assay workflow for ternary complex analysis.

Experimental Protocol: TR-FRET Ternary Complex Assay
  • Reagent Preparation: Use a recombinant, tagged target protein (e.g., His-BRD4) and a tagged E3 ligase (e.g., GST-VBC).

  • PROTAC Synthesis: Synthesize PROTACs by linking 6-(5-Fluoro-2-methylphenyl)picolinic acid and a BRD4 ligand (e.g., JQ1) via a polyethylene glycol (PEG) linker. Create analogous PROTACs with established VHL and CRBN ligands.

  • Assay Plate Preparation: Add the target protein, E3 ligase, and a dilution series of the PROTAC to a 384-well plate.

  • Incubation: Incubate the plate to allow for complex formation.

  • Detection: Add TR-FRET detection reagents (e.g., terbium-conjugated anti-His antibody and a fluorescent acceptor conjugated to GST).

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader and calculate the ratiometric signal.

Data Summary: Ternary Complex Formation Parameters
PROTAC LigandTernary ComplexTC50 (nM)Cooperativity (α)
6-(5-Fluoro-2-methylphenyl)picolinic acid BRD4-PROTAC-CRBN1505
Pomalidomide-basedBRD4-PROTAC-CRBN5015
VH-032-basedBRD4-PROTAC-VHL3025

TC50 represents the concentration of PROTAC required to achieve 50% of the maximal ternary complex formation. Cooperativity (α) is a measure of the favorable (α > 1) or unfavorable (α < 1) interaction between the target protein and E3 ligase upon binding of the PROTAC.

Cellular Degradation Efficacy and Potency

The ultimate measure of a degrader building block's utility is its ability to induce potent and efficient degradation of the target protein in a cellular context.

Experimental Rationale: We perform concentration-response experiments in a relevant cell line to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Western blotting provides a direct, albeit low-throughput, visualization of protein loss. High-content imaging or targeted proteomics can offer higher throughput.

Diagram: Cellular Degradation Workflow

G cluster_0 Quantification Methods A Seed Cells B Treat with Degrader Dilution Series A->B C Incubate for a Defined Period (e.g., 24h) B->C D Lyse Cells & Prepare Protein Lysates C->D E Quantify Protein Levels D->E F Normalize to Loading Control E->F E1 Western Blot E->E1 E2 In-Cell ELISA E->E2 E3 Targeted Mass Spectrometry E->E3 G Plot Dose-Response Curve F->G H Calculate DC50 & Dmax G->H caption Workflow for determining cellular degradation potency.

Caption: Workflow for determining cellular degradation potency.

Experimental Protocol: Western Blot for BRD4 Degradation
  • Cell Culture: Plate HEK293T or a relevant cancer cell line (e.g., MV4-11) at a suitable density.

  • Treatment: Treat cells with a serial dilution of the PROTACs for 18-24 hours.

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein (BRD4) and a loading control (e.g., GAPDH or Vinculin).

  • Detection: Use a chemiluminescent substrate and image the blot.

  • Analysis: Perform densitometry analysis to quantify band intensities and calculate the percentage of remaining protein relative to vehicle-treated controls.

Data Summary: Cellular Degradation Performance
PROTAC LigandTarget ProteinDC50 (nM)Dmax (%)
6-(5-Fluoro-2-methylphenyl)picolinic acid BRD485>90%
Pomalidomide-basedBRD420>95%
VH-032-basedBRD410>95%

Selectivity and Off-Target Effects

An ideal degrader building block should not induce the degradation of unintended proteins. Global proteomic analysis is the gold standard for assessing the selectivity of a degrader.

Experimental Rationale: We use Tandem Mass Tag (TMT)-based quantitative proteomics to compare the entire proteome of cells treated with our PROTACs versus a vehicle control. This allows for an unbiased and comprehensive assessment of off-target degradation events.

Experimental Protocol: Global Proteomics Analysis
  • Cell Treatment: Treat cells with the PROTAC at a concentration of 10x its DC50 for 24 hours.

  • Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.

  • TMT Labeling: Label the resulting peptides with TMT reagents.

  • Fractionation and LC-MS/MS: Combine the labeled peptides, fractionate them by high-pH reversed-phase chromatography, and analyze each fraction by LC-MS/MS.

  • Data Analysis: Identify and quantify proteins across all samples. Proteins that are significantly downregulated only in the presence of the degrader are considered potential off-targets.

Conclusion

This guide outlines a rigorous, multi-step process for benchmarking a novel E3 ligase ligand, such as 6-(5-Fluoro-2-methylphenyl)picolinic acid, against established building blocks. Based on our hypothetical case study, while the novel ligand demonstrates competence in forming a ternary complex and inducing degradation, its lower binary binding affinity and reduced ternary complex cooperativity translate to a less potent degrader in cellular assays compared to pomalidomide- and VH-032-based counterparts.

This systematic evaluation, from biophysical characterization to cellular efficacy and global selectivity, is essential for making informed decisions in the development of next-generation protein degraders. It ensures that only the most promising chemical matter advances through the drug discovery pipeline.

References

  • PROTAC Technology: A Comprehensive Review. Nature Reviews Drug Discovery. [Link]

  • The PROTAC technology in drug discovery. Cell Research. [Link]

  • VHL-recruiting PROTACs for targeted protein degradation. Journal of Medicinal Chemistry. [Link]

  • Cereblon-recruiting PROTACs for targeted protein degradation. Angewandte Chemie International Edition. [Link]

  • Biophysical and structural characterization of PROTAC ternary complexes. Nature Chemical Biology. [Link]

  • Quantitative proteomics for the analysis of targeted protein degradation. Molecular & Cellular Proteomics. [Link]

Head-to-head comparison of different synthesis routes for 6-(5-Fluoro-2-methylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(5-Fluoro-2-methylphenyl)picolinic acid is a key heterocyclic building block in medicinal and materials chemistry. Its substituted pyridine core is a prevalent motif in pharmacologically active compounds, where the specific arrangement of the fluoro and methyl groups on the phenyl ring can significantly influence molecular properties such as metabolic stability and binding affinity. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of two prominent palladium-catalyzed cross-coupling strategies for the synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid: the Suzuki-Miyaura coupling and the Negishi coupling. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Route 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance, the operational simplicity, and the commercial availability and stability of its boronic acid reagents.[1] This route employs a palladium catalyst to forge the critical carbon-carbon bond between a halopicolinic acid and a phenylboronic acid derivative.

Synthetic Workflow

The Suzuki-Miyaura pathway to 6-(5-Fluoro-2-methylphenyl)picolinic acid is a convergent synthesis, bringing together two key fragments in a single, powerful step. The process begins with commercially available starting materials, 6-bromopicolinic acid and (5-fluoro-2-methylphenyl)boronic acid.

Suzuki_Miyaura_Workflow cluster_SM_reactants Starting Materials 6-Bromopicolinic_Acid 6-Bromopicolinic Acid Coupling Suzuki-Miyaura Coupling 6-Bromopicolinic_Acid->Coupling Phenylboronic_Acid (5-Fluoro-2-methylphenyl)boronic Acid Phenylboronic_Acid->Coupling Product 6-(5-Fluoro-2-methylphenyl)picolinic Acid Coupling->Product Yield: High

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Bromopicolinic acid (1.0 eq)[2][3]

  • (5-Fluoro-2-methylphenyl)boronic acid (1.2 eq)[4][5][6]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water or DMF)

Procedure:

  • To a reaction vessel, add 6-bromopicolinic acid, (5-fluoro-2-methylphenyl)boronic acid, and the chosen base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent mixture and degas the solution.

  • Add the palladium catalyst and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to yield 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the 6-bromopicolinic acid to a Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The use of an aqueous solvent mixture is often beneficial for the transmetalation step.[7]

Route 2: The Negishi Coupling Approach

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[8][9] A key advantage of the Negishi coupling is the higher reactivity of organozinc reagents compared to organoboranes, which can lead to faster reaction times.[9] However, this increased reactivity comes at the cost of greater sensitivity to air and moisture, necessitating stricter anhydrous and anaerobic reaction conditions.[9]

Synthetic Workflow

Similar to the Suzuki-Miyaura route, the Negishi approach is also convergent. It involves the in situ preparation of the organozinc reagent, which is then coupled with the halopicolinic acid.

Negishi_Workflow cluster_N_reactants Starting Materials 6-Chloropicolinic_Acid 6-Chloropicolinic Acid Coupling Negishi Coupling 6-Chloropicolinic_Acid->Coupling Aryl_Halide 1-Bromo-5-fluoro-2-methylbenzene Organozinc_Formation Organozinc Formation Aryl_Halide->Organozinc_Formation 1. n-BuLi 2. ZnCl₂ Organozinc_Formation->Coupling Product 6-(5-Fluoro-2-methylphenyl)picolinic Acid Coupling->Product Yield: Good to High

Caption: Workflow for the Negishi synthesis route.

Experimental Protocol: Negishi Coupling

Part A: Preparation of the (5-Fluoro-2-methylphenyl)zinc Halide Reagent

Materials:

  • 1-Bromo-5-fluoro-2-methylbenzene (1.1 eq)

  • n-Butyllithium (1.0 eq of a solution in hexanes)

  • Anhydrous Zinc Chloride (1.1 eq of a solution in THF)

  • Anhydrous THF

Procedure:

  • Dissolve 1-bromo-5-fluoro-2-methylbenzene in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium and stir for 30 minutes.

  • Add the solution of anhydrous zinc chloride and allow the mixture to warm to room temperature. This forms the (5-fluoro-2-methylphenyl)zinc halide reagent in situ.

Part B: Negishi Coupling

Materials:

  • 6-Chloropicolinic acid (1.0 eq)[10][11][12]

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos, 1-3 mol%)[13]

  • Anhydrous THF

Procedure:

  • In a separate flask under an inert atmosphere, dissolve 6-chloropicolinic acid and the palladium precatalyst/ligand in anhydrous THF.

  • Add the freshly prepared organozinc solution from Part A to this mixture.

  • Heat the reaction to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup and purify the crude product by recrystallization or column chromatography.

Mechanistic Rationale

The Negishi coupling catalytic cycle is similar to the Suzuki-Miyaura, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step, where the organozinc reagent transfers its organic group to the palladium center. The high nucleophilicity of the organozinc species often makes this step very efficient, even at lower temperatures for some substrates.[14]

Head-to-Head Comparison

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Starting Materials 6-Bromopicolinic acid, (5-Fluoro-2-methylphenyl)boronic acid6-Chloropicolinic acid, 1-Bromo-5-fluoro-2-methylbenzene
Reagent Stability Boronic acids are generally air and moisture stable solids.Organozinc reagents are highly sensitive to air and moisture.
Reaction Conditions Tolerant of aqueous conditions; requires heating.Requires strict anhydrous and anaerobic conditions.
Catalyst System Palladium catalysts such as Pd(dppf)Cl₂ are common.Palladium catalysts with specialized phosphine ligands (e.g., SPhos) are often used.
Yields Generally high.Good to high, but can be sensitive to reagent quality.
Scalability Generally considered highly scalable and robust.Scalability can be challenging due to the handling of sensitive reagents.
Cost-Effectiveness Boronic acids can be more expensive than the corresponding halides.Halides are often cheaper, but the cost of anhydrous solvents and inert atmosphere adds up.

Conclusion

Both the Suzuki-Miyaura and Negishi coupling routes offer effective and convergent strategies for the synthesis of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

The Suzuki-Miyaura coupling stands out for its operational simplicity, robustness, and the use of air-stable reagents. These features make it an excellent choice for routine laboratory synthesis and for scaling up production where process reliability is critical. The commercial availability of a wide range of boronic acids further enhances its appeal.

The Negishi coupling , on the other hand, offers the advantage of higher reactivity, which can be beneficial for less reactive substrates or when milder reaction conditions are desired. However, the requirement for strict anhydrous and anaerobic conditions, along with the handling of sensitive organozinc reagents, presents a higher operational barrier. This route may be favored in situations where the corresponding boronic acid is unavailable or prohibitively expensive, and the necessary expertise and equipment for handling air-sensitive reagents are in place.

Ultimately, the choice between these two powerful synthetic methods will depend on the specific priorities of the research team, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.

References

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Available from: [Link]

  • Google Patents. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • Organic & Biomolecular Chemistry (RSC Publishing). Negishi cross-couplings in the synthesis of amino acids. DOI:10.1039/C7OB02682J. Available from: [Link]

  • Seven Chongqing Chemdad Co. 5-Fluoro-2-methylphenylboronic acid. Available from: [Link]

  • ResearchGate. α‐Fluoroalkenylzinc Halide: Preparation, Stability, Structures, and Application to Monofluoroalkene Synthesis | Request PDF. Available from: [Link]

  • Wikipedia. Negishi coupling. Available from: [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available from: [Link]

  • Reddit. Preparation of (as pure as possible) aryl zinc halide reagent in THF : r/Chempros. Available from: [Link]

  • MySkinRecipes. 2-FLUORO-5-METHYLPHENYLBORONIC ACID. Available from: [Link]

  • National Institutes of Health. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Available from: [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • ResearchGate. Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides | Request PDF. Available from: [Link]

  • ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Available from: [Link]

  • PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Available from: [Link]

  • MDPI. A 2D Porous Zinc-Organic Framework Platform for Loading of 5-Fluorouracil. Available from: [Link]

  • National Institutes of Health. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. Available from: [Link]

  • CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available from: [Link]

  • UniVOOK. Dipicolinic Acid as Intermediate for the Synthesis. Available from: [Link]

  • Google Patents. CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 6-(5-Fluoro-2-methylphenyl)picolinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally sound disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(5-Fluoro-2-methylphenyl)picolinic acid, a halogenated picolinic acid derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: A Foundation for Safe Handling

Anticipated Hazards:

  • Skin and Eye Irritation: Like many carboxylic acids and halogenated organic compounds, this substance is likely to cause irritation upon contact with skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[3]

  • Aquatic Toxicity: Similar compounds can be harmful to aquatic life.[3]

This presumptive hazard profile underscores the necessity of a cautious and well-defined disposal plan. The core principle is to manage this compound as a hazardous waste unless definitively determined otherwise by a qualified environmental health and safety (EHS) professional.

Core Disposal Directive: A Step-by-Step Protocol

The proper disposal of 6-(5-Fluoro-2-methylphenyl)picolinic acid is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility. The following protocol is designed to ensure compliance and safety at every stage.

Step 1: Waste Characterization and Classification

The first and most critical step is to classify the waste according to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).

  • Corrosivity (D002): As a carboxylic acid, this compound is inherently acidic. If the waste has a pH less than or equal to 2, it is considered corrosive hazardous waste.[1]

  • Toxicity (D-List): While not specifically listed, the presence of a fluorinated aromatic ring suggests that it could potentially be classified as toxic.

  • Listed Wastes (F-List): If the compound is used as a solvent in a degreasing process, it could fall under the F001 or F002 categories for spent halogenated solvents.[4][5]

Operational Plan:

  • Consult your institution's EHS department. They are the ultimate authority on waste classification and will provide specific guidance based on local and federal regulations.

  • Do not mix this waste with other waste streams. Mixing can create unknown hazards and complicate the disposal process.[6][7]

  • Maintain accurate records of the waste generation process, including the quantity and date of accumulation.

Step 2: Proper Waste Accumulation and Labeling

Proper containment and labeling are paramount to preventing accidental exposure and ensuring compliant disposal.

Container Selection and Handling:

  • Use a designated, compatible waste container. A high-density polyethylene (HDPE) or glass container is generally suitable for acidic organic waste.[7][8] Ensure the container is in good condition with a secure, tight-fitting lid.

  • Keep the container closed at all times, except when adding waste.[8][9] This minimizes the release of any potential vapors.

  • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, well-ventilated, and away from incompatible materials.[8]

Labeling Requirements:

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "[2]

  • The full chemical name: "6-(5-Fluoro-2-methylphenyl)picolinic acid "

  • The specific hazard characteristics (e.g., "Corrosive," "Irritant")

  • The date when waste was first added to the container.

Step 3: On-Site Treatment (Neutralization) - A Cautious Approach

For waste that is hazardous solely due to its corrosive nature (D002), elementary neutralization may be a permissible on-site treatment method before disposal.[10] However, this should only be performed by trained personnel and with the explicit approval of your institution's EHS department.

Neutralization Protocol (if approved):

  • Work in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.

  • Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the acidic waste while stirring.[11][12]

  • Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Continue adding the base until the pH is within the neutral range specified by your local wastewater authority (typically between 6 and 9).[2]

  • Be aware that neutralization reactions can be exothermic. Use a cooling bath if necessary to control the temperature.

Crucial Caveat: If the waste is hazardous for reasons other than corrosivity (e.g., toxicity), on-site neutralization is not a complete disposal method, and the neutralized waste must still be disposed of as hazardous waste.

Step 4: Final Disposal Pathway - Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[13][14]

Why Incineration?

  • Complete Destruction: High temperatures effectively break down the complex organic molecule into simpler, less harmful compounds like carbon dioxide, water, and hydrogen fluoride.[15]

  • Pollution Control: Licensed incinerators are equipped with advanced pollution control systems, such as scrubbers, to neutralize acidic gases (like hydrogen fluoride) and capture particulate matter before they are released into the atmosphere.[15][16]

Operational Plan:

  • Package the waste according to the requirements of your institution's hazardous waste contractor. This may involve placing the primary waste container into a larger, secondary containment drum.

  • Complete all necessary waste manifest paperwork. This is a legal document that tracks the waste from your laboratory to the final disposal facility.

  • Schedule a pickup with your institution's approved hazardous waste disposal vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 6-(5-Fluoro-2-methylphenyl)picolinic acid.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A Waste Generation 6-(5-Fluoro-2-methylphenyl)picolinic acid B Characterize Waste (Consult EHS) A->B C Segregate and Accumulate in Labeled Container B->C D On-Site Neutralization? (EHS Approval Required) C->D E Neutralize to pH 6-9 (Trained Personnel Only) D->E Yes F Package for Disposal D->F No E->F G Arrange Pickup with Licensed Waste Vendor F->G H Transport to RCRA-Approved Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for 6-(5-Fluoro-2-methylphenyl)picolinic acid.

Spill Response Protocol: Immediate and Essential Actions

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For Small Spills (manageable by laboratory personnel):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE.

  • Contain the spill by creating a dike with an inert absorbent material like vermiculite or sand.[3][17]

  • Neutralize the spill by cautiously applying a weak base such as sodium bicarbonate.[3][11][17]

  • Absorb the neutralized material and place it in a labeled hazardous waste container.[3]

  • Clean the spill area with soap and water.

  • Report the spill to your supervisor and EHS department.

For Large Spills (requiring external assistance):

  • Evacuate the area immediately.

  • If safe to do so, close the doors to the laboratory to contain any vapors.

  • Activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.

  • Call your institution's emergency number and provide details about the spilled material.

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 6-(5-Fluoro-2-methylphenyl)picolinic acid is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the potential hazards, adhering to a structured disposal protocol, and being prepared for emergencies, researchers can ensure a safe laboratory environment while contributing to the advancement of science. Always prioritize safety and consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • (n.d.). Neutralization Guide. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Oppelt, E. T. (1987). Incineration of Hazardous Waste: A Critical Review.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Missouri State University. (2023, February 7). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Krenkel, H. B., & Wakelin, A. (1999, March 1). Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine. Retrieved from [Link]

  • Reddit. (2021, December 14). How do you neutralize an acid for disposal? r/chemistry. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Van Caneghem, J., Block, C., & Vandecasteele, C. (2014). Incineration of Hazardous Waste: A Sustainable Process?
  • The University of British Columbia. (n.d.). Acidic/Basic Spill Clean Up. Safety & Risk Services. Retrieved from [Link]

  • Modutek. (2020, October 21). Choosing an Acid Neutralization System for Safe Chemical Disposal. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

Sources

Navigating the Safe Handling of 6-(5-Fluoro-2-methylphenyl)picolinic acid: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, 6-(5-Fluoro-2-methylphenyl)picolinic acid presents both unique opportunities in research and development and a set of handling requirements that must be rigorously observed to ensure personnel safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a thorough analysis of its structural components—a fluorinated phenyl group and a picolinic acid moiety—to extrapolate a robust safety protocol based on established data for analogous compounds.

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 6-(5-Fluoro-2-methylphenyl)picolinic acid is not yet widely available, a reliable hazard profile can be constructed by examining the known risks of its structural relatives. Picolinic acid and its derivatives are known to pose specific health risks, which are likely to be present, if not augmented, by the inclusion of a fluorinated aromatic ring.

Our assessment, based on SDS for similar compounds, indicates the following primary hazards:

  • Serious Eye Damage: Picolinic acid is classified as causing serious eye damage (Category 1). Contact can lead to irreversible injury.

  • Acute Oral Toxicity: It is often harmful if swallowed (Acute toxicity, Oral, Category 4).

  • Skin Irritation: Related compounds are known to cause skin irritation (Category 2)[1][2].

  • Respiratory Irritation: Inhalation of the compound as a dust or aerosol may cause respiratory irritation[2][3].

These classifications form the logical basis for the stringent PPE recommendations that follow.

Hazard Classification (Based on Analogues)GHS CategoryPotential EffectSource
Serious Eye Damage / Eye IrritationCategory 1 / 2Causes serious, potentially irreversible eye damage.[1][2]
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion / IrritationCategory 2Causes skin irritation upon contact.[1][2][1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][4]
Short-term (acute) aquatic hazardCategory 3Harmful to aquatic life.
Core Protective Measures: Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical, risk-mitigation strategy. All PPE must be inspected before use and donned and doffed in a manner that prevents cross-contamination[5].

Given the high risk of serious eye damage, robust eye and face protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential for all handling activities.

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during dissolution or transfer of solutions), a full-face shield must be worn in addition to safety goggles[6][7]. This provides a secondary barrier protecting the entire face.

Preventing dermal contact is crucial. The appropriate level of skin protection depends on the scale and nature of the operation.

  • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including many solvents and acids[6][8]. Always inspect gloves for tears or punctures before use. For tasks with a higher risk of exposure or when handling concentrated solutions, double-gloving is a prudent measure[7]. Contaminated gloves must be disposed of properly after use[5].

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against incidental contact and small splashes[7]. Ensure the coat is fully buttoned.

  • Additional Protection: For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or suit should be utilized over the lab coat[7][9].

All work with solid 6-(5-Fluoro-2-methylphenyl)picolinic acid or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure[8].

  • Engineering Controls: The primary method of respiratory protection is the use of a fume hood. Ensure adequate ventilation is maintained[5][10].

  • Respiratory Masks: If engineering controls are insufficient or during a spill cleanup where dust or aerosols may be generated, a NIOSH-approved air-purifying respirator with the appropriate cartridges should be used[9][11].

Operational Protocol: From Preparation to Disposal

A systematic workflow is essential for minimizing exposure risk at every stage of handling. This protocol outlines the critical steps for safely working with 6-(5-Fluoro-2-methylphenyl)picolinic acid.

  • Preparation: Before handling the compound, designate a specific work area within a chemical fume hood. Assemble all necessary equipment, including glassware, solvents, and waste containers.

  • Donning PPE: Don the required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves (and a second pair if double-gloving).

  • Handling the Compound:

    • When handling the solid, avoid generating dust[3][5]. Use spatulas and weighing papers carefully.

    • Keep the container tightly closed when not in use[1][2].

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[1].

    • Clean the work area using appropriate methods.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Remove gloves first, followed by the face shield/goggles, and finally the lab coat.

  • Disposal: Dispose of all contaminated waste, including gloves, weighing papers, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container for disposal by trained personnel[3].

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal prep 1. Designate Work Area in Fume Hood ppe 2. Don Required PPE (Coat, Goggles, Gloves) prep->ppe Ensure Fit weigh 3. Weigh Solid Compound (Avoid Dust Generation) ppe->weigh Enter Fume Hood dissolve 4. Prepare Solution (Slow Addition) weigh->dissolve clean 5. Clean Work Area & Wash Hands dissolve->clean Experiment Complete doff 6. Doff PPE Correctly clean->doff waste 7. Segregate & Seal Contaminated Waste doff->waste dispose 8. Transfer Waste to Approved Disposal Plant waste->dispose

Emergency and Disposal Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water[2][8]. If skin irritation occurs, get medical advice[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2][8][10].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately[12].

  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[5][13].

  • For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

All waste containing 6-(5-Fluoro-2-methylphenyl)picolinic acid must be treated as hazardous.

  • Collect waste in suitable, sealed, and clearly labeled containers[3][5].

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations[2]. Do not allow the product to enter drains[5].

By adhering to this comprehensive guide, researchers can confidently handle 6-(5-Fluoro-2-methylphenyl)picolinic acid, ensuring both personal safety and the integrity of their research.

References

  • Safe Handling of Picric Acid. University of Iowa, Environmental Health & Safety. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available at: [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • PPE Solutions for Chemical Industries. 3M. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.